Fucoidan
Description
Properties
CAS No. |
9072-19-9 |
|---|---|
Molecular Formula |
(C6H9O3SO3)n |
Molecular Weight |
256.27 |
InChI |
InChI=1S/C8H16O7S/c1-4-7(13-3)6(9)8(5(2)14-4)15-16(10,11)12/h4-9H,1-3H3,(H,10,11,12)/t4-,5+,6+,7-,8-/m1/s1 |
InChI Key |
WZPKXSSMRAQGAC-DWOUCZDBSA-N |
SMILES |
C[C@]1([H])[C@@H](OC)[C@H](O)[C@H](OS(O)(=O)=O)[C@H](C)O1 |
Synonyms |
Fucan; Sulfated α-L-Fucan |
Origin of Product |
United States |
Foundational & Exploratory
Fucoidan's Structure-Bioactivity Relationship: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the intricate relationship between the structural characteristics of fucoidan and its diverse biological activities. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current scientific literature to offer a comprehensive overview of this compound's potential as a therapeutic agent. It details the structural features influencing its anticancer, anticoagulant, antiviral, and immunomodulatory effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways.
Introduction to this compound
This compound is a class of sulfated polysaccharides predominantly found in the cell walls of brown seaweeds.[1][2] Its complex and heterogeneous structure varies depending on the seaweed species, geographical location, and extraction method.[3][4] The primary monosaccharide constituent of this compound is L-fucose, often accompanied by other sugars such as galactose, mannose, xylose, and uronic acid.[5] The bioactivity of this compound is intrinsically linked to its specific structural attributes, including molecular weight, the degree and position of sulfation, and the monosaccharide composition and sequence.[6][7] These structural variations are key determinants of its wide-ranging pharmacological properties, which include anticancer, anticoagulant, antiviral, immunomodulatory, and antioxidant effects.[8][9]
The Structural Architecture of this compound
The fundamental structure of this compound consists of a backbone of sulfated L-fucose residues. Two main types of backbone structures have been identified: a repeating α-(1→3)-linked L-fucopyranose chain and a chain of alternating α-(1→3)- and α-(1→4)-linked L-fucopyranose residues.[3] Sulfate (B86663) groups are most commonly found at the C-2 and C-4 positions and occasionally at the C-3 position of the fucose units.[3] The presence of other monosaccharides and non-carbohydrate components like acetyl groups contributes to the structural diversity and, consequently, the functional versatility of fucoidans.[3]
Structure-Bioactivity Relationship of this compound
The biological activities of this compound are not uniform and are highly dependent on its structural characteristics. This section explores the specific relationships between this compound's structure and its key bioactivities, supported by quantitative data from various studies.
Anticancer Activity
This compound has demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system. The anticancer efficacy of this compound is influenced by its molecular weight and degree of sulfation.
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Caption: Anticancer signaling pathways modulated by this compound.
| This compound Source | Molecular Weight (kDa) | Sulfate Content (%) | Cell Line | IC50 (µg/mL) | Reference |
| Undaria pinnatifida (New Zealand) | <10 (LMWF) | Not specified | MCF-7 | 19.087 (72h) | [10] |
| Undaria pinnatifida (New Zealand) | <10 (LMWF) | Not specified | MDA-MB-231 | >300 (96h) | [10] |
Anticoagulant Activity
The anticoagulant effect of this compound is one of its most studied bioactivities. It primarily exerts this effect by potentiating the activity of antithrombin III and heparin cofactor II, which in turn inhibit thrombin and other coagulation factors. The anticoagulant activity is strongly correlated with the molecular weight and the degree and position of sulfation.
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Caption: Simplified mechanism of this compound's anticoagulant activity.
| This compound Source | Molecular Weight (kDa) | Sulfate/Sugar Ratio | Assay | Activity | Reference |
| Ecklonia kurome | Not specified | 1.28 | aPTT | 38 units/mg | [8] |
| Ecklonia kurome (Oversulfated) | Not specified | 1.98 | aPTT | 173 units/mg | [11] |
| Pelvetia canaliculata | 20 ± 5 | Not specified | Anti-Factor IIa | 30 times less potent than heparin | [12] |
| Fucus vesiculosus | 8 - 180 | Not specified | aPTT | 50% increase at 4-25 µg/mL | [13] |
Antiviral Activity
This compound has demonstrated broad-spectrum antiviral activity, particularly against enveloped viruses such as Herpes Simplex Virus (HSV). The primary mechanism of action is the inhibition of viral attachment and entry into host cells. This activity is highly dependent on the molecular weight and sulfate content of the this compound.
| This compound Source | Molecular Weight (kDa) | Sulfate Content (%) | Virus | IC50 (µg/mL) | Reference |
| Sargassum henslowianum (SHAP-1) | 655 | 31.9 | HSV-1 | 0.89 | [14] |
| Sargassum henslowianum (SHAP-1) | 655 | 31.9 | HSV-2 | 0.48 | [14] |
| Sargassum henslowianum (SHAP-2) | 589 | 31.9 | HSV-1 | 0.82 | [14] |
| Sargassum henslowianum (SHAP-2) | 589 | 31.9 | HSV-2 | 0.48 | [14] |
| Sargassum asperifolium (SPF2) | Not specified | Not specified | HSV-1 | 123 ± 2.6 | [15] |
Immunomodulatory Activity
This compound can modulate the immune system by activating various immune cells, including macrophages, natural killer (NK) cells, and T cells. This leads to the production of cytokines and other immune mediators. The immunomodulatory effects are influenced by the this compound's structure, including its molecular weight and the presence of specific sugar residues.
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Caption: this compound-induced immunomodulatory signaling in macrophages.
| This compound Source | Molecular Weight (kDa) | Concentration | Cell Line | Effect | Reference |
| Chnoospora minima | Not specified | Not specified | RAW 264.7 | Inhibition of NO production (IC50 = 27.82 µg/mL) | [3] |
| Sargassum horneri | >30 | Not specified | RAW 264.7 | Inhibition of NO production (IC50 = 87.12 µg/mL) | [16] |
| Laminaria japonica | <3 | Not specified | Murine splenocytes | Enhanced IFN-γ and NO production | [17] |
Antioxidant Activity
This compound exhibits antioxidant properties by scavenging free radicals and chelating metal ions. The antioxidant capacity is influenced by the molecular weight and sulfate content.
| This compound Source | Molecular Weight (kDa) | Sulfate Content (%) | Assay | IC50 (mg/mL) | Reference |
| Ecklonia cava | 110.78 | 3.03 | DPPH | Not specified | [18][19] |
| Sargassum siliquosum | Not specified | Not specified | DPPH | 2.58 | [9] |
| Dictyota dichotoma | 48.6 | 8.33 | DPPH | 4.59 | [20] |
Experimental Protocols
This section provides an overview of the methodologies used for the characterization and bioactivity assessment of this compound.
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Caption: General experimental workflow for this compound research.
This compound Extraction and Purification
-
Preparation of Seaweed: Dried brown seaweed is milled into a fine powder.
-
Extraction: The seaweed powder is subjected to hot water extraction (e.g., 80-100°C for several hours) or dilute acid extraction to solubilize the this compound.
-
Filtration: The mixture is filtered to remove solid residues.
-
Precipitation: The this compound in the filtrate is precipitated by adding ethanol. The precipitate is collected by centrifugation.
-
Purification: The crude this compound is further purified using techniques such as dialysis to remove small molecules and salts, followed by anion-exchange or size-exclusion chromatography to obtain fractions with specific characteristics.
-
Lyophilization: The purified this compound solution is freeze-dried to obtain a powder.
Structural Characterization
-
Molecular Weight Determination: Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALLS) is used to determine the molecular weight distribution of the this compound.
-
Sulfate Content Analysis: The sulfate content is determined by the barium chloride-gelatin turbidimetric method after acid hydrolysis of the this compound. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can also be used for more precise quantification.
-
Monosaccharide Composition Analysis: this compound is hydrolyzed into its constituent monosaccharides using an acid (e.g., trifluoroacetic acid). The monosaccharides are then derivatized (e.g., with 1-phenyl-3-methyl-5-pyrazolone) and analyzed by High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are employed to determine the glycosidic linkages, the position of sulfate groups, and the overall structural features of the this compound.
Bioactivity Assays
-
Anticancer Activity (MTT Assay): Cancer cells (e.g., MCF-7 breast cancer cells) are cultured in the presence of varying concentrations of this compound. After a specific incubation period (e.g., 24, 48, 72 hours), MTT reagent is added. The formation of formazan (B1609692) crystals, which is proportional to the number of viable cells, is measured spectrophotometrically to determine the cell viability and calculate the IC50 value.
-
Anticoagulant Activity (aPTT Assay): The activated partial thromboplastin (B12709170) time (aPTT) assay is performed using a coagulometer. Human plasma is incubated with the this compound sample and an aPTT reagent. The clotting time is measured after the addition of calcium chloride.
-
Antiviral Activity (Plaque Reduction Assay): A monolayer of host cells (e.g., Vero cells) is infected with a known amount of virus (e.g., HSV) in the presence of different concentrations of this compound. After an incubation period, the cells are stained, and the number of viral plaques is counted. The concentration of this compound that reduces the number of plaques by 50% (IC50) is determined.
-
Immunomodulatory Activity (Nitric Oxide Assay): Macrophage cells (e.g., RAW 264.7) are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence of this compound. The production of nitric oxide (NO) in the cell culture supernatant is measured using the Griess reagent.
-
Antioxidant Activity (DPPH Assay): The free radical scavenging activity of this compound is assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction in the absorbance of the DPPH solution in the presence of this compound is measured spectrophotometrically to determine the scavenging activity.
Conclusion
The therapeutic potential of this compound is vast and is intricately linked to its structural diversity. A thorough understanding of the relationship between its molecular weight, degree and position of sulfation, and monosaccharide composition is crucial for the development of this compound-based drugs and nutraceuticals. This guide provides a foundational understanding for researchers to explore and harness the multifaceted bioactivities of this promising marine polysaccharide. Further research focusing on the precise structural characterization of fucoidans from different sources and their corresponding biological effects will pave the way for targeted therapeutic applications.
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Caption: Logical relationship between this compound's structure and its bioactivities.
References
- 1. The Comparative Analysis of Antiviral Activity of Native and Modified Fucoidans from Brown Algae Fucus evanescens In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory and Anti-Inflammatory Effects of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.nkust.edu.tw [www2.nkust.edu.tw]
- 5. This compound: Structure and Bioactivity [mdpi.com]
- 6. Biological Activities of this compound and the Factors Mediating Its Therapeutic Effects: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound: Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound Extracted from the New Zealand Undaria pinnatifida—Physicochemical Comparison against Five Other Fucoidans: Unique Low Molecular Weight Fraction Bioactivity in Breast Cancer Cell Lines [mdpi.com]
- 11. mdpi.org [mdpi.org]
- 12. Anticoagulant properties of a fucoïdan fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. virus.org.cn [virus.org.cn]
- 15. mdpi.com [mdpi.com]
- 16. A Review on this compound Structure, Extraction Techniques, and Its Role as an Immunomodulatory Agent [mdpi.com]
- 17. Immunopotentiating Activity of Fucoidans | Encyclopedia MDPI [encyclopedia.pub]
- 18. Mixture of Phlorotannin and this compound from Ecklonia cava Prevents the Aβ-Induced Cognitive Decline with Mitochondrial and Cholinergic Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound-Rich Substances from Ecklonia cava Improve Trimethyltin-Induced Cognitive Dysfunction via Down-Regulation of Amyloid β Production/Tau Hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Fucoidan's Anti-Cancer Mechanisms: A Technical Guide for Researchers
An in-depth exploration of the molecular pathways and cellular effects of fucoidan, a promising marine-derived compound in oncology research and development.
This compound, a complex sulfated polysaccharide derived from brown seaweed, has garnered significant attention within the scientific community for its multifaceted anti-cancer properties. Extensive in vitro and in vivo studies have demonstrated its ability to inhibit tumor growth, induce programmed cell death, and impede metastasis across a range of cancer types. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, with a focus on its impact on key signaling pathways, apoptosis, angiogenesis, and metastasis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's therapeutic potential.
Induction of Apoptosis: Triggering Programmed Cell Death
A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating malignant cells without inducing an inflammatory response.[1] this compound has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][3]
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, such as Fas and TNF-related apoptosis-inducing ligand (TRAIL) receptors.[4] This binding leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspase-8. Activated caspase-8 then triggers a cascade of executioner caspases, including caspase-3, leading to the dismantling of the cell.[2] Studies have shown that this compound can upregulate the expression of death receptors, sensitizing cancer cells to apoptotic signals.[4]
The intrinsic pathway , on the other hand, is triggered by intracellular stress signals, leading to changes in the mitochondrial membrane potential.[1] this compound can induce the production of reactive oxygen species (ROS) within cancer cells, leading to mitochondrial dysfunction.[5] This results in the release of cytochrome c from the mitochondria into the cytoplasm, which then binds to apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome. This complex activates initiator caspase-9, which in turn activates executioner caspases.[3] Key regulators of the intrinsic pathway, the Bcl-2 family of proteins, are also modulated by this compound. It has been observed to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.[6][7]
Ultimately, both pathways converge on the activation of executioner caspases, which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.[2]
Modulation of Key Signaling Pathways
This compound's ability to induce apoptosis and inhibit cancer cell proliferation is intricately linked to its modulation of several critical intracellular signaling pathways that are often dysregulated in cancer.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor progression and resistance to therapy.[7] this compound has been repeatedly shown to inhibit the PI3K/Akt pathway in various cancer cell lines.[7][8][9] It can decrease the phosphorylation and activation of both PI3K and its downstream effector, Akt.[9][10] By inhibiting this pathway, this compound can suppress the survival signals that protect cancer cells from apoptosis.[1] The inhibition of the PI3K/Akt pathway by this compound also contributes to its anti-proliferative effects by downregulating the expression of cell cycle regulators.[9]
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[7] The effect of this compound on the MAPK pathway appears to be context-dependent.
In some cancer types, this compound has been shown to inhibit the ERK pathway, which is often hyperactivated in cancer and promotes cell proliferation.[8] By reducing the phosphorylation of ERK, this compound can lead to cell cycle arrest and apoptosis.[7] Conversely, in other contexts, this compound has been reported to activate the JNK and p38 MAPK pathways.[8] The activation of these stress-activated pathways can contribute to the induction of apoptosis.[6] For instance, this compound-induced JNK activation has been shown to be critical for apoptosis in breast cancer cells.[8]
The NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. In cancer, constitutive activation of NF-κB promotes cell proliferation, prevents apoptosis, and contributes to inflammation-associated tumorigenesis.[11] this compound has been shown to inhibit the NF-κB signaling pathway.[12][13] It can prevent the degradation of the inhibitory protein IκBα, which retains NF-κB in the cytoplasm.[14] By blocking the nuclear translocation and DNA binding activity of NF-κB, this compound can downregulate the expression of NF-κB target genes involved in cell survival and inflammation.[11][14]
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen.[15][16] this compound exhibits potent anti-angiogenic properties by targeting key molecules involved in this process.[2][17]
A primary target of this compound's anti-angiogenic activity is Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis.[17] this compound has been shown to inhibit the expression of VEGF in cancer cells.[18] Furthermore, it can directly bind to VEGF and block its interaction with its receptor, VEGFR2, on endothelial cells.[17] This inhibition of VEGF/VEGFR2 signaling disrupts downstream pathways, such as the PI3K/Akt and MAPK pathways, in endothelial cells, thereby preventing their proliferation, migration, and tube formation.[17] this compound has also been found to downregulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that controls the expression of VEGF in response to hypoxic conditions within the tumor microenvironment.[19]
Prevention of Metastasis
Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality.[20] this compound has demonstrated significant potential in inhibiting the metastatic cascade at multiple steps.
This compound can suppress the migration and invasion of cancer cells by modulating the expression and activity of matrix metalloproteinases (MMPs).[20] MMPs are a family of enzymes that degrade the extracellular matrix (ECM), allowing cancer cells to invade surrounding tissues and enter the bloodstream. This compound has been shown to decrease the expression of MMP-2 and MMP-9.[18] Additionally, this compound can interfere with the epithelial-mesenchymal transition (EMT), a process where cancer cells acquire a more migratory and invasive phenotype.[20] It has been reported to inhibit the signaling of transforming growth factor-beta (TGF-β), a key inducer of EMT.[18] The structural similarity of this compound to heparin also allows it to interfere with the adhesion of cancer cells to endothelial cells, a crucial step in the formation of distant metastases.[20]
Synergistic Effects with Chemotherapy
In addition to its direct anti-cancer activities, this compound has been shown to enhance the efficacy of conventional chemotherapeutic agents.[8] It can act synergistically with drugs like cisplatin (B142131) and tamoxifen, leading to a greater reduction in cancer cell viability compared to either agent alone.[8] For example, this compound can enhance the sensitivity of oral cancer cells to cisplatin by inhibiting the PI3K/Akt pathway.[21] This suggests that this compound could be a valuable adjuvant in cancer therapy, potentially allowing for lower doses of cytotoxic drugs and reducing their associated side effects.[1][8]
Quantitative Data on this compound's Efficacy
The following tables summarize quantitative data from various studies on the effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | This compound Source | IC50 (µg/mL) | Exposure Time (h) |
| DU-145 | Prostate Cancer | Fucus vesiculosus | ~500 | 24 |
| HT-29 | Colon Cancer | Fucus vesiculosus | ~800 | 48 |
| SMMC-7721 | Hepatocellular Carcinoma | Undaria pinnatifida | ~200 | 48 |
| LM3 | Hepatocellular Carcinoma | Not Specified | ~400 | 48 |
| T24 | Bladder Cancer | Not Specified (LMWF) | Not Specified | 24 |
| SCC-25 | Oral Cancer | Not Specified | ~312.5 | 48 |
Note: IC50 values can vary depending on the specific this compound extract, its molecular weight, and the assay conditions.
Table 2: Effects of this compound on Key Protein Expression in Cancer Cells
| Cancer Cell Line | Protein | Effect of this compound |
| DU-145 | p-Akt, p-PI3K, p-ERK, p-p38 | Decreased |
| DU-145 | Bax, Cleaved Caspase-9 | Increased |
| DU-145 | Bcl-2 | Decreased |
| LM3 | p-p38 MAPK | Increased |
| LM3 | p-ERK | Decreased |
| LM3 | Bcl-2/Bax ratio | Decreased |
| T24 (hypoxic) | HIF-1α, VEGF | Decreased |
| T24 (hypoxic) | p-PI3K, p-Akt, p-mTOR | Decreased |
| SCC-25 | p-Akt | Decreased |
Experimental Protocols
Detailed methodologies for key experiments cited in this compound research are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis
Objective: To detect and quantify the expression of specific proteins involved in signaling pathways and apoptosis.
Procedure:
-
Treat cancer cells with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic or necrotic cells.
Procedure:
-
Treat cells with this compound and collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
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Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
This compound is a promising natural compound with a diverse and potent range of anti-cancer activities. Its ability to induce apoptosis, modulate key signaling pathways, inhibit angiogenesis, and prevent metastasis underscores its potential as a therapeutic agent in oncology. The synergistic effects of this compound with conventional chemotherapy further highlight its value in a combination therapy setting. Further research, including well-designed clinical trials, is warranted to fully elucidate the clinical utility of this compound in the treatment of various cancers.[15][22][23] This guide provides a foundational understanding of the core mechanisms of action of this compound, offering valuable insights for researchers and drug development professionals in the field of cancer therapeutics.
References
- 1. This compound and Cancer: A Multifunctional Molecule with Anti-Tumor Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-cancer effects of this compound: a review of both in vivo and in vitro investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Induces Apoptosis and Inhibits Proliferation of Hepatocellular Carcinoma via the p38 MAPK/ERK and PI3K/Akt Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Effect of this compound on DU-145 Prostate Cancer Cells through Inhibition of PI3K/Akt and MAPK Pathway Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The Natural Product this compound Inhibits Proliferation and Induces Apoptosis of Human Ovarian Cancer Cells: Focus on the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound regulates P53-Nfκb crosstalk in pancreatic cancer. | Cancer and this compound [cancerandthis compound.com]
- 12. This compound inhibits CCL22 production through NF-κB pathway in M2 macrophages: a potential therapeutic strategy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ten Years of Research on this compound and Cancer: Focus on Its Antiangiogenic and Antimetastatic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antitumor activity of this compound: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound and Cancer - this compound Research [fucoidanresearch.weebly.com]
- 17. Ten Years of Research on this compound and Cancer: Focus on Its Antiangiogenic and Antimetastatic Effects [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Low Molecular Weight this compound Inhibits Tumor Angiogenesis through Downregulation of HIF-1/VEGF Signaling under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Brown Seaweed this compound in Cancer: Implications in Metastasis and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Enhances Cisplatin-induced Effects on SCC-25 Human Oral Cancer Cells by Inhibiting the PI3K/AKT Pathway | Anticancer Research [ar.iiarjournals.org]
- 22. Carebox Connect [connect.careboxhealth.com]
- 23. Clinical Trial of the Seaweed Supplement this compound in Survivors of Cancer [ctv.veeva.com]
The Multifaceted Biological Activities of Fucoidan: A Technical Guide
Introduction
Fucoidan, a complex sulfated polysaccharide predominantly found in the cell walls of brown seaweeds, has garnered significant attention within the scientific community. Its unique structural composition, primarily consisting of L-fucose and sulfate (B86663) ester groups, underpins a wide spectrum of biological activities. These properties, including anticancer, anti-inflammatory, anticoagulant, antiviral, and immunomodulatory effects, position this compound as a promising candidate for the development of novel therapeutic agents and functional foods. The bioactivity of this compound is intrinsically linked to its structural characteristics, such as molecular weight, degree of sulfation, and the specific arrangement of its monosaccharide units, which can vary depending on the seaweed species, geographical origin, and extraction methodology. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic signaling pathways for researchers, scientists, and drug development professionals.
Anticancer Activity
This compound exhibits potent anticancer properties against a variety of cancer types through multiple mechanisms. These include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors), and the modulation of the immune system to enhance anti-tumor responses.[1][2]
Signaling Pathways
The anticancer effects of this compound are mediated through the modulation of several key signaling pathways. Notably, this compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases, the executive enzymes of apoptosis.[3] Furthermore, this compound can interfere with proliferative signaling cascades, including the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer cells.[4][5]
References
- 1. Antithrombotic and anticoagulant activities of a low molecular weight this compound by the subcutaneous route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Viral inhibitors derived from macroalgae, microalgae, and cyanobacteria: A review of antiviral potential throughout pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the effects of this compound extracted from sargassum angustifolium on coagulation factors and biochemical parameters in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Fucoidan's Molecular Targets in Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucoidan, a complex sulfated polysaccharide derived from brown seaweeds, has garnered significant attention in the scientific community for its diverse range of biological activities. These include anticancer, anti-inflammatory, immunomodulatory, and anti-angiogenic effects.[1][2] The therapeutic potential of this compound is attributed to its ability to modulate multiple intracellular signaling pathways by interacting with a variety of molecular targets. The bioactivity of this compound is influenced by several factors, including its molecular weight, source, and degree of sulfation.[1] This technical guide provides an in-depth overview of the key molecular targets of this compound and its impact on critical signaling cascades, presenting quantitative data and detailed experimental protocols to support further research and development.
Key Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by targeting central nodes in signaling networks that regulate cell proliferation, survival, apoptosis, inflammation, and angiogenesis.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell growth, survival, and proliferation, and is often dysregulated in cancer.[2][3] this compound has been shown to be a potent inhibitor of this pathway at multiple levels.
This compound treatment has been demonstrated to decrease the phosphorylation of PI3K and its downstream effector Akt in various cancer cell lines.[2][4][5] This inhibition of Akt activation, in turn, affects a multitude of downstream targets. For instance, the downregulation of the PI3K/Akt pathway by this compound leads to a reduced expression of cyclin D1, CDK4, and CDK6, resulting in cell cycle arrest.[2][5] Furthermore, this compound-mediated inhibition of the PI3K/Akt pathway can suppress the phosphorylation of mTOR and its downstream effectors, p70S6K and 4E-BP1, leading to the suppression of cancer cell migration, invasion, and proliferation.[1][2][5]
References
An In-depth Technical Guide to the Physicochemical and Chemical Properties of Fucoidan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucoidan, a complex sulfated polysaccharide predominantly found in the cell walls of brown seaweeds, has garnered significant attention within the scientific and pharmaceutical communities.[1][2] Its diverse and potent biological activities, including anticoagulant, antiviral, anti-inflammatory, and anticancer properties, are intricately linked to its unique and variable chemical structure.[2][3][4] This technical guide provides a comprehensive overview of the core physicochemical and chemical properties of this compound, offering detailed experimental protocols for its characterization and visual representations of key biological pathways it modulates. Understanding these fundamental properties is critical for the targeted development of this compound-based therapeutics and nutraceuticals.
Physicochemical and Chemical Properties
The structure and composition of this compound are not uniform; they are highly dependent on the seaweed species from which it is extracted, as well as geographical location, season of harvest, and the extraction and purification methods employed.[5][6] This inherent heterogeneity presents a significant challenge in its characterization but also offers a broad spectrum of potential bioactivities. The key chemical characteristics of this compound include its molecular weight, monosaccharide composition, the degree and position of sulfation, and the types of glycosidic linkages forming its backbone.[5][7]
Data Presentation: A Comparative Overview
The following tables summarize the quantitative physicochemical and chemical properties of this compound extracted from various brown seaweed species, as reported in the scientific literature. This comparative data highlights the structural diversity of this fascinating biopolymer.
Table 1: Molecular Weight of this compound from Various Brown Seaweed Species
| Seaweed Species | Molecular Weight (kDa) | Reference |
| Ascophyllum nodosum | 2.7 - 136.3 | [8] |
| Fucus vesiculosus | 48 | [9][10] |
| Hizikia fusiforme | 92.7 | [11] |
| Laminaria japonica | 10.5 | [5] |
| Undaria pinnatifida | 5 - 100 | [12] |
| Sargassum binderi | Varies from commercial sources | [13] |
Table 2: Monosaccharide Composition of this compound from Various Brown Seaweed Species (Molar Percentage)
| Seaweed Species | Fucose (%) | Galactose (%) | Glucose (%) | Xylose (%) | Mannose (%) | Uronic Acid (%) | Reference |
| Fucus vesiculosus | 44.1 | - | - | - | - | - | [11] |
| Undaria pinnatifida (Southern form) | 83.5 | 16.5 | - | - | - | - | [14] |
| Undaria pinnatifida (Northern form) | 87.4 | 12.6 | - | - | - | - | [14] |
| Undaria pinnatifida (Samcheok form) | 62.7 | 32.9 | 4.4 | - | - | - | [14] |
| Sargassum siliquosum | 47.13 | 24.83 | 8.53 | 9.07 | 6.97 | - | [15] |
| Laminaria hyperborea | 97.8 | 2.2 | Traces | - | - | - | [16] |
Table 3: Sulfate (B86663) Content of this compound from Various Brown Seaweed Species
| Seaweed Species | Sulfate Content (%) | Reference |
| Fucus vesiculosus | 26.3 | [11] |
| Hizikia fusiforme | 21.8 | [11] |
| Sargassum binderi | Varies from commercial sources | [13] |
| Laminaria hyperborea | 25.6 | [16] |
| Saccharina japonica | 24.7 - 28.7 | [7] |
| Ascophyllum nodosum | 22.6 | [7] |
| Fucus serratus | 21.54 | [7] |
| Fucus distichus subsp. evanescens | 46.88 | [7] |
Experimental Protocols
Accurate and reproducible characterization of this compound is paramount for structure-activity relationship studies and the development of standardized products. The following section details the methodologies for key experiments used to determine the physicochemical and chemical properties of this compound.
Extraction and Purification of this compound
The initial step in this compound analysis is its extraction from the raw seaweed material, followed by purification to remove other polysaccharides like alginates and laminarians, as well as proteins and polyphenols.
Extraction Workflow:
Caption: General workflow for the extraction and purification of this compound from brown seaweed.
Detailed Protocol:
-
Preparation of Seaweed: Wash fresh seaweed with tap water to remove sand and epiphytes, followed by a final rinse with distilled water. Dry the seaweed at 60°C for 24 hours and then mill it into a fine powder.
-
Extraction: Suspend the seaweed powder in a dilute acid solution (e.g., 0.1 M HCl) or distilled water at a solid-to-liquid ratio of 1:20 (w/v). Heat the suspension at a specific temperature (e.g., 70°C) for a defined period (e.g., 3 hours) with constant stirring.[17]
-
Isolation of Crude this compound: Cool the extract to room temperature and centrifuge at 8000 rpm for 20 minutes to remove the algal residue. Collect the supernatant and precipitate the this compound by adding 2-3 volumes of 95% ethanol and leaving it overnight at 4°C.[6]
-
Purification: Collect the precipitate by centrifugation, redissolve it in distilled water, and dialyze against distilled water for 48 hours using a dialysis membrane (e.g., 10-14 kDa MWCO) to remove low molecular weight impurities.
-
Final Product: Lyophilize (freeze-dry) the dialyzed solution to obtain the purified this compound powder.[17]
Determination of Molecular Weight
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is the standard method for determining the molecular weight distribution of this compound.
Methodology:
-
System: High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.
-
Column: A series of size-exclusion columns (e.g., TSKgel G4000SWxl, G3000SWxl, and G2000SWxl in series).
-
Mobile Phase: 0.1 M sodium nitrate (B79036) (NaNO₃) containing 0.02% sodium azide (B81097) (NaN₃).
-
Flow Rate: 0.6 mL/min.
-
Temperature: 40°C.
-
Calibration: Use pullulan standards of known molecular weights to generate a calibration curve.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of 1-5 mg/mL, filter through a 0.45 µm filter before injection.
-
Analysis: Inject the sample and determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) based on the calibration curve.
Analysis of Monosaccharide Composition
The monosaccharide composition of this compound can be determined by hydrolyzing the polysaccharide into its constituent monosaccharides, followed by chromatographic analysis.
Methodology:
-
Hydrolysis: Hydrolyze a known amount of this compound (e.g., 5-10 mg) with trifluoroacetic acid (TFA) (e.g., 2 M TFA at 121°C for 90 minutes).[9]
-
Derivatization (Optional but recommended for GC): Neutralize the hydrolysate with NaOH, and then derivatize the monosaccharides to make them volatile for Gas Chromatography (GC) analysis. A common method is the conversion to alditol acetates.
-
Chromatographic Analysis:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a direct method that does not require derivatization. Use a specific carbohydrate column (e.g., CarboPac PA20) and an appropriate gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) as the eluent.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the derivatized monosaccharides on a GC-MS system. Identify and quantify the monosaccharides by comparing their retention times and mass spectra with those of known standards.
-
Determination of Sulfate Content
The sulfate content is a critical parameter for the biological activity of this compound. It can be determined using various methods.
Barium Chloride-Gelatin Turbidimetric Method:
-
Hydrolysis: Hydrolyze the this compound sample with 1 M HCl at 100°C for 2 hours to release the sulfate groups.
-
Precipitation: Add a barium chloride-gelatin reagent to the hydrolyzed sample. The sulfate ions will react with barium ions to form a fine precipitate of barium sulfate.
-
Turbidity Measurement: Measure the turbidity of the suspension using a spectrophotometer at a specific wavelength (e.g., 500 nm).
-
Quantification: Determine the sulfate concentration by comparing the turbidity with a standard curve prepared using potassium sulfate (K₂SO₄).
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a more sensitive and accurate method for determining the total sulfur content, from which the sulfate content can be calculated.
Analysis of Glycosidic Linkages
Determining the glycosidic linkages is essential for elucidating the structural backbone of this compound. This is typically achieved through methylation analysis followed by GC-MS.
Methylation Analysis Workflow:
Caption: Workflow for the determination of glycosidic linkages in this compound via methylation analysis.
Detailed Protocol:
-
Permethylation: Methylate the free hydroxyl groups of the this compound sample using a methylating agent like methyl iodide in the presence of a strong base (e.g., sodium hydride).
-
Hydrolysis: Hydrolyze the permethylated this compound to break the glycosidic bonds and yield partially methylated monosaccharides.
-
Reduction: Reduce the partially methylated monosaccharides with a reducing agent such as sodium borodeuteride (NaBD₄).
-
Acetylation: Acetylate the newly formed hydroxyl groups with acetic anhydride. This results in partially methylated alditol acetates (PMAAs).
-
GC-MS Analysis: Analyze the PMAAs by GC-MS. The fragmentation patterns in the mass spectra and the retention times on the GC column allow for the identification of the original positions of the glycosidic linkages.
Signaling Pathways Modulated by this compound
This compound exerts its diverse biological effects by interacting with various cellular receptors and modulating downstream signaling pathways. A comprehensive understanding of these interactions is crucial for drug development.
Anti-inflammatory Activity: Modulation of NF-κB and MAPK Pathways
This compound has been shown to exhibit potent anti-inflammatory properties by inhibiting the activation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[19][20]
Caption: this compound's inhibition of the TLR4-mediated NF-κB and MAPK signaling pathways.
This compound can interfere with the binding of lipopolysaccharide (LPS) to Toll-like receptor 4 (TLR4), thereby preventing the downstream activation of MyD88-dependent signaling. This leads to the inhibition of IKK phosphorylation, which in turn prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB. Consequently, the transcription of pro-inflammatory genes is suppressed. Similarly, this compound can inhibit the phosphorylation of MAPKs such as p38, JNK, and ERK, further contributing to its anti-inflammatory effects.
Anticancer Activity: Induction of Apoptosis via PI3K/Akt and MAPK Pathways
This compound has demonstrated anticancer activity in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation and metastasis. These effects are often mediated through the modulation of the PI3K/Akt and MAPK signaling pathways.[4][20]
Caption: this compound's dual role in inhibiting cell proliferation and inducing apoptosis.
This compound can inhibit the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival. By downregulating this pathway, this compound can suppress cancer cell proliferation. Concurrently, this compound can activate the pro-apoptotic p38 MAPK and JNK pathways, leading to the activation of executioner caspases, such as caspase-3, and ultimately inducing apoptosis in cancer cells.
Conclusion
This technical guide has provided a detailed overview of the physicochemical and chemical properties of this compound, along with standardized experimental protocols for their determination. The inherent structural heterogeneity of this compound, largely dependent on its natural source and processing methods, directly influences its biological activity. The visualization of key signaling pathways modulated by this compound offers insights into its mechanisms of action and highlights its therapeutic potential. For researchers, scientists, and drug development professionals, a thorough understanding and characterization of these fundamental properties are indispensable for the successful translation of this compound from a promising natural product to a clinically effective agent. Future research should focus on establishing clear structure-activity relationships and developing standardized this compound preparations to ensure consistent and predictable therapeutic outcomes.
References
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- 4. This compound Structure and Activity in Relation to Anti-Cancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Characterization: Determination of Purity and Physicochemical and Chemical Properties [mdpi.com]
- 6. A Review on this compound Structure, Extraction Techniques, and Its Role as an Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Characteristics of this compound: Intriguing Features for New Pharmacological Interventions - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Chemical properties and toxicology studies of this compound extracted from Malaysian Sargassum binderi - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Frontiers | this compound Extracted From Sporophyll of Undaria pinnatifida Grown in Weihai, China – Chemical Composition and Comparison of Antioxidant Activity of Different Molecular Weight Fractions [frontiersin.org]
- 19. Molecular Targets and Related Biologic Activities of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Unraveling the Anti-inflammatory Mechanisms of Fucoidan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucoidan, a complex sulfated polysaccharide derived from brown seaweeds, has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, intended for researchers, scientists, and professionals in drug development. We delve into the core signaling pathways modulated by this compound, including the NF-κB, MAPK, and JAK-STAT pathways, and its role in the inhibition of the NLRP3 inflammasome and activation of the antioxidant Nrf2/HO-1 pathway. This document summarizes key quantitative data from various studies in structured tables for comparative analysis, offers detailed experimental protocols for essential assays, and presents visualized signaling pathways and workflows using Graphviz to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2][3] this compound, a fucose-rich sulfated polysaccharide, has emerged as a promising natural compound with a wide range of biological activities, including potent anti-inflammatory effects.[4] The therapeutic potential of this compound is attributed to its unique and complex structure, which can vary depending on the seaweed species, extraction method, and geographical location.[3] This guide aims to provide a comprehensive technical overview of the anti-inflammatory mechanisms of this compound, supported by experimental evidence, to aid in the research and development of this compound-based therapeutics.
Core Anti-inflammatory Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are central to the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5]
This compound has been shown to effectively suppress the NF-κB pathway by:
-
Preventing the degradation of IκBα: By inhibiting the phosphorylation of IκBα, this compound prevents its degradation, thereby keeping NF-κB inactive in the cytoplasm.[3]
-
Inhibiting the nuclear translocation of the p65 subunit: this compound treatment has been observed to obstruct the movement of the p65 subunit into the nucleus, thus preventing the transcription of target inflammatory genes.[5]
These actions lead to a significant reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6]
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathway, comprising cascades like ERK1/2, JNK, and p38, plays a pivotal role in cellular responses to external stimuli, including inflammation.[7] this compound has been shown to regulate the phosphorylation of key MAPK proteins. For instance, in various cell models, this compound treatment has been observed to decrease the phosphorylation of ERK and p38, thereby inhibiting downstream inflammatory processes.[7][8] The specific effects of this compound on the MAPK pathway can be cell-type and stimulus-dependent, highlighting the complexity of its regulatory actions.[9]
Caption: this compound modulates the MAPK signaling pathway.
Attenuation of the JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling. Upon cytokine binding to their receptors, JAKs are activated and phosphorylate STAT proteins. Phosphorylated STATs then dimerize and translocate to the nucleus to regulate the expression of inflammatory genes. This compound has been shown to inhibit the JAK-STAT pathway by down-regulating the phosphorylation of JAK2 and preventing the nuclear translocation of STAT1/3, thereby suppressing the expression of pro-inflammatory mediators.[10][11]
Caption: this compound attenuates the JAK-STAT signaling pathway.
Inhibition of the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[12][13] this compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[13][14] This inhibitory effect is partly mediated by the enhancement of autophagy, which can selectively target and degrade components of the inflammasome.[12][13] By suppressing NLRP3 inflammasome activation, this compound effectively reduces the release of potent inflammatory mediators.
Caption: this compound inhibits NLRP3 inflammasome activation.
Activation of the Nrf2/HO-1 Antioxidant Pathway
Oxidative stress is intricately linked with inflammation. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound can promote the dissociation of Nrf2 from Keap1, leading to its translocation into the nucleus.[15] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase-1 (SOD-1).[15][16] By enhancing the cellular antioxidant defense, this compound mitigates oxidative stress and its pro-inflammatory consequences.
References
- 1. Immunomodulatory and Anti-Inflammatory Effects of this compound: A Review | MDPI [mdpi.com]
- 2. Immunomodulatory and Anti-Inflammatory Effects of this compound: A Review – Kelp Blue BIOTECH [biotech.forty8tests.com]
- 3. Immunomodulatory and Anti-Inflammatory Effects of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Isolated from Saccharina japonica Inhibits LPS-Induced Inflammation in Macrophages via Blocking NF-κB, MAPK and JAK-STAT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound from Fucus vesiculosus Inhibits Inflammatory Response, Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound’s Molecular Targets: A Comprehensive Review of Its Unique and Multiple Targets Accounting for Promising Bioactivities Supported by In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Apoptosis and Inhibits Proliferation of Hepatocellular Carcinoma via the p38 MAPK/ERK and PI3K/Akt Signal Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound Inhibits NLRP3 Inflammasome Activation by Enhancing p62/SQSTM1-Dependent Selective Autophagy to Alleviate Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Inhibits NLRP3 Inflammasome Activation by Enhancing p62/SQSTM1-Dependent Selective Autophagy to Alleviate Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound reduces oxidative stress by regulating the gene expression of HO‑1 and SOD‑1 through the Nrf2/ERK signaling pathway in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Immunomodulatory Landscape of Fucoidan Polysaccharides: A Technical Guide for Researchers
Introduction
Fucoidan, a class of sulfated polysaccharides predominantly found in brown seaweeds, has garnered significant attention within the scientific community for its diverse and potent immunomodulatory activities. These complex fucose-rich polymers have demonstrated the ability to interact with and modulate various components of both the innate and adaptive immune systems. This technical guide provides an in-depth overview of the immunomodulatory effects of this compound, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
The biological activity of this compound is intrinsically linked to its structural characteristics, including its molecular weight, degree of sulfation, and the constituent monosaccharide composition. These structural variations, which are dependent on the seaweed species, extraction method, and even seasonal and geographical factors, can significantly influence the polysaccharide's immunomodulatory profile.[1][2][3]
Data Presentation: Quantitative Effects of this compound on Immune Parameters
The immunomodulatory effects of this compound have been quantified across a range of in vitro and in vivo studies. The following tables summarize the key quantitative findings on cytokine production, dendritic cell maturation, and natural killer (NK) cell activity.
Table 1: Effect of this compound on Cytokine Production in Macrophages and Other Immune Cells
| This compound Source | Cell Type | Concentration (µg/mL) | Cytokine | Change | Reference |
| Fucus vesiculosus | THP-1 | 200 | TNF-α | ~40% inhibition of LPS-induced production | [4] |
| Fucus vesiculosus | THP-1 | 200 | IL-1β | ~40% inhibition of LPS-induced production | [4] |
| Laminaria japonica | THP-1 | 200 | TNF-α | ~80% inhibition of LPS-induced production | [4] |
| Sargassum siliquastrum (Low Molecular Weight) | RAW 264.7 | 100 | IL-1β | Significant dose-dependent reduction in LPS-induced production | [5] |
| Sargassum siliquastrum (Low Molecular Weight) | RAW 264.7 | 100 | IL-6 | Significant dose-dependent reduction in LPS-induced production | [5] |
| Sargassum siliquastrum (Low Molecular Weight) | RAW 264.7 | 100 | TNF-α | Significant dose-dependent reduction in LPS-induced production | [5] |
| Undaria pinnatifida | Human PBMCs | 10, 50, 100 | TNF-α | Significant dose-dependent inhibition of LPS-induced secretion | [4] |
| Undaria pinnatifida | Human PBMCs | 10, 50, 100 | IL-6 | Significant dose-dependent inhibition of LPS-induced secretion | [4] |
Table 2: this compound-Induced Maturation of Dendritic Cells (DCs)
| This compound Source | Model | Dose | Maturation Marker | Change (vs. Control) | Reference |
| Generic | In vivo (mice) | 10 mg/kg | CD40 (MFI) | ~2-fold increase | [6][7] |
| Generic | In vivo (mice) | 10 mg/kg | CD80 (MFI) | ~1.5-fold increase | [6][7] |
| Generic | In vivo (mice) | 10 mg/kg | CD86 (MFI) | ~2.5-fold increase | [6][7] |
| Generic | In vivo (mice) | 10 mg/kg | MHC class II (MFI) | ~2-fold increase | [6][7] |
| Macrocystis pyrifera | In vivo (mice) | 50 mg/kg | CD86 (MFI) | Significant increase | [8] |
| Fucus vesiculosus | In vivo (mice) | 50 mg/kg | CD86 (MFI) | Significant increase | [8] |
MFI: Mean Fluorescence Intensity
Table 3: Enhancement of Natural Killer (NK) Cell Activity by this compound
| This compound Source | Study Population | Dose | Duration | Key Finding | Reference |
| Cladosiphon okamuranus | Healthy Adults (Male) | 3.0 g/day | 8 weeks | Significant increase in NK cell activity compared to baseline and placebo | [9][10] |
| Cladosiphon okamuranus | Male Cancer Survivors | 3 g/day | 4 months | Significant increase in NK cell activity from baseline | [11] |
Signaling Pathways in this compound-Mediated Immunomodulation
This compound exerts its effects on immune cells by interacting with cell surface receptors, such as Toll-like receptors (TLRs), which in turn triggers downstream signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this process.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature for assessing the immunomodulatory effects of this compound.
Macrophage Stimulation and Cytokine Analysis
Objective: To quantify the effect of this compound on the production of pro-inflammatory and anti-inflammatory cytokines by macrophages.
Cell Line: RAW 264.7 murine macrophage cell line.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no this compound or LPS, a group with LPS only, and groups with this compound only.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification (ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.[4][5]
-
Western Blot Analysis for NF-κB and MAPK Signaling
Objective: To determine the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound and/or LPS as described above for shorter time points (e.g., 15, 30, 60 minutes) to capture signaling events. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).[5]
Structure-Activity Relationship
The immunomodulatory effects of this compound are not uniform and are heavily influenced by its structural properties. Understanding these relationships is crucial for the development of targeted this compound-based therapeutics.
-
Molecular Weight: Both high and low molecular weight fucoidans have been shown to possess immunomodulatory activities, although their effects can differ. For instance, some studies suggest that lower molecular weight fucoidans may have better bioavailability and distinct signaling effects.[2]
-
Sulfate (B86663) Content: The degree and position of sulfation are critical for the biological activity of this compound. Higher sulfate content is often associated with stronger immunomodulatory effects.[3]
-
Fucose Content: As the primary monosaccharide, fucose plays a significant role in the immunomodulatory properties of this compound.
-
Monosaccharide Composition: The presence and ratio of other monosaccharides such as galactose, mannose, and xylose can also influence the overall biological activity.[2]
Conclusion
This compound polysaccharides represent a promising class of natural compounds with significant potential for immunomodulation. Their ability to activate key immune cells, modulate cytokine production, and influence major signaling pathways underscores their potential application in various therapeutic areas, including as adjuvants in cancer therapy and as agents to manage inflammatory conditions. Further research focused on elucidating the precise structure-activity relationships and conducting well-designed clinical trials will be crucial in translating the therapeutic potential of this compound into clinical practice. This guide provides a foundational resource for researchers and developers to navigate the complex and exciting field of this compound immunology.
References
- 1. mdpi.com [mdpi.com]
- 2. Immunomodulatory and Anti-Inflammatory Effects of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory Effect of this compound Hydrolysates on Lipopolysaccharide-Induced Inflammation and Intestinal Barrier Dysfunction in Caco-2 and RAW264.7 Cells Co-Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of this compound Extracts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Inflammatory Effect of Low Molecular Weight this compound from Sargassum siliquastrum in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages via Inhibiting NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Can Function as an Adjuvant In Vivo to Enhance Dendritic Cell Maturation and Function and Promote Antigen-Specific T Cell Immune Responses | PLOS One [journals.plos.org]
- 7. This compound Can Function as an Adjuvant In Vivo to Enhance Dendritic Cell Maturation and Function and Promote Antigen-Specific T Cell Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Activation of NK cells in male cancer survivors by this compound extracted from Cladosiphon okamuranus - PMC [pmc.ncbi.nlm.nih.gov]
Fucoidan's Role in Cell Cycle Arrest and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucoidan, a complex sulfated polysaccharide derived from brown seaweed, has garnered significant attention in oncological research for its potent anti-proliferative and pro-apoptotic properties. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound induces cell cycle arrest and apoptosis in cancer cells. We delve into the core signaling pathways, present quantitative data from various studies in a structured format, and offer detailed experimental protocols for key assays. Visual representations of signaling cascades and experimental workflows are provided to facilitate a deeper understanding of this compound's multifaceted anti-cancer activity.
Introduction
Cancer is characterized by uncontrolled cell proliferation and the evasion of programmed cell death (apoptosis). Current therapeutic strategies often target these hallmark characteristics. This compound has emerged as a promising natural compound that can modulate these processes in various cancer cell lines.[1][2] It has been shown to induce cell cycle arrest, primarily at the G0/G1 or G1/S phase, and to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4][5][6] The anti-cancer effects of this compound are often mediated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.[1][7] This guide aims to provide a detailed technical resource for researchers exploring the therapeutic potential of this compound.
This compound-Induced Cell Cycle Arrest
This compound has been demonstrated to inhibit the proliferation of various cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 phase.[3][5][8] This arrest prevents cancer cells from entering the S phase, thereby inhibiting DNA replication and cell division.
Molecular Mechanisms of Cell Cycle Arrest
The progression of the cell cycle is tightly regulated by cyclins and cyclin-dependent kinases (CDKs). This compound exerts its cell cycle inhibitory effects by modulating the expression and activity of these key regulatory proteins.
-
Downregulation of Cyclins and CDKs: Studies have shown that this compound treatment leads to a significant decrease in the protein expression levels of G1 phase-associated cyclins, such as Cyclin D1 and Cyclin E, and their corresponding kinases, CDK4 and CDK6.[3][8]
-
Upregulation of CDK Inhibitors (CKIs): this compound can also upregulate the expression of CDK inhibitors like p21/WAF1/CIP1 and p27/KIP1.[5][9] These inhibitors bind to and inactivate cyclin-CDK complexes, leading to a halt in cell cycle progression.
-
Modulation of the pRB-E2F Pathway: The retinoblastoma protein (pRB) is a key regulator of the G1/S transition. In its hypophosphorylated state, pRB binds to the E2F transcription factor, inhibiting the transcription of genes required for S phase entry. This compound treatment has been associated with a decrease in the phosphorylation of pRB, leading to the sequestration of E2F and subsequent cell cycle arrest.[8][9]
Quantitative Data on this compound-Induced Cell Cycle Arrest
The following table summarizes the quantitative effects of this compound on cell cycle distribution in various cancer cell lines.
| Cell Line | This compound Concentration (µg/mL) | Treatment Duration (h) | % of Cells in G1 Phase (Control) | % of Cells in G1 Phase (Treated) | Reference |
| T24 (Bladder Cancer) | 50 | 48 | 34.2% | 52.1% | [5] |
| T24 (Bladder Cancer) | 100 | 48 | 34.2% | 61.7% | [5] |
| T24 (Bladder Cancer) | 150 | 48 | 34.2% | 67.8% | [5] |
| HT-29 (Colon Cancer) | 100 | 48 | 9.0% (Sub-G1) | 15.3% (Sub-G1) | [10] |
| HT-29 (Colon Cancer) | 1000 | 48 | 9.0% (Sub-G1) | 48.3% (Sub-G1) | [10] |
| CL-6 (Cholangiocarcinoma) | 100, 200, 300 | 48 | Not Specified | Dose-dependent increase in G0/G1 | [11] |
| HepG2 (Liver Cancer) | 50, 100, 200 | Not Specified | Not Specified | Significant accumulation in G0/G1 | [12] |
This compound-Induced Apoptosis
Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. This compound has been shown to be a potent inducer of apoptosis in a wide range of cancer cell lines through the activation of both the intrinsic and extrinsic pathways.[1][6][13]
Signaling Pathways in this compound-Induced Apoptosis
3.1.1. The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis.[1][3][14]
-
Inhibition of PI3K and Akt Phosphorylation: this compound treatment can lead to a reduction in the expression of PI3K and the phosphorylation of its downstream target, Akt.[3][14]
-
Downstream Effects: The inhibition of Akt phosphorylation can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins.[3]
Figure 1: this compound inhibits the PI3K/Akt signaling pathway.
3.1.2. The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 MAPK subfamilies, plays a complex role in cell fate decisions. This compound can modulate these pathways to induce apoptosis.
-
Activation of p38 MAPK and JNK: this compound has been shown to induce the phosphorylation and activation of p38 MAPK and JNK.[1][15] These kinases can, in turn, activate downstream targets that promote apoptosis.
-
Inhibition of ERK: In some cancer cell lines, this compound has been observed to inhibit the phosphorylation of ERK, a kinase typically associated with cell proliferation and survival.[1]
Figure 2: this compound modulates the MAPK signaling pathway.
3.1.3. Intrinsic and Extrinsic Apoptosis Pathways
This compound can trigger both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[1][6]
-
Intrinsic Pathway: this compound can alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase-9 and caspase-3.[1][11]
-
Extrinsic Pathway: this compound can upregulate the expression of death receptors like Fas and death receptor 4 (DR4), leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.[16][17]
Figure 3: this compound induces both intrinsic and extrinsic apoptosis pathways.
Quantitative Data on this compound-Induced Apoptosis
The following table summarizes the quantitative effects of this compound on apoptosis in various cancer cell lines.
| Cell Line | This compound Concentration (µg/mL) | Treatment Duration (h) | % Apoptotic Cells (Control) | % Apoptotic Cells (Treated) | Assay Method | Reference |
| LM3 (Hepatocellular Carcinoma) | Not Specified | 48 | Not Specified | Significantly greater | Flow Cytometry | [1] |
| HT-29 (Colon Cancer) | 100 | 48 | 5.17% | 7.43% | Annexin V/PI | [10] |
| HT-29 (Colon Cancer) | 1000 | 48 | 5.17% | 22.5% | Annexin V/PI | [10] |
| MDA-MB-231 (Breast Cancer) | 300 | 48 | ~5.5% | 13.93% | Not Specified | [18] |
| MDA-MB-231 (Breast Cancer) | 300 | 72 | ~12% | 20.94% | Not Specified | [18] |
| HepG2 (Liver Cancer) | 50-200 | Not Specified | Not Specified | ~20-40% | Not Specified | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability and proliferation after this compound treatment.[19]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 cells/well and allow them to attach overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 200, 400 µg/mL).[1]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of this compound-treated cells.[11][20]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium (B1200493) iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).[11]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptotic cells.[19][21]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This protocol is for detecting the expression levels of specific proteins involved in cell cycle and apoptosis pathways.[10][21]
-
Cell Lysis: Treat cells with this compound, then wash with PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. This compound Induces Apoptosis and Inhibits Proliferation of Hepatocellular Carcinoma via the p38 MAPK/ERK and PI3K/Akt Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Natural Product this compound Inhibits Proliferation and Induces Apoptosis of Human Ovarian Cancer Cells: Focus on the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces G1 phase arrest and apoptosis through caspases-dependent pathway and ROS induction in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits the Proliferation of Human Urinary Bladder Cancer T24 Cells by Blocking Cell Cycle Progression and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anticancer Effect of this compound on DU-145 Prostate Cancer Cells through Inhibition of PI3K/Akt and MAPK Pathway Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. mdpi.com [mdpi.com]
- 10. Differences in cell death and cell cycle following this compound treatment in high-density HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of this compound via Apoptosis and Cell Cycle Arrest on Cholangiocarcinoma Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer effect of this compound on cell proliferation, cell cycle progression, genetic damage and apoptotic cell death in HepG2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of Apoptosis by this compound in Human Leukemia U937 Cells through Activation of p38 MAPK and Modulation of Bcl-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. This compound present in brown algae induces apoptosis of human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Extracted from the New Zealand Undaria pinnatifida—Physicochemical Comparison against Five Other Fucoidans: Unique Low Molecular Weight Fraction Bioactivity in Breast Cancer Cell Lines [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Anti-Colorectal Cancer Effects of this compound Complex-Based Functional Beverage Through Retarding Proliferation, Cell Cycle and Epithelial–Mesenchymal Transition Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Intricate Architecture of Fucose-Containing Sulfated Polysaccharides: A Technical Guide to Structural Characterization
For Researchers, Scientists, and Drug Development Professionals
Fucose-containing sulfated polysaccharides (FCSPs), a diverse group of macromolecules primarily found in brown seaweeds, have garnered significant attention in the scientific community for their wide array of biological activities, including anticoagulant, antiviral, anti-inflammatory, and anticancer properties. The therapeutic potential of these compounds is intimately linked to their complex and heterogeneous structures. A thorough understanding of their structural characteristics is therefore paramount for elucidating structure-function relationships and for the development of novel FCSP-based therapeutics. This technical guide provides an in-depth overview of the methodologies employed in the structural characterization of FCSPs, presenting quantitative data, detailed experimental protocols, and visual representations of analytical workflows and relevant signaling pathways.
Core Structural Features of Fucose-Containing Sulfated Polysaccharides
The structural complexity of FCSPs arises from variations in several key features:
-
Monosaccharide Composition: While L-fucose is the principal monosaccharide, FCSPs can also contain other neutral sugars such as galactose, mannose, xylose, and rhamnose, as well as uronic acids (e.g., glucuronic acid). The relative proportions of these monosaccharides vary significantly depending on the seaweed species, geographical location, and extraction method.[1][2][3]
-
Glycosidic Linkages: The fucose residues in the polysaccharide backbone are typically linked by α-(1→3) and α-(1→4) glycosidic bonds. Some FCSPs exhibit a simple repeating structure of alternating linkages, while others have more complex and branched structures.[4][5]
-
Sulfate (B86663) Content and Position: The sulfate ester groups confer a negative charge to the polysaccharide and are crucial for many of its biological activities. The degree of sulfation and the specific positions of the sulfate groups on the fucose and other sugar residues are highly variable.[4][6]
-
Molecular Weight: The molecular weight of native FCSPs can range from tens to hundreds of kilodaltons. This property significantly influences their bioavailability and biological effects.[5][6]
Quantitative Analysis of FCSP Composition
The following tables summarize the quantitative data on the chemical composition and molecular weight of FCSPs isolated from various brown seaweed species. This data highlights the structural diversity within this class of polysaccharides.
Table 1: Monosaccharide Composition of Fucose-Containing Sulfated Polysaccharides from Various Brown Algae Species
| Seaweed Species | Fucose (mol%) | Galactose (mol%) | Mannose (mol%) | Xylose (mol%) | Glucose (mol%) | Uronic Acid (mol%) | Reference |
| Fucus vesiculosus | 44.1 | - | - | - | - | - | [4] |
| Sargassum sp. | 64.55 | - | - | - | - | 25.19 | [3] |
| Turbinaria sp. | 67.42 | - | - | - | - | 12.69 | [3] |
| Padina sp. | 62.90 | - | - | - | - | 12.91 | [3] |
| Undaria pinnatifida (Southern form) | 83.5 | 16.5 | - | - | - | - | [7] |
| Undaria pinnatifida (Northern form) | 87.4 | 12.6 | - | - | - | - | [7] |
| Undaria pinnatifida (Samcheok form) | 62.7 | 32.9 | - | - | 4.4 | - | [7] |
| Sargassum binderi | High | Present | Present | Present | Present | Present | [8] |
Table 2: Sulfate Content and Molecular Weight of Fucose-Containing Sulfated Polysaccharides
| Seaweed Species | Sulfate Content (%) | Molecular Weight (kDa) | Reference |
| Fucus vesiculosus | 26.3 | - | [4] |
| Hizikia fusiforme | 21.8 | 92.7 | [4] |
| Sargassum sp. | 0.013 | - | [3] |
| Turbinaria sp. | 19.47 | - | [3] |
| Padina sp. | 0.016 | - | [3] |
| Laminaria hyperborea | 53.8 | 469 | [9] |
| Sargassum binderi | 30.7 | - | [8] |
| Sargassum hemyphyllum (LMW) | - | <10 | [10] |
| Sargassum hemyphyllum (HMW) | - | >10,000 | [10] |
Experimental Protocols for Structural Characterization
A multi-faceted approach employing a combination of chromatographic, spectroscopic, and chemical methods is essential for the comprehensive structural elucidation of FCSPs.
Experimental Workflow
The general workflow for the structural characterization of FCSPs is outlined below.
References
- 1. A Comprehensive and Comparative Analysis of the this compound Compositional Data Across the Phaeophyceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukm.my [ukm.my]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Characterization: Determination of Purity and Physicochemical and Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Untitled Document [e-algae.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Fucoidan's Interaction with Growth Factor Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucoidan, a complex sulfated polysaccharide derived from brown seaweed, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic properties. A growing body of evidence suggests that a key mechanism underlying these effects is this compound's ability to modulate critical growth factor signaling pathways. This technical guide provides an in-depth analysis of the molecular interactions between this compound and key pathways such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR) signaling cascades. This document summarizes quantitative data on this compound's efficacy, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction
Growth factor signaling pathways are fundamental to cellular processes including proliferation, differentiation, migration, and survival. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. Consequently, the receptors and downstream effectors of these pathways are prime targets for therapeutic intervention. This compound has emerged as a promising natural compound that can interfere with these signaling networks at multiple levels. This guide will explore the specific interactions of this compound with major growth factor signaling pathways, providing a technical overview for further research and development.
This compound and Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway plays a crucial role in cell proliferation and survival. Its aberrant activation is a key driver in many cancers. This compound has been shown to inhibit EGFR signaling through various mechanisms.
Molecular Interactions
This compound has been demonstrated to directly bind to the cell surface EGFR, which can impede the translocation of the receptor to lipid rafts and its subsequent nuclear distribution.[1] This interaction can restore sensitivity to EGFR inhibitors like sorafenib (B1663141) in resistant cancer cells.[1] Furthermore, this compound treatment has been shown to inhibit the EGF-induced phosphorylation of EGFR, which in turn downregulates the phosphorylation and activation of downstream signaling molecules such as ERK and JNK.[2]
Quantitative Data on this compound's Effect on EGFR Signaling
| Cell Line | This compound Concentration | Effect | Reference |
| HepG2-SR (Sorafenib-Resistant) | Not specified | Overcame sorafenib resistance by suppressing EGFR redistribution and downstream signaling. | [1] |
| Mouse Epidermal Cells | Not specified | Inhibited EGF-induced phosphorylation of EGFR and downstream ERK and JNK activation. | [2] |
| HT-29 and HCT116 (Colon Cancer) | Not specified | Suppressed the activity of epidermal growth factor. | [3] |
| Kelly and SH-SY5Y (Neuroblastoma) | 50 µg/ml | Enhanced the antitumor effect of the EGFR inhibitor erlotinib. | [4] |
Signaling Pathway Diagram
Caption: this compound inhibits EGFR signaling by blocking ligand binding and receptor phosphorylation.
This compound and Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling
The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels. Inhibiting this pathway is a key strategy in cancer therapy to cut off the tumor's blood supply.
Molecular Interactions
This compound has been reported to exert anti-angiogenic effects by interfering with VEGFR signaling. It can inhibit the binding of VEGF to its receptor, VEGFR-2, thereby suppressing downstream signaling cascades.[5] Studies have shown that this compound downregulates the expression of VEGFR3 and its co-receptor PROX1 in human lymphatic endothelial cells.[6] This leads to the inhibition of lymphangiogenesis. The anti-angiogenic activity of low molecular weight this compound (LMWF) in bladder cancer under hypoxic conditions is associated with the suppression of the HIF-1α/VEGF signaling pathway.[7] LMWF was found to strongly inhibit the hypoxia-induced phosphorylation of VEGFR2 and the subsequent activation of the PI3K/AKT/mTOR pathway.[7]
Quantitative Data on this compound's Effect on VEGFR Signaling
| Cell Line/Model | This compound Concentration | Effect | Reference |
| Human Lymphatic Endothelial Cells (HLECs) | 100, 200, 400 µg/ml | Dose-dependent decrease in VEGFR3 and PROX1 expression. | [6] |
| Human Bladder Cancer Cells (T24) under hypoxia | Not specified | LMWF inhibited hypoxia-induced VEGFR2 phosphorylation. | [7] |
| Retinal Pigment Epithelium (ARPE-19) cells | 100 µg/ml | Reduced VEGF secretion after 3 and 5 days. | [5] |
| Neuroblastoma cells (SH-SY5Y) | 50 µg/ml | Reduced mRNA levels of VEGF by 38% (S.l. This compound) and 22% (F.v. This compound). | [4] |
| Neuroblastoma cells (Kelly) | 50 µg/ml | Reduced the release of VEGF by 49% (S.l. This compound) and 25% (F.v. This compound). | [4] |
Signaling Pathway Diagram
Caption: this compound disrupts VEGFR signaling, inhibiting angiogenesis.
This compound and Fibroblast Growth Factor Receptor (FGFR) Signaling
The FGFR signaling pathway is involved in a wide range of biological processes, including embryonic development, tissue repair, and angiogenesis.
Molecular Interactions
The interaction of this compound with the FGFR signaling pathway appears to be complex and context-dependent. Some studies suggest that certain this compound fractions can facilitate FGF-1, -2, -8, and -9-based signaling.[8] The sulfate (B86663) content and molecular weight of the this compound fraction were identified as major contributing factors to this activity.[8] Conversely, other research indicates that this compound can activate the PI3K/FGFR2 pathway.[9] This highlights the need for further investigation to elucidate the precise mechanisms and the factors that determine whether this compound acts as an agonist or antagonist of FGFR signaling.
Quantitative Data on this compound's Effect on FGFR Signaling
| Cell Line | This compound Fraction | Effect | Reference |
| BaF3 cells expressing FGFR1c | Low molecular weight this compound from S. japonica (LMWF-2M) | Potent activation of signaling with FGF-1, -2, -7, -8, -9, and -10. | [8] |
| BaF3 cells expressing FGFR1c | Low sulfated heteropolysaccharide fraction (LMWF-0.5M) | Activated only the FGF-2/FGFR1c pair. | [8] |
| Bone marrow-derived dendritic cells (BMDCs) | Not specified | Upregulated gene sets related to 'activation of PI3K FGFR2'. | [9] |
Signaling Pathway Diagram
Caption: this compound's complex interaction with FGFR signaling.
This compound and Platelet-Derived Growth Factor Receptor (PDGFR) Signaling
The PDGFR signaling pathway is instrumental in cell growth, proliferation, and migration, particularly in connective tissue cells.
Molecular Interactions
This compound has been shown to inhibit the proliferation of airway smooth muscle cells (ASMCs) stimulated by PDGF. This inhibitory effect is mediated through the suppression of downstream signaling pathways, specifically the ERK1/2 and Akt pathways. Oligo-fucoidan was found to reduce PDGF-stimulated phosphorylation of both ERK1/2 and Akt.
Quantitative Data on this compound's Effect on PDGFR Signaling
| Cell Line | This compound Concentration | Effect | Reference |
| Airway Smooth Muscle Cells (ASMCs) | 100, 500, 1000 µg/ml | Reduced PDGF-stimulated proliferation by 75%-99% after 48 hours. | |
| Airway Smooth Muscle Cells (ASMCs) | 100, 500, 1000 µg/ml | Reduced PDGF-stimulated ERK1/2 and Akt phosphorylation. |
Signaling Pathway Diagram
Caption: this compound inhibits PDGF-induced proliferation via downstream pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's interaction with growth factor signaling pathways.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol outlines the measurement of cell viability and proliferation following this compound treatment.
Workflow Diagram:
Caption: Workflow for assessing cell viability using the MTT assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400 µg/mL).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Western Blotting
This protocol is for detecting changes in protein expression and phosphorylation levels.
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
This protocol is used to determine the direct inhibitory effect of this compound on the kinase activity of growth factor receptors.
Workflow Diagram:
Caption: Workflow for an in vitro kinase assay to assess this compound's inhibitory activity.
Procedure:
-
Reagent Preparation: Prepare solutions of recombinant kinase (e.g., EGFR, VEGFR), a specific peptide substrate, ATP, and varying concentrations of this compound in kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and this compound.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This is typically a luminescence-based measurement.
-
Data Analysis: Plot the kinase activity against the this compound concentration to determine the IC50 value.
Conclusion
The evidence presented in this technical guide strongly indicates that this compound is a potent modulator of key growth factor signaling pathways, including those mediated by EGFR, VEGFR, and PDGFR. Its ability to interfere with ligand-receptor binding, inhibit receptor phosphorylation, and suppress downstream signaling cascades provides a molecular basis for its observed anti-proliferative, anti-angiogenic, and anti-cancer effects. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals. Further investigation into the structure-activity relationships of different this compound fractions and their synergistic effects with existing targeted therapies is warranted to fully harness the therapeutic potential of this marine-derived polysaccharide.
References
- 1. The Oligo this compound Inhibits Platelet-Derived Growth Factor-Stimulated Proliferation of Airway Smooth Muscle Cells [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound on TNF-α-induced inflammation in human retinal pigment epithelium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiangiogenic drugs in combination with seaweed this compound: A mechanistic in vitro and in vivo study exploring the VEGF receptor and its downstream signaling molecules in hepatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Macrocystis pyrifera Has Powerful Immune-Modulatory Effects Compared to Three Other Fucoidans [mdpi.com]
- 5. Therapies from this compound: An Update [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound promotes angiogenesis and accelerates wound healing through AKT/Nrf2/HIF‐1α signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound’s Molecular Targets: A Comprehensive Review of Its Unique and Multiple Targets Accounting for Promising Bioactivities Supported by In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Oligo this compound Inhibits Platelet-Derived Growth Factor-Stimulated Proliferation of Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Fucoidan Extraction from Brown Algae
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of fucoidan from brown algae. It is intended for researchers, scientists, and professionals in drug development who are interested in isolating and studying this bioactive polysaccharide. The following sections cover various extraction techniques, from conventional methods to novel, more efficient approaches. Quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Introduction to this compound
This compound is a complex sulfated polysaccharide found in the cell walls of brown seaweeds (Phaeophyceae).[1][2][3] It has garnered significant scientific interest due to its wide range of biological activities, including anti-inflammatory, anticoagulant, antiviral, antioxidant, and anticancer properties.[4][5][6][7] The structure and bioactivity of this compound can vary depending on the seaweed species, geographical location, harvest season, and, critically, the extraction method employed.[6][8] Therefore, selecting an appropriate extraction technique is crucial for obtaining this compound with desired characteristics for research and drug development.
This compound Extraction Techniques: A Comparative Overview
A variety of methods have been developed for extracting this compound from brown algae. These can be broadly categorized into conventional and novel techniques.
Conventional Extraction Techniques involve the use of hot water or acidic solutions to break down the algal cell wall and release this compound.[1][9] These methods are simple and have been in use for over a century.[1][8][9] However, they often require long extraction times, high energy consumption, and large volumes of solvents.[1] Harsher conditions can also lead to the degradation of the this compound structure and co-extraction of contaminants like alginates and polyphenols.[1]
Novel Extraction Techniques have emerged to overcome the limitations of conventional methods. These include Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Enzyme-Assisted Extraction (EAE).[1][2] These techniques generally offer shorter extraction times, higher yields, and can be more environmentally friendly.[2] They often result in the extraction of this compound with a more preserved structure and potentially higher bioactivity.[1][10][11]
The following table summarizes the key parameters and outcomes of different this compound extraction methods, providing a comparative overview to aid in the selection of the most suitable technique for a specific application.
| Extraction Technique | Seaweed Species | Solvent | Temperature (°C) | Time | Yield (%) | Fucose Content (%) | Sulfate Content (%) | Reference |
| Hot Water Extraction | Fucus vesiculosus | Water | 60-100 | 1-8 h | 0.1 - 40 | Varies | 3 - 38 | [1] |
| Undaria pinnatifida | Water | 100 | 7 h | - | - | - | [12] | |
| Acid Extraction | Fucus vesiculosus | 0.1 M HCl | 70 | 1 h (x3) | >80 (of total fucose) | 44 | 26 | [9] |
| Sargassum henslowianum | 0.03 M HCl | 90 | 4 h | ~7 | - | - | [9] | |
| Sargassum sp. | 0.15 M HCl | 85 | 5 h | 0.13 ± 0.05 | 0.22 ± 0.7 | - | [13] | |
| Alkaline Extraction | Sargassum sp. | 0.15 M CaCl2 | 65 | 3 h | 3.81 ± 0.73 | 3.80 ± 0.91 | - | [13] |
| Microwave-Assisted Extraction (MAE) | Fucus vesiculosus | Water | - | 1 min | - | - | - | [14] |
| Sargassum plagiophyllum | 0.1 M HCl | - | 5 min | 19.20 | 5.95 | 6.14 | [15] | |
| Laminaria digitata | 0.1 M HCl | - | - | - | - | - | [16] | |
| Ultrasound-Assisted Extraction (UAE) | Ecklonia maxima | Water | 58.75 | - | 7.9 | - | - | [17] |
| Sargassum mcclurei | Water | 54 | 49 min | 7.12 (mg/g) | - | - | [18] | |
| Fucus vesiculosus | Water | - | 55 min | - | - | - | [19] | |
| Enzyme-Assisted Extraction (EAE) | Sargassum echinocarpum | Water | 50 | 24 h | 4.25 | - | - | [20][21] |
| Fucus evanescens | Water (with Cellulase & Alginate Lyase) | 40 | - | Comparable to acid | - | - | [10] | |
| Saccharina latissima | Water (with Cellulase & Alginate Lyase) | 40 | - | Comparable to acid | - | - | [10] |
Experimental Protocols
This section provides detailed step-by-step protocols for the most common this compound extraction techniques.
General Pre-treatment of Brown Algae
Prior to extraction, the raw seaweed material must be properly prepared to remove impurities and improve extraction efficiency.[1]
-
Harvesting and Cleaning: Collect fresh brown algae and wash thoroughly with distilled water to remove sand, epiphytes, and other debris.[22]
-
Drying: Dry the cleaned seaweed. This can be done by air-drying or using an oven at a low temperature (e.g., 35-50°C) to a constant weight.[22][23]
-
Milling: Grind the dried seaweed into a fine powder (e.g., 0.5 mm mesh) to increase the surface area for extraction.[22]
-
Depigmentation and Defatting (Optional but Recommended): To remove pigments (like chlorophylls (B1240455) and carotenoids) and lipids, the powdered seaweed is often pre-treated with organic solvents. A common method is to stir the powder in 95% ethanol (B145695) (v/v) for several hours at room temperature, followed by centrifugation and washing the pellet with acetone.[22]
Protocol 1: Conventional Hot Water Extraction
This method utilizes hot water to extract this compound. It is a simple and widely used technique.
-
Extraction: Mix the pre-treated seaweed powder with distilled water at a solid-to-liquid ratio of 1:20 to 1:50 (w/v). Heat the mixture at 60-100°C for 1-8 hours with continuous stirring.[1]
-
Solid-Liquid Separation: After extraction, cool the mixture and separate the solid residue from the liquid extract by centrifugation (e.g., 5000 x g for 20 minutes) or filtration.
-
Alginate Precipitation: To remove co-extracted alginate, add calcium chloride (CaCl₂) to the supernatant to a final concentration of 1-2% (w/v) and stir.[1] Let the mixture stand overnight at 4°C to allow for the precipitation of calcium alginate.
-
Removal of Alginate: Centrifuge the mixture to pellet the precipitated alginate and collect the supernatant containing this compound.
-
This compound Precipitation: Add ethanol to the supernatant to a final concentration of 70-80% (v/v) to precipitate the crude this compound.[1] Allow precipitation to occur overnight at 4°C.
-
Harvesting and Drying: Collect the precipitated this compound by centrifugation. Wash the pellet with ethanol and then dry it (e.g., freeze-drying or oven drying at low temperature) to obtain the crude this compound powder.
Protocol 2: Conventional Acid Extraction
This method employs a dilute acid solution to enhance the extraction efficiency of this compound.
-
Extraction: Resuspend the pre-treated seaweed powder in a dilute acid solution (e.g., 0.1 M HCl, pH 2-3) at a solid-to-liquid ratio of 1:20 to 1:50 (w/v).[9] Heat the mixture at 70-90°C for 1-4 hours with constant stirring.[9]
-
Solid-Liquid Separation: Centrifuge or filter the mixture to separate the extract from the solid residue.
-
Neutralization: Neutralize the acidic extract to pH 7.0 using a base (e.g., NaOH).
-
Purification: Follow steps 3-6 from the Hot Water Extraction protocol (Alginate Precipitation, Removal of Alginate, this compound Precipitation, and Harvesting and Drying).
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and seaweed mixture, leading to a more rapid extraction.
-
Sample Preparation: Place the pre-treated seaweed powder in a microwave-safe extraction vessel and add the solvent (e.g., water or dilute acid) at a specified solid-to-liquid ratio (e.g., 1:25 g/mL).[14]
-
Microwave Irradiation: Place the vessel in a closed MAE system.[24][25] Set the extraction parameters, such as microwave power (e.g., 300-700 W), time (e.g., 1-15 minutes), and maximum temperature (e.g., 90°C).[15][22]
-
Cooling: After the extraction is complete, allow the vessel to cool down.
-
Purification: Separate the extract from the solid residue and follow the purification steps outlined in the Hot Water Extraction protocol (steps 2-6).
Protocol 4: Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to create cavitation bubbles, which disrupt the algal cell walls and enhance the release of this compound.
-
Extraction Setup: Place the pre-treated seaweed powder and solvent in a vessel equipped with an ultrasonic probe or in an ultrasonic bath.
-
Sonication: Apply ultrasound at a specific frequency (e.g., 20-40 kHz) and power (e.g., 100-400 W) for a defined period (e.g., 30-60 minutes).[17][18] Maintain the temperature of the mixture using a cooling system if necessary.
-
Purification: After sonication, separate the extract from the solid residue and proceed with the purification steps as described in the Hot Water Extraction protocol (steps 2-6).
Protocol 5: Enzyme-Assisted Extraction (EAE)
EAE uses specific enzymes to degrade the non-fucoidan components of the algal cell wall, facilitating the release of this compound under mild conditions.[1]
-
Enzyme Selection: Choose appropriate enzymes based on the composition of the seaweed cell wall. Common enzymes include cellulases, xylanases, and alginate lyases.[1][10]
-
Extraction: Suspend the pre-treated seaweed powder in a buffer solution with the optimal pH and temperature for the selected enzymes (e.g., pH 5-6, 40-50°C).[20][26] Add the enzyme(s) at a predetermined concentration.
-
Incubation: Incubate the mixture for several hours (e.g., 2-24 hours) with gentle agitation to allow for enzymatic hydrolysis.
-
Enzyme Inactivation: After incubation, inactivate the enzymes by heating the mixture (e.g., to 90-100°C for 10-15 minutes).
-
Purification: Cool the mixture and follow the purification steps from the Hot Water Extraction protocol (steps 2-6) to isolate the crude this compound.
Biological Activities and Signaling Pathways
This compound exhibits a variety of biological activities by modulating different cellular signaling pathways. Understanding these mechanisms is crucial for its application in drug development.
Anti-inflammatory Activity: this compound can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] One of the key mechanisms is the inhibition of the NF-κB signaling pathway.[6]
Anticancer Activity: The antitumor effects of this compound are mediated through various pathways, including the induction of apoptosis and the inhibition of angiogenesis and metastasis.[6] It has been shown to modulate signaling pathways such as PI3K/Akt, MAPK, and TGF-β.[6]
Immunomodulatory Effects: this compound can modulate the immune system by interacting with immune cells like macrophages and natural killer (NK) cells.[5][6] It can activate macrophages through scavenger receptors, leading to the production of cytokines and nitric oxide.[5]
Conclusion
The choice of this compound extraction technique significantly impacts the yield, purity, structural integrity, and ultimately, the biological activity of the final product. While conventional methods are simple and well-established, novel techniques like MAE, UAE, and EAE offer significant advantages in terms of efficiency and the quality of the extracted this compound. The detailed protocols and comparative data provided in these application notes are intended to guide researchers in selecting and implementing the most appropriate method for their specific research goals, paving the way for further exploration of this compound's therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Extraction Methods: From Seaweed to Powder_Cactus Botanics [cactusbotanics.com]
- 3. nmthis compound.com [nmthis compound.com]
- 4. Investigation of Biological Activity of this compound and Laminarin as Bioactive Polysaccharides from Irish Brown Macroalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activities of this compound and the Factors Mediating Its Therapeutic Effects: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Activity of this compound Extracts In Vitro [mdpi.com]
- 8. A Review on this compound Structure, Extraction Techniques, and Its Role as an Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fucoidans from brown seaweeds: an update on structures, extraction techniques and use of enzymes as tools for structural elucidation - RSC Advances (RSC Publishing) DOI:10.1039/C3RA23373A [pubs.rsc.org]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. researchgate.net [researchgate.net]
- 12. This compound Extracted from Undaria pinnatifida: Source for Nutraceuticals/Functional Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. repositorium.uminho.pt [repositorium.uminho.pt]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. Microwave-Assisted Extraction of this compound from the Brown Seaweed (Laminaria Digitata) Biomass | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 17. Optimization of this compound recovery by ultrasound-assisted enzymatic extraction from South African kelp, Ecklonia maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. jels.ub.ac.id [jels.ub.ac.id]
- 21. researchgate.net [researchgate.net]
- 22. Extraction of this compound from F. vesiculosus [bio-protocol.org]
- 23. mdpi.com [mdpi.com]
- 24. Microwave-Assisted Extraction of this compound from Marine Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Microwave-Assisted Extraction of this compound from Marine Algae | Springer Nature Experiments [experiments.springernature.com]
- 26. jels.ub.ac.id [jels.ub.ac.id]
Application Notes and Protocols for Fucoidan Purification from Seaweed Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucoidan, a complex sulfated polysaccharide found in the cell walls of brown seaweeds, has garnered significant attention in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including anticancer, anti-inflammatory, antiviral, and immunomodulatory effects.[1][2] The therapeutic potential of this compound is intrinsically linked to its structural characteristics, such as molecular weight, degree of sulfation, and monosaccharide composition, which can vary depending on the seaweed species, geographical location, and the extraction and purification methods employed.[3][4] Therefore, standardized and well-characterized purification protocols are crucial for obtaining high-purity this compound fractions suitable for research and drug development.
These application notes provide detailed protocols for the purification of this compound from seaweed extracts, covering the key stages of extraction, precipitation, and chromatographic separation. The methodologies are compiled from established scientific literature to guide researchers in obtaining well-defined this compound preparations for their studies.
Data on this compound Purification
The yield and characteristics of purified this compound are highly dependent on the source and the methods used for extraction and purification. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: Comparison of this compound Extraction Yields from Different Seaweed Species and Methods
| Seaweed Species | Extraction Method | Yield (% dry weight) | Reference |
| Sargassum glaucescens | Hot Water | 13.13 | [5] |
| Sargassum horneri | Hot Water | 24.00 | [5] |
| Laminaria japonica | Hot Water | 22.67 | [5] |
| Sargassum glaucescens | CaCl2 | 4.20 | [5] |
| Sargassum horneri | CaCl2 | 4.80 | [5] |
| Laminaria japonica | CaCl2 | 4.64 | [5] |
| Sargassum binderi | Alcalase Enzyme | 5.58 | [6] |
| Ascophyllum nodosum | Conventional Chemical | 11.9 | [7][8] |
| Ascophyllum nodosum | Microwave-Assisted | 5.71 | [7][8] |
Table 2: Biochemical Composition of this compound Extracts
| Seaweed Species | Extraction Method | Carbohydrate (%) | Protein (%) | Sulfate (%) | Uronic Acid (%) | Reference |
| Sargassum binderi | Hot Water | 30.83 - 40.27 | 18.72 - 23.75 | 12.92 - 20.05 | 5.73 - 22.08 | [6] |
| Sargassum binderi | Crude this compound | 74.25 (fucose) | 5.5 | 10.29 | 0.28 | [6] |
| Laminaria japonica | CaCl2 | 59.08 | 3.33 | 18.36 | 8.30 | [5] |
Table 3: Molecular Weight of Purified this compound
| Seaweed Species | Purification Method | Molecular Weight (kDa) | Reference |
| Ascophyllum nodosum | MWCO (10 kDa) | ~5.4 | [8][9] |
| Fucus vesiculosus | Not specified | <10 (LMWF) | [10][11] |
| General Range | Various | 13 - 950 | [10][11] |
| Fucus evanescens | Anion-Exchange | ~400 - ~800 | [12] |
| Saccharina latissima | Anion-Exchange | ~300 - >800 | [12] |
Experimental Workflow for this compound Purification
The general workflow for this compound purification involves several key stages, from the initial extraction from raw seaweed to the final characterization of the purified product.
References
- 1. A Review on this compound Structure, Extraction Techniques, and Its Role as an Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion-exchange purification and structural characterization of five sulfated fucoidans from brown algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Characterization: Determination of Purity and Physicochemical and Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Characterization: Determination of Purity and Physicochemical and Chemical Properties [ouci.dntb.gov.ua]
- 5. jmstt.ntou.edu.tw [jmstt.ntou.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Purification and Molecular Characterization of this compound Isolated from Ascophyllum nodosum Brown Seaweed Grown in Ireland - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Characterization: Determination of Purity and Physicochemical and Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Spectrometric Characterization of Fucoidan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the characterization of fucoidan, a complex sulfated polysaccharide from brown seaweeds, using various spectrometric methods. This compound's intricate structure, which includes a backbone of sulfated L-fucose residues and other monosaccharides, necessitates a multi-faceted analytical approach to elucidate its structure-activity relationship for applications in drug development and other biomedical fields.[1][2]
Introduction to Spectrometric Methods for this compound Analysis
The structural heterogeneity of this compound, influenced by factors such as species, geographical location, and extraction methods, presents a significant analytical challenge.[2] Spectrometric techniques, including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for elucidating key structural features such as monosaccharide composition, glycosidic linkages, sulfation patterns, and molecular weight.[3][4][5]
Experimental Workflow for this compound Characterization:
Caption: General experimental workflow for this compound characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used for the preliminary characterization of this compound by identifying its characteristic functional groups.[6][7]
Quantitative Data: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment of Vibrational Mode | Reference |
| ~3400 | O-H stretching of hydroxyl groups | [8] |
| ~2920-2940 | C-H stretching of methyl and methylene (B1212753) groups in the pyranose ring | [4][8] |
| ~1618-1634 | C=O stretching of uronic acids or asymmetric stretching of carboxylate | [4][8] |
| ~1220-1255 | S=O asymmetric stretching of sulfate (B86663) esters | [8][9] |
| ~1020-1100 | C-O stretching of C-O-C glycosidic bonds and C-O-H of sugar rings | [8] |
| ~820-845 | C-O-S stretching of sulfate groups (often indicative of sulfation at C-2 or C-4) | [4][6][7] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation:
-
Ensure the this compound sample is in a dry, powdered form. Lyophilization is recommended to remove residual water.
-
No further preparation is typically needed for ATR-FTIR.
-
-
Instrumentation:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the powdered this compound sample onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The typical spectral range is 4000 to 650 cm⁻¹.[9]
-
-
Data Analysis:
-
Perform baseline correction and normalization of the acquired spectrum.
-
Identify the characteristic absorption bands and compare them to literature values for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for detailed structural elucidation of this compound, providing information on anomeric configurations (α or β), glycosidic linkage positions, and the precise location of sulfate groups.[4] Both 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed.[4]
Quantitative Data: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
¹H NMR Chemical Shifts (ppm):
| Chemical Shift (ppm) | Assignment | Reference |
| ~5.0-5.4 | Anomeric protons (H-1) of α-L-fucopyranose residues | [4] |
| ~3.8-4.5 | Ring protons (H-2, H-3, H-4, H-5) | [4] |
| ~1.2-1.45 | Methyl protons (H-6) of L-fucose residues | [4][10] |
¹³C NMR Chemical Shifts (ppm):
| Chemical Shift (ppm) | Assignment | Reference |
| ~99-105 | Anomeric carbons (C-1) | [11] |
| ~68-80 | Ring carbons (C-2, C-3, C-4, C-5) | |
| ~16-18 | Methyl carbons (C-6) of L-fucose | [11] |
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 10-20 mg of purified, lyophilized this compound in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O, 99.9%).[12]
-
To reduce the HDO signal, samples can be repeatedly dissolved in D₂O and lyophilized.[12]
-
Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.[12]
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better resolution.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at a controlled temperature (e.g., 25°C or 60°C).[12][13]
-
Acquire ¹³C NMR spectra, potentially using techniques like Attached Proton Test (APT) to differentiate between CH, CH₂, and CH₃ groups.[11]
-
For detailed structural assignment, acquire 2D NMR spectra such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within a sugar residue.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for determining glycosidic linkages.[12]
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the signals in the ¹H NMR spectrum to estimate the relative proportions of different residues.
-
Assign the signals in the 1D and 2D spectra by comparing with published data and using the correlations observed in the 2D spectra.
-
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of this compound and for sequencing this compound oligosaccharides. Due to the high molecular weight and lability of the sulfate groups, this compound is often partially hydrolyzed to produce smaller oligosaccharides before analysis.[4][15] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used.[15]
Quantitative Data: Exemplary Mass Spectrometry Fragments of this compound
| m/z (negative ion mode) | Assignment | Reference |
| 243 | [FucSO₃]⁻ (Monosulfated fucose) | [1][5] |
| 389 | [Fuc₂SO₃]⁻ (Disaccharide with one sulfate group) | [1] |
| 405 | [FucGal(SO₃)]⁻ (Disaccharide of fucose and galactose with one sulfate group) | [5] |
| 491 | [Fuc₂(SO₃)₂]⁻ (Disaccharide with two sulfate groups) | [5] |
Experimental Protocol: MALDI-TOF and ESI-MS of this compound Oligosaccharides
-
Sample Preparation (Partial Hydrolysis):
-
Partially hydrolyze the this compound sample to generate a mixture of oligosaccharides. This can be achieved by mild acid hydrolysis (e.g., with 0.01-0.1 M HCl or trifluoroacetic acid at elevated temperatures).
-
Neutralize the hydrolysate and desalt it using techniques like size-exclusion chromatography or solid-phase extraction.
-
-
MALDI-TOF MS Protocol:
-
Matrix Selection: Choose a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA).
-
Sample Spotting: Mix the desalted oligosaccharide sample with the matrix solution on a MALDI target plate and allow it to air-dry to form crystals.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The negative ion mode is often preferred for sulfated oligosaccharides.
-
-
ESI-MS Protocol:
-
Sample Infusion: Dissolve the desalted oligosaccharide sample in a suitable solvent system (e.g., acetonitrile/water with a small amount of a volatile salt like ammonium (B1175870) acetate).
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum, typically in negative ion mode.
-
Tandem MS (MS/MS): To obtain sequence information, perform collision-induced dissociation (CID) on selected precursor ions to generate fragment ions.[1]
-
-
Data Analysis:
-
Analyze the mass spectra to identify the molecular weights of the oligosaccharides.
-
In MS/MS spectra, analyze the fragmentation patterns to determine the monosaccharide sequence, branching points, and positions of sulfate groups.
-
Workflow for Mass Spectrometry Analysis of this compound:
Caption: Workflow for this compound analysis by mass spectrometry.
By integrating the data from these spectrometric techniques, a comprehensive structural characterization of this compound can be achieved, which is crucial for understanding its biological activities and for the development of this compound-based therapeutic agents.
References
- 1. Structure and Biological Activity Analysis of this compound Isolated from Sargassum siliquosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Characterization: Determination of Purity and Physicochemical and Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Use of FTIR Spectroscopy as a Tool for the Seasonal Variation Analysis and for the Quality Control of Polysaccharides from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and Molecular Characterization of this compound Isolated from Ascophyllum nodosum Brown Seaweed Grown in Ireland - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid physicochemical characterization of innovative this compound/fructan powders by ATR–FTIR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative Analyses of Fucoidans from South African Brown Seaweeds That Inhibit Adhesion, Migration, and Long-Term Survival of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound Analysis by Tandem MALDI-TOF and ESI Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fucoidan Bioactivity Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to testing the bioactivity of fucoidan, a sulfated polysaccharide from brown seaweed, with a focus on its anticancer, anti-inflammatory, and anticoagulant properties. Detailed protocols for key in vitro and in vivo assays are provided, along with quantitative data from various studies to facilitate experimental design and data comparison.
Section 1: Anticancer Bioactivity
This compound has demonstrated significant anticancer effects across a variety of cancer cell types. Its mechanisms of action include inducing apoptosis, inhibiting cell proliferation and metastasis, and modulating key signaling pathways.[1][2][3]
Quantitative Data: In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value (µg/mL) | Exposure Time (h) | This compound Source | Reference |
| MCF-7 | Breast Cancer | MTT | 115.21 | 24 | Turbinaria conoides | [4][5] |
| A549 | Lung Cancer | MTT | 346.49 - 396.46 | 24 | Turbinaria conoides | [4][5] |
| HT-29 | Colon Cancer | MTT | ~400 | 48 | Not Specified | [6] |
| Hela | Cervical Cancer | MTT | ~400 | 48 | Not Specified | [6] |
| HepG2 | Liver Cancer | MTT | >200 | 48 | Not Specified | [7] |
| L929 (Normal) | Mouse Fibroblast | MTT | 441.80 | 24 | Turbinaria conoides | [4] |
Experimental Protocols: In Vitro Anticancer Assays
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following this compound treatment.[8][9][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[8]
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400 µg/mL).[8] Include a vehicle control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[8][11]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8][11]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
This protocol quantifies the percentage of cells undergoing apoptosis after this compound treatment.[8][12]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-48 hours.[8]
-
Cell Harvesting: Harvest both adherent and floating cells and centrifuge the cell suspension at 1,500 rpm for 5 minutes.[8]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[8]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions.[8]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]
Signaling Pathways in this compound-Induced Anticancer Activity
This compound exerts its anticancer effects by modulating several key signaling pathways, including the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[13][14][15]
Caption: this compound anticancer signaling pathways.
In Vivo Anticancer Models
This protocol is used to evaluate the in vivo antitumor efficacy of this compound.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 4T1 mouse breast cancer cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Once tumors are established, administer this compound via intraperitoneal injection (e.g., 10 mg/kg body weight) or oral gavage daily or on a set schedule.[1][2] A control group should receive a vehicle control (e.g., PBS).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, Western blotting).
Quantitative Data: In Vivo Anticancer Activity of this compound
| Animal Model | Cancer Type | This compound Dose & Route | Treatment Duration | Outcome | This compound Source | Reference |
| Mice | Lewis Lung Carcinoma | 10 mg/kg, i.p. | 20 days | 33% tumor growth inhibition, 29% reduction in metastases | Fucus evanescens | [1][16] |
| Mice | 4T1 Breast Cancer | 10 mg/kg, i.p. | 20 days | Markedly reduced microvessel number | Fucus vesiculosus | [1] |
| Mice | Colon Cancer | Oral administration | - | Suppressed tumor growth | Cladosiphon okamuranus | [2] |
Section 2: Anti-inflammatory Bioactivity
This compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.[17][18]
Quantitative Data: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Mediator | This compound Concentration | Inhibition | This compound Source | Reference |
| LPS-stimulated RAW 264.7 | COX | IC50: 44.03 µg/mL | - | Sargassum wightii | [19] |
| LPS-stimulated RAW 264.7 | LOX | IC50: 28.26 µg/mL | - | Sargassum wightii | [19] |
| LPS-stimulated RAW 264.7 | NO | IC50: 17.88 µg/mL | - | Sargassum wightii | [19] |
| LPS-stimulated PBMCs | TNF-α, IL-1β, IL-6 | Dose-dependent | Reduction in cytokine production | Undaria pinnatifida, Fucus vesiculosus, etc. | [17] |
| LPS-stimulated THP-1 | TNF-α, IL-1β, IL-6 | Dose-dependent | Reduction in cytokine production | Undaria pinnatifida, Fucus vesiculosus, etc. | [17] |
Experimental Protocols: In Vitro Anti-inflammatory Assays
This protocol assesses the effect of this compound on the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify NO concentration using a sodium nitrite (B80452) standard curve.
This protocol measures the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in cell culture supernatants.[17]
-
Cell Seeding and Treatment: Seed cells (e.g., PBMCs or THP-1) and pre-treat with this compound for 1 hour, followed by LPS stimulation for 24 hours.[17]
-
Supernatant Collection: Centrifuge the cell culture plates and collect the supernatant.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve.
Signaling Pathways in this compound-Mediated Anti-inflammatory Activity
This compound's anti-inflammatory effects are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.[18][20][21]
Caption: this compound anti-inflammatory signaling.
In Vivo Anti-inflammatory Models
This is a classic model of acute inflammation to assess the anti-inflammatory effects of this compound.[19]
-
Animal Acclimatization: Acclimatize Wistar rats for at least one week before the experiment.
-
Treatment: Administer this compound orally at different doses (e.g., 100 and 200 mg/kg).[19] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac.
-
Induction of Edema: One hour after treatment, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 60, 120, and 240 minutes after carrageenan injection.[19]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Section 3: Anticoagulant Bioactivity
This compound is known for its anticoagulant properties, which are attributed to its ability to inhibit thrombin and other coagulation factors.[22][23]
Experimental Protocols: In Vitro Anticoagulant Assays
This assay evaluates the effect of this compound on the intrinsic and common pathways of the coagulation cascade.
-
Plasma Preparation: Obtain platelet-poor plasma from fresh whole blood by centrifugation.
-
Incubation: Incubate the plasma with different concentrations of this compound or a saline control at 37°C for a specified time.
-
aPTT Reagent: Add aPTT reagent (containing a contact activator and phospholipids) to the plasma and incubate for a defined period (e.g., 3-5 minutes) at 37°C.
-
Clotting Initiation: Add calcium chloride (CaCl₂) to initiate the clotting process.
-
Clotting Time Measurement: Measure the time taken for a clot to form using a coagulometer.
-
Data Analysis: Compare the clotting times of the this compound-treated samples to the control. An extended clotting time indicates anticoagulant activity.
Signaling Pathways in this compound-Mediated Anticoagulant Activity
This compound's anticoagulant action involves multiple mechanisms, including the potentiation of antithrombin III and heparin cofactor II, which in turn inhibit thrombin and Factor Xa.[22][23][24]
Caption: this compound anticoagulant mechanisms.
Experimental Workflow Visualization
Caption: General experimental workflow for this compound bioactivity testing.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The anti-cancer effects of this compound: a review of both in vivo and in vitro investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 7. Anticancer effect of this compound on cell proliferation, cell cycle progression, genetic damage and apoptotic cell death in HepG2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchhub.com [researchhub.com]
- 11. atcc.org [atcc.org]
- 12. This compound present in brown algae induces apoptosis of human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound’s Molecular Targets: A Comprehensive Review of Its Unique and Multiple Targets Accounting for Promising Bioactivities Supported by In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Anti-Inflammatory Activity of this compound Extracts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ijpsonline.com [ijpsonline.com]
- 20. The Anti-Inflammatory Effect of Low Molecular Weight this compound from Sargassum siliquastrum in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages via Inhibiting NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Isolated from Saccharina japonica Inhibits LPS-Induced Inflammation in Macrophages via Blocking NF-κB, MAPK and JAK-STAT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound for cardiovascular application and the factors mediating its activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols for Enzyme-Assisted Extraction of Fucoidan from Seaweed
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucoidan, a complex sulfated polysaccharide found in the cell walls of brown seaweeds, has garnered significant attention in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including anticancer, anti-inflammatory, antiviral, and anticoagulant properties.[1] Traditional methods for this compound extraction often rely on harsh chemical treatments, such as hot acid extraction, which can lead to the degradation of the polysaccharide and a lower yield of high molecular weight, bioactive this compound.[2][3][4] Enzyme-assisted extraction (EAE) has emerged as a milder and more efficient alternative, utilizing specific enzymes to break down the complex cell wall matrix of seaweed, thereby facilitating the release of intact, high-purity this compound.[5][6]
These application notes provide a comprehensive overview and detailed protocols for the enzyme-assisted extraction of this compound from brown seaweed. The methodologies described herein are designed to yield high-quality this compound suitable for research and drug development applications.
Principle of Enzyme-Assisted Extraction
The cell wall of brown algae is a complex matrix primarily composed of cellulose, hemicellulose, alginate, and this compound. Enzyme-assisted extraction employs a targeted approach, using a combination of enzymes such as cellulases and alginate lyases to specifically hydrolyze the structural polysaccharides of the cell wall.[3][5] This enzymatic degradation disrupts the cell wall integrity, allowing for the gentle release of this compound into the extraction medium. The specificity of the enzymes ensures that the this compound molecule itself remains largely intact, preserving its native structure and biological activity.[4]
Advantages of Enzyme-Assisted Extraction
-
Higher Yield and Purity: EAE can lead to comparable or even higher yields of this compound compared to traditional methods, with significantly lower levels of contaminants such as alginate and cellulose.[5][7]
-
Preservation of Bioactivity: The milder extraction conditions of EAE help to preserve the structural integrity of the this compound, including its high molecular weight and degree of sulfation, which are crucial for its biological activity.[1][2][4]
-
Environmentally Friendly: EAE reduces the reliance on harsh chemicals and high temperatures, making it a more sustainable and environmentally friendly "green" extraction technique.
-
Higher Molecular Weight this compound: Studies have shown that EAE yields this compound with a significantly larger molecular weight compared to chemical extraction methods.[1][2][7]
Experimental Protocols
Protocol 1: General Enzyme-Assisted Extraction of this compound
This protocol describes a general method for the extraction of this compound from brown seaweed using a combination of cellulase (B1617823) and alginate lyase.
Materials:
-
Dried brown seaweed (e.g., Fucus vesiculosus, Saccharina latissima)
-
Commercial cellulase preparation (e.g., Cellic® CTec2)[2][5]
-
Alginate lyase (e.g., from Sphingomonas sp.)[2]
-
Phosphate-citrate buffer (55 mM phosphate, 15 mM citrate, pH 6.0) or Tris-HCl buffer (20 mM, pH 6.0)[2]
-
Ethanol (B145695) (95-100%)
-
Calcium chloride (CaCl₂)
-
Deionized water
Procedure:
-
Seaweed Preparation:
-
Wash the dried seaweed with fresh water to remove salt and debris.
-
Dry the seaweed at 60°C to a constant weight.
-
Grind the dried seaweed into a fine powder (e.g., <1 mm).
-
-
Enzymatic Hydrolysis:
-
Enzyme Inactivation and Solid-Liquid Separation:
-
Heat the mixture to 90°C for 10 minutes to inactivate the enzymes.[8]
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 20 minutes to separate the supernatant from the solid residue.
-
Collect the supernatant containing the extracted this compound.
-
-
This compound Precipitation:
-
Add CaCl₂ to the supernatant to a final concentration of 0.1 M to precipitate alginate. Allow it to stand for 1 hour and then centrifuge to remove the precipitate.
-
To the resulting supernatant, add ethanol to a final concentration of 70% (v/v) to precipitate the crude this compound.[4]
-
Allow the mixture to stand at 4°C overnight.
-
-
Recovery and Drying:
-
Centrifuge the mixture to collect the precipitated this compound.
-
Wash the this compound pellet with 95% ethanol.
-
Lyophilize (freeze-dry) the purified this compound to obtain a dry powder.
-
Protocol 2: Purification of this compound by Ion-Exchange Chromatography
For applications requiring highly pure this compound, an additional purification step using anion-exchange chromatography is recommended to remove residual contaminants like low molecular weight alginate, proteins, and phlorotannins.[8][9]
Materials:
-
Crude this compound extract
-
Anion-exchange resin (e.g., DEAE-Sepharose or ANX)[9]
-
Tris-HCl buffer (50 mM, pH 7.5) - Buffer A[9]
-
Tris-HCl buffer (50 mM, pH 7.5) with 0.5 M NaCl - Buffer B[9]
-
Tris-HCl buffer (50 mM, pH 7.5) with 5 M NaCl - Buffer C[9]
-
Chromatography column
Procedure:
-
Column Preparation:
-
Pack the chromatography column with the anion-exchange resin according to the manufacturer's instructions.
-
Equilibrate the column with Buffer A.
-
-
Sample Loading:
-
Dissolve the crude this compound in Buffer A.
-
Load the dissolved sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with several column volumes of Buffer A to remove unbound impurities.
-
Further wash the column with Buffer B to elute weakly bound contaminants.[8]
-
-
Elution:
-
Elute the highly sulfated this compound from the column using a linear gradient or a step gradient of NaCl, typically up to 5 M (Buffer C).[8]
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and for carbohydrate content (e.g., phenol-sulfuric acid method).
-
-
Desalting and Lyophilization:
-
Pool the this compound-containing fractions.
-
Desalt the pooled fractions by dialysis against deionized water.
-
Lyophilize the desalted this compound solution to obtain a highly purified powder.
-
Data Presentation
The following tables summarize quantitative data from studies comparing enzyme-assisted extraction with traditional chemical extraction methods.
Table 1: Comparison of this compound Yield and Composition from Fucus evanescens
| Extraction Method | This compound Yield (%)* | Fucose Content (%) | Sulfate (B86663) Content (%) | Molecular Weight (kDa) |
| Enzyme-Assisted | 40 | 24.8 | 2.1 | 400 - 800[1] |
| Chemical (Acid) | 43 | 60.9 | 1.9 | 10 - 100[1] |
*this compound yield is calculated as the amount of fucose extracted compared to the total fucose in the starting material.[1]
Table 2: Comparison of this compound Yield and Composition from Saccharina latissima
| Extraction Method | This compound Yield (%)* | Fucose Content (%) | Sulfate Content (%) | Molecular Weight (kDa) |
| Enzyme-Assisted | 29 | 12.6 | 2.5 | 300 - 800[1] |
| Chemical (Acid) | 29 | 31.2 | 2.1 | 50 - 100[1] |
*this compound yield is calculated as the amount of fucose extracted compared to the total fucose in the starting material.[1]
Table 3: Comparison of this compound Yield from Laminaria japonica
| Extraction Method | Crude this compound Yield (%) |
| Composite Enzyme | 2.04[10] |
| Hot Water | 1.29 (calculated from 58.13% increase)[10] |
Visualizations
Experimental Workflow
Caption: Workflow for enzyme-assisted extraction of this compound.
Signaling Pathway
This compound exerts its biological effects by interacting with various cell surface receptors, leading to the activation of downstream signaling cascades. One of the key pathways involves Toll-like receptors (TLRs) and scavenger receptors (SRs), which can trigger inflammatory and anti-tumor responses.
Caption: this compound-mediated signaling pathways.
Characterization of Extracted this compound
To ensure the quality and purity of the extracted this compound, several analytical techniques can be employed:
-
Monosaccharide Composition: Determined by high-performance liquid chromatography (HPLC) after acid hydrolysis to quantify the fucose content and identify other constituent sugars.[11]
-
Sulfate Content: Measured using methods such as the barium chloride-gelatin method or inductively coupled plasma mass spectrometry (ICP-MS).[12]
-
Molecular Weight Distribution: Analyzed by size-exclusion chromatography with multi-angle light scattering (SEC-MALS).
-
Structural Elucidation: Characterized using Fourier-transform infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the types of glycosidic linkages and the position of sulfate groups.[12][13]
Conclusion
Enzyme-assisted extraction is a powerful and advantageous method for obtaining high-quality this compound from brown seaweeds. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to efficiently extract and purify this compound for further investigation of its promising therapeutic applications. The gentle nature of EAE ensures the preservation of the native structure of this compound, which is paramount for its biological efficacy.
References
- 1. Enzyme-Assisted this compound Extraction from Brown Macroalgae Fucus distichus subsp. evanescens and Saccharina latissima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. mdpi.com [mdpi.com]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. Extraction of high purity fucoidans from brown seaweeds using cellulases and alginate lyases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ion-exchange purification and structural characterization of five sulfated fucoidans from brown algae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion-exchange purification of fucoidans [protocols.io]
- 10. ijfe.org [ijfe.org]
- 11. jmstt.ntou.edu.tw [jmstt.ntou.edu.tw]
- 12. This compound Characterization: Determination of Purity and Physicochemical and Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchrepository.ucd.ie [researchrepository.ucd.ie]
Determining the Molecular Weight of Fucoidan Using Size Exclusion Chromatography: An Application Note and Protocol
Introduction
Fucoidan, a complex sulfated polysaccharide found in brown seaweeds, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The molecular weight (MW) of this compound is a critical parameter that significantly influences its bioactivity.[2][4][5] For instance, lower molecular weight fucoidans have been shown to possess different biological effects compared to their high molecular weight counterparts.[1][4] Therefore, accurate and reliable determination of this compound's molecular weight is crucial for research, quality control, and the development of this compound-based products.
Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is a powerful and widely used technique for determining the molecular weight distribution of polymers like this compound.[6] This application note provides a detailed protocol for determining the molecular weight of this compound using high-performance size-exclusion chromatography (HPSEC) coupled with multi-angle light scattering (MALS) and refractive index (RI) detectors. This combination of detectors allows for the absolute determination of molecular weight without the need for column calibration with specific polysaccharide standards.[7][8]
Principle of SEC-MALS
Size exclusion chromatography separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules can penetrate the pores and have a longer retention time. The MALS detector measures the intensity of light scattered by the molecules as they elute from the column. This scattered light intensity is directly proportional to the molar mass and concentration of the molecules. The RI detector measures the change in the refractive index of the eluent, which is proportional to the concentration of the sample. By combining the data from both detectors, the absolute molecular weight and its distribution can be accurately determined for each eluting fraction.
Experimental Workflow
The following diagram illustrates the general workflow for determining the molecular weight of this compound using SEC-MALS.
Caption: Workflow for this compound Molecular Weight Determination by SEC-MALS.
Protocols
Materials and Reagents
-
This compound extract
-
High-purity water (e.g., Milli-Q)
-
Sodium nitrate (B79036) (NaNO₃)
-
Sodium azide (B81097) (NaN₃) (Caution: toxic)
-
Pullulan standards (for system validation, optional)
-
Syringe filters (0.22 µm, low protein binding)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a degasser, pump, and autosampler.[9]
-
Size Exclusion Chromatography column(s) suitable for the expected molecular weight range of this compound (e.g., Ultrahydrogel™ linear column).[9]
-
Multi-Angle Light Scattering (MALS) detector
-
Refractive Index (RI) detector
-
Data acquisition and analysis software (e.g., ASTRA software for MALS)
Detailed Experimental Protocol
1. Mobile Phase Preparation:
-
Prepare the mobile phase, typically an aqueous buffer. A common mobile phase is 0.1 M NaNO₃ with 0.02% NaN₃ in high-purity water.
-
Filter the mobile phase through a 0.22 µm membrane filter.
-
Thoroughly degas the mobile phase before use to prevent bubble formation in the system.
2. Sample Preparation:
-
Accurately weigh 2-5 mg of the dried this compound sample.
-
Dissolve the sample in the mobile phase to a final concentration of 1-2 mg/mL. Gentle agitation or vortexing may be required. Avoid vigorous shaking to prevent shear degradation of the polysaccharide chains.
-
Allow the solution to fully dissolve, which may take several hours.
-
Filter the sample solution through a 0.22 µm syringe filter directly into an HPLC vial to remove any particulate matter.
3. SEC-MALS System Setup and Operation:
-
Equilibrate the SEC columns with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until the baselines of both the MALS and RI detectors are stable. This may take several hours.
-
Set the column oven temperature, typically to 35°C, to ensure reproducible results.[9]
-
Set the detector parameters according to the manufacturer's instructions.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared this compound sample (typical injection volume is 100 µL).
-
Collect the data using the appropriate software.
4. Data Analysis:
-
Process the collected data using the MALS software.
-
The software will use the signals from the MALS and RI detectors to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) for the entire sample and for each elution slice.
-
The dn/dc value (refractive index increment) for this compound is required for accurate molecular weight determination. If not available, it can be determined experimentally or a value from the literature for similar polysaccharides can be used as an initial estimate.
Data Presentation
The molecular weight of this compound can vary significantly depending on the seaweed species, extraction method, and purification steps. The following tables summarize typical molecular weight data for this compound from various sources as determined by SEC.
Table 1: Molecular Weight of this compound from Different Seaweed Species
| Seaweed Species | Extraction Method | Weight-Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI) | Reference |
| Fucus vesiculosus | Enzymatic | ~350 | Broad | [10] |
| Saccharina latissima | Enzymatic | >800 | Broad | [10] |
| Laminaria digitata | Enzymatic | ~320 | Broad | [10] |
| Sargassum hemiphyllum | H₂O₂/Vc degradation | 14.9 - 21.3 | - | [4] |
| Ascophyllum nodosum | Acid Hydrolysis | 3.1 | - | [11] |
| Sargassum sp. | Water Extraction | 57.8 & 2.7 | - | [12] |
| Sargassum sp. | HCl Extraction | 46.4 & 3.4 | - | [12] |
| Undaria pinnatifida | Hot Water | 794 | - | [9] |
Table 2: Influence of Extraction/Fractionation on this compound Molecular Weight
| This compound Source | Fraction | Molecular Weight (kDa) | Reference |
| Ascophyllum nodosum | Crude | 4100 g/mol | [1] |
| Medium MW Fraction | 26,600 g/mol | [1] | |
| Low MW Fraction | 4900 g/mol | [1] | |
| Undaria pinnatifida | Crude Extract | 209 - 5200 | [9] |
| >300 kDa fraction | >300 | [5] | |
| <10 kDa fraction | <10 | [5] |
Troubleshooting and Considerations
-
Broad or Tailing Peaks: This may indicate interactions between the this compound and the column matrix. Increasing the ionic strength of the mobile phase can often mitigate this issue.
-
Low Signal-to-Noise Ratio: This could be due to a low sample concentration or detector sensitivity issues. Ensure the sample concentration is within the optimal range for the detectors.
-
Inaccurate Molecular Weight: An incorrect dn/dc value is a common source of error in MALS analysis. It is crucial to use an accurate dn/dc value for the specific this compound and solvent system being used.
-
Polydispersity: this compound is naturally a polydisperse polymer, meaning it consists of a range of molecular weights. The PDI value provides a measure of the breadth of this distribution. A PDI of 1.0 indicates a monodisperse sample.
Conclusion
Size exclusion chromatography coupled with MALS and RI detection is a robust and reliable method for the absolute determination of this compound molecular weight and its distribution. The detailed protocol and data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals working with this compound. Accurate characterization of the molecular weight is a critical step in understanding the structure-activity relationship of this promising biopolymer and for ensuring the quality and consistency of this compound-based products.
References
- 1. researchgate.net [researchgate.net]
- 2. jmstt.ntou.edu.tw [jmstt.ntou.edu.tw]
- 3. Structure and Biological Activity Analysis of this compound Isolated from Sargassum siliquosum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical Characterization and Antitumor Activity of this compound and Its Degraded Products from Sargassum hemiphyllum (Turner) C. Agardh - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Extracted From Sporophyll of Undaria pinnatifida Grown in Weihai, China – Chemical Composition and Comparison of Antioxidant Activity of Different Molecular Weight Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Characterization: Determination of Purity and Physicochemical and Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Size distribution and chain conformation of six different fucoidans using size-exclusion chromatography with multiple detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Extracted From Sporophyll of Undaria pinnatifida Grown in Weihai, China – Chemical Composition and Comparison of Antioxidant Activity of Different Molecular Weight Fractions [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
Determining the Sulfate Content of Fucoidan: Application Notes and Protocols for Researchers
Introduction
Fucoidan, a complex sulfated polysaccharide found in brown seaweeds, exhibits a wide range of biological activities, including anticoagulant, antiviral, and anticancer properties. The degree and position of sulfation are critical for its bioactivity, making accurate quantification of sulfate (B86663) content an essential aspect of this compound research, quality control, and drug development. This document provides detailed application notes and protocols for various methods used to determine the sulfate content of this compound, tailored for researchers, scientists, and drug development professionals.
I. Overview of Methods for this compound Sulfate Content Determination
Several methods are available for the quantification of sulfate in this compound, each with its own advantages and limitations in terms of sensitivity, accuracy, and throughput. The choice of method often depends on the available equipment, the purity of the sample, and the specific research question. The primary methods covered in this document include the Barium Chloride-Gelatin Turbidimetric Assay, the Toluidine Blue Colorimetric Assay, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
II. Quantitative Data Summary
The following table summarizes the key quantitative parameters of the described methods for easy comparison.
| Method | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Barium Chloride-Gelatin Turbidimetric Assay | Precipitation of barium sulfate after acid hydrolysis of this compound. The resulting turbidity is measured. | 10-100 µg/mL (sulfate) | ~5 µg/mL | ~15 µg/mL | Cost-effective, well-established method. | Requires complete hydrolysis, potential for interference from other sulfur-containing compounds. |
| Toluidine Blue Colorimetric Assay | Cationic dye binds to anionic sulfate groups, causing a measurable shift in absorbance. | 0.1-1.5 mg/mL (this compound)[1] | Not widely reported | Not widely reported | Simple, rapid, does not require hydrolysis. | Can be influenced by other anionic polymers, pH-sensitive. |
| FT-IR Spectroscopy with Chemometrics | Correlation of the intensity of sulfate ester vibrational bands (e.g., S=O stretching) with sulfate concentration using a calibration model. | Dependent on calibration model | 2.66% this compound content in a sample matrix[2] | Not widely reported | Rapid, non-destructive, provides structural information. | Requires development of a robust calibration model, less precise than wet chemical methods. |
| Fluorometric Assay with SYBR Gold | Fluorescence enhancement of a cationic dye upon binding to the negatively charged sulfate groups of this compound. | 0.05–2.5 ng/µL (this compound)[3] | 0.025 ng/µL[3] | 0.075 ng/µL[3] | High sensitivity, wide applicability. | Requires a spectrofluorometer, potential for interference from other anionic polymers like nucleic acids and alginates.[3] |
III. Experimental Protocols and Workflows
A. Barium Chloride-Gelatin Turbidimetric Assay
This method relies on the principle that barium ions will precipitate with sulfate ions in a solution to form insoluble barium sulfate. The turbidity of the resulting suspension is proportional to the sulfate concentration. Prior to the assay, the sulfate esters in this compound must be hydrolyzed to free sulfate ions.
Experimental Protocol:
-
Acid Hydrolysis of this compound:
-
Accurately weigh 10 mg of dry this compound sample into a screw-cap glass tube.
-
Add 2 mL of 2 M HCl.[4]
-
Seal the tube tightly and heat at 100°C for 2 hours in a heating block or water bath to hydrolyze the this compound and release the sulfate groups.[5]
-
Allow the tube to cool to room temperature.
-
Neutralize the hydrolysate with 4 M NaOH.
-
Transfer the neutralized solution to a 10 mL volumetric flask and bring to volume with deionized water.
-
-
Preparation of Reagents:
-
Sulfate Stock Solution (1 mg/mL): Dissolve 1.814 g of K₂SO₄ in 1 L of deionized water.
-
Barium Chloride-Gelatin Reagent: Add 0.5 g of gelatin to 100 mL of deionized water and heat at 60°C with stirring until dissolved. Add 0.5 g of BaCl₂ and stir until dissolved. Let the solution stand at 4°C for at least 24 hours before use. This reagent should be brought to room temperature before use.
-
-
Assay Procedure:
-
Prepare a series of sulfate standards ranging from 10 to 100 µg/mL from the sulfate stock solution.
-
Pipette 0.2 mL of each standard, the hydrolyzed this compound sample, and a blank (deionized water) into separate test tubes.
-
Add 1.8 mL of 0.5 M HCl to each tube.
-
Add 1 mL of the Barium Chloride-Gelatin reagent to each tube and mix immediately.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance (turbidity) at 500 nm using a spectrophotometer.
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the standards against their known sulfate concentrations.
-
Determine the sulfate concentration in the hydrolyzed this compound sample from the standard curve.
-
Calculate the sulfate content in the original this compound sample as a percentage (% w/w).
-
Workflow Diagram:
Caption: Workflow for the Barium Chloride-Gelatin Turbidimetric Assay.
B. Toluidine Blue Colorimetric Assay
This method is based on the metachromatic property of the cationic dye Toluidine Blue, which changes color upon binding to the anionic sulfate groups of this compound. The change in absorbance is proportional to the concentration of sulfated polysaccharides.
Experimental Protocol:
-
Preparation of Reagents:
-
This compound Standard Stock Solution (1 mg/mL): Dissolve 10 mg of a high-purity this compound standard in 10 mL of deionized water.
-
Toluidine Blue Reagent (0.005% w/v): Dissolve 5 mg of Toluidine Blue O in 100 mL of 0.01 M HCl.
-
-
Assay Procedure:
-
Prepare a series of this compound standards ranging from 0.1 to 1.5 mg/mL from the this compound standard stock solution.[1]
-
Prepare the this compound sample solution at a concentration within the standard curve range.
-
In a 96-well microplate, add 10 µL of each standard, sample, and a blank (deionized water) to separate wells.
-
Add 190 µL of the Toluidine Blue reagent to each well.
-
Mix gently and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 632 nm using a microplate reader.[1]
-
-
Calculation:
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the this compound concentration in the sample from the standard curve.
-
If a this compound standard with a known sulfate content is used, the sulfate content of the sample can be calculated proportionally.
-
Workflow Diagram:
Caption: Workflow for the Toluidine Blue Colorimetric Assay.
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a non-destructive technique that can be used for the qualitative and semi-quantitative analysis of sulfate content in this compound. The principle is based on the absorption of infrared radiation by specific molecular vibrations. Sulfate esters in this compound exhibit characteristic absorption bands.
Experimental Protocol:
-
Sample Preparation:
-
Prepare KBr pellets by mixing approximately 1 mg of dried this compound sample with 100 mg of dry KBr powder and pressing the mixture into a transparent pellet.[1]
-
Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the dried sample directly on the ATR crystal.
-
-
FT-IR Analysis:
-
Acquire the FT-IR spectrum of the sample over the range of 4000-400 cm⁻¹.[5]
-
Identify the characteristic peaks for sulfate esters:
-
-
Quantitative Analysis (Chemometrics):
-
Prepare a set of this compound standards with known sulfate content (determined by a reference method like the turbidimetric assay).
-
Acquire the FT-IR spectra for all standards.
-
Develop a calibration model (e.g., Partial Least Squares Regression - PLSR) correlating the spectral data (e.g., the area or height of the S=O peak) with the known sulfate content.
-
Use the developed model to predict the sulfate content of unknown this compound samples from their FT-IR spectra.
-
Logical Relationship Diagram:
Caption: Logical relationships in FT-IR analysis of this compound sulfate content.
IV. Concluding Remarks
The accurate determination of this compound sulfate content is crucial for understanding its structure-activity relationship and for the standardization of this compound-based products. The methods described provide a range of options for researchers. The Barium Chloride-Gelatin assay is a robust and cost-effective method for absolute quantification. The Toluidine Blue assay offers a simpler and more rapid alternative, suitable for high-throughput screening. FT-IR spectroscopy provides a rapid, non-destructive approach for both qualitative and semi-quantitative analysis, which is particularly powerful when combined with chemometric techniques. The choice of method should be guided by the specific research needs, available resources, and the required level of accuracy and precision.
References
- 1. researchgate.net [researchgate.net]
- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound Characterization: Determination of Purity and Physicochemical and Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of Fucoidan in Advanced Drug Delivery Systems
Introduction
Fucoidan, a sulfated polysaccharide derived from brown seaweeds, has garnered significant interest in the pharmaceutical and biomedical fields.[1] Its inherent biological properties, including antitumor, anti-inflammatory, immunomodulatory, and anticoagulant effects, make it a compelling candidate for therapeutic applications.[2][3] Furthermore, its physicochemical characteristics—biocompatibility, biodegradability, low toxicity, and anionic nature due to sulfate (B86663) groups—position it as a versatile polymer for designing sophisticated drug delivery systems.[1][4][5] this compound-based carriers can enhance drug stability, control release kinetics, and, in some cases, actively target disease sites, thereby improving therapeutic efficacy while minimizing systemic side effects.[2][3][6]
This document provides detailed application notes on utilizing this compound for cancer therapy and growth factor delivery, along with standardized protocols for the preparation and characterization of this compound-based nanoparticles.
Application Note 1: this compound-Based Nanoparticles for Targeted Cancer Therapy
This compound's utility in oncology is twofold: it possesses intrinsic anticancer properties and can act as a carrier for chemotherapeutic agents.[2][7] this compound-based nanoparticles (NPs) can effectively encapsulate hydrophobic drugs like doxorubicin (B1662922) (Dox), paclitaxel, and curcumin, improving their solubility and bioavailability.[3][8]
A key advantage of this compound is its natural affinity for P-selectin, a cell adhesion molecule that is often overexpressed on the surface of cancer cells and activated endothelial cells in the tumor microenvironment.[9][10] This interaction facilitates active targeting, leading to higher drug accumulation at the tumor site and enhanced cytotoxicity against cancer cells.[10] Studies have shown that Dox-conjugated this compound nanoparticles lead to enhanced cellular uptake and cytotoxicity in breast cancer cells with high P-selectin expression.[10] Similarly, gemcitabine-loaded this compound/chitosan (B1678972) NPs have demonstrated increased toxicity in human breast cancer cells compared to the free drug, without increasing toxicity in healthy endothelial cells.[11]
The anticancer mechanism of this compound itself involves the induction of apoptosis through the activation of both intrinsic (caspase-9) and extrinsic (caspase-8) pathways, as well as the inhibition of signaling pathways involved in metastasis, such as those involving vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[3][7]
Logical Relationship: P-Selectin Targeting
Caption: this compound NPs target P-selectin on cancer cells for enhanced drug delivery.
Signaling Pathway: this compound-Induced Apoptosis
Caption: this compound induces cancer cell apoptosis via intrinsic and extrinsic pathways.[3]
Application Note 2: this compound Hydrogels for Sustained Release of Growth Factors
This compound's heparin-like structure allows it to bind and stabilize a variety of growth factors, including vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), and transforming growth factor (TGF-β).[12][13] This interaction is crucial for applications in tissue engineering and regenerative medicine, where the sustained and localized delivery of these bioactive molecules is required.[14][15]
When incorporated into hydrogel scaffolds, often in combination with other polymers like chitosan or gelatin, this compound can sequester growth factors and control their release over an extended period.[16][17] For instance, a this compound-containing hydrogel loaded with platelet-rich plasma (PRP) demonstrated a sustained release of multiple growth factors for up to 7 days, promoting cartilage regeneration.[12][17] The release is modulated by the degradation of the hydrogel matrix and the binding affinity between this compound and the growth factors. This approach overcomes the short biological half-life of growth factors and maintains a therapeutic concentration at the site of injury, enhancing processes like angiogenesis and cell proliferation.[12][18]
Quantitative Data Summary
The following tables summarize the physicochemical properties of various this compound-based drug delivery systems reported in the literature.
Table 1: this compound-Based Nanoparticle Characteristics
| Formulation | Drug/Payload | Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference(s) |
|---|---|---|---|---|---|---|---|
| This compound/Chitosan | Gemcitabine | Polyelectrolyte Complexation | 115 - 140 | N/A | 35 - 42 | N/A | [11] |
| This compound/Chitosan | Quercetin | Polyelectrolyte Complexation | 134 - 247 | -16.9 to -32.4 | 52 - 90 | N/A | [19] |
| This compound/Chitosan | - | Polyelectrolyte Self-Assembly | ~270 - 330 | Positive | N/A | N/A | [20] |
| This compound/Protamine | Doxorubicin | Polyelectrolyte Complexation | 181.2 | +15.6 | 91.8 | 15.1 | [2] |
| This compound-PLGA | Docetaxel | Emulsion-Solvent Evaporation | ~180 | -35 | ~75 | ~7.5 | [8][21] |
| This compound-PEG-PLGA | N-methyl anthranilic acid | Emulsion-Solvent Evaporation | 365 | -22.3 | 85.5 | 5.1 | [22][23] |
| this compound | Cisplatin | N/A | 181.2 | -67.4 | 93.3 | N/A |[2] |
Table 2: In Vitro Drug Release from this compound-Based Systems
| Formulation | Drug/Payload | Release Conditions | Cumulative Release | Time | Reference(s) |
|---|---|---|---|---|---|
| This compound/Chitosan | Gemcitabine | N/A | ~84% | 4 h | [11] |
| This compound/Chitosan | Curcumin | pH 7.0 | High | N/A | [16] |
| This compound/Chitosan | Curcumin | pH 1.2 | Low (Premature release prevented) | N/A | [16] |
| This compound/Chitosan | Gentamicin | PBS | 99% | 72 h | [20][24] |
| This compound/Polyethylenimine | Methotrexate | pH 6.0 (Tumor microenvironment) | 80% | 240 h | [25] |
| this compound/Chitosan Hydrogel | Platelet-Rich Fibrin | N/A | Sustained Release | 7 days |[17] |
Experimental Protocols
Protocol 1: Preparation of this compound-Chitosan Nanoparticles via Polyelectrolyte Complexation
This protocol describes a common method for preparing this compound-chitosan nanoparticles based on the electrostatic interaction between the negatively charged this compound and the positively charged chitosan.[20][26]
Materials:
-
Low molecular weight this compound (e.g., from Fucus vesiculosus)
-
Low molecular weight chitosan
-
Acetic acid
-
Deionized water
-
Ultrasonicator
Procedure:
-
Prepare Chitosan Solution (e.g., 1 mg/mL): Dissolve chitosan powder in a 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.
-
Prepare this compound Solution (e.g., 1 mg/mL): Dissolve this compound powder in deionized water. Stir until fully dissolved.
-
Nanoparticle Formation:
-
Add the this compound solution dropwise into the chitosan solution under constant magnetic stirring at room temperature. Different weight ratios of chitosan to this compound (e.g., 3:1, 4:1, 5:1) can be tested to optimize nanoparticle characteristics.[20]
-
A spontaneous formation of an opalescent suspension indicates the formation of nanoparticles.
-
-
Sonication: Sonicate the resulting nanoparticle suspension using a probe ultrasonicator in an ice bath to reduce particle size and improve homogeneity.[26]
-
Purification (Optional): Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the pellet in deionized water to remove any unreacted polymers.
-
Storage: Store the final nanoparticle suspension at 4°C for further use.[20]
Workflow: Nanoparticle Preparation & Characterization
Caption: General workflow for this compound nanoparticle synthesis and evaluation.
Protocol 2: Characterization of this compound Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Instrument: Zetasizer Nano or similar dynamic light scattering (DLS) instrument.
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
For particle size and PDI, perform measurements using DLS at 25°C.[27] The PDI value indicates the homogeneity of the particle size distribution (a value < 0.3 is generally considered acceptable).[11]
-
For zeta potential, use the same instrument equipped with an electrode cuvette. The measurement reflects the surface charge of the nanoparticles and is an indicator of colloidal stability.[22][27]
-
2. Morphological Analysis
-
Instrument: Transmission Electron Microscope (TEM) or Scanning Electron Microscope (SEM).
-
Procedure (TEM):
Protocol 3: In Vitro Drug Release Study
This protocol assesses the rate and extent of drug release from the this compound delivery system.
Materials:
-
Drug-loaded this compound nanoparticles.
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions, pH 6.0 to simulate the tumor microenvironment).[25]
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass but retains the nanoparticles.
-
Shaking incubator or water bath.
-
UV-Vis Spectrophotometer or HPLC for drug quantification.
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag.
-
Securely seal the dialysis bag and immerse it in a known volume of release medium (e.g., 50 mL of PBS) in a beaker.
-
Place the beaker in a shaking incubator set at 37°C and a constant agitation speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).
-
Calculate the cumulative percentage of drug released over time using a standard calibration curve.
References
- 1. This compound, a brown seaweed polysaccharide in nanodrug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound in cancer therapy: from biomedical application to medicinal chemistry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Possibilities of this compound Utilization in the Development of Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Development and Characterization of a this compound-Based Drug Delivery System by Using Hydrophilic Anticancer Polysaccharides to Simultaneously Deliver Hydrophobic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound-Doxorubicin Nanoparticles Targeting P-Selectin for Effective Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gemcitabine delivered by this compound/chitosan nanoparticles presents increased toxicity over human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Injectable this compound and Biological Macromolecules Hybrid Hydrogels for Intra-Articular Delivery of Platelet-Rich Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound based hydrogel biomaterials for tissue engineering - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 15. This compound based hydrogel biomaterials for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. science.rsu.lv [science.rsu.lv]
- 18. This compound in a 3D scaffold interacts with vascular endothelial growth factor and promotes neovascularization in mice | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Preparation and Characterization of Antioxidant Nanoparticles Composed of Chitosan and this compound for Antibiotics Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. marine drugs | Semantic Scholar [semanticscholar.org]
- 24. Preparation and Characterization of Antioxidant Nanoparticles Composed of Chitosan and this compound for Antibiotics Delivery [ouci.dntb.gov.ua]
- 25. Nano-Sized this compound Interpolyelectrolyte Complexes: Recent Advances in Design and Prospects for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis and Characterization of this compound-Chitosan Nanoparticles Targeting P-Selectin for Effective Atherosclerosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fucoidan in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucoidan, a sulfated polysaccharide derived from brown seaweed, has emerged as a promising biomaterial for tissue engineering and regenerative medicine. Its inherent biocompatibility, biodegradability, and diverse biological activities make it an attractive component for developing scaffolds, hydrogels, and other biomaterials aimed at repairing and regenerating damaged tissues. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways involved in the action of this compound in bone, cartilage, and skin tissue engineering.
Application Area 1: Bone Tissue Engineering
This compound has demonstrated significant potential in promoting bone regeneration by stimulating the proliferation and differentiation of osteogenic cells, enhancing mineralization, and promoting angiogenesis.
Quantitative Data Summary
| Parameter | Cell Type | This compound Concentration | Outcome | Reference |
| Cell Proliferation | Mesenchymal Stem Cells (C3H10T1/2) | Not specified (in scaffold) | 1.5-fold increase compared to control scaffold | [1][2] |
| Osteoblast-like cells (7F2) | 2 mg/mL (LMW this compound) | ~1.5-fold increase in cell viability compared to control | [3] | |
| Alkaline Phosphatase (ALP) Activity | Osteoblast-like cells (7F2) | 2 mg/mL (LMW this compound) | Increased to 135.35 ± 2.91% compared to control | [3] |
| Human Alveolar Bone Marrow-derived MSCs | 1.0 µg/mL | Significant increase in ALP activity | [4] | |
| Gene Expression (mRNA) | Osteoblast-like cells (7F2) | 2 mg/mL (LMW this compound) | BMP-2: 2.28-fold increase, ALP: 2.18-fold increase, Osteocalcin: 2.06-fold increase | [3] |
| Human Alveolar Bone Marrow-derived MSCs | 1 µg/mL | Significant increase in Runx2, Col1α1, Osteocalcin, and ALP expression | [4] | |
| Mineralization | Osteoblast-like cells (7F2) | 0.25–2 mg/mL (LMW this compound) | Dose-dependent increase in hydroxyapatite (B223615) deposition | [3] |
Experimental Protocols
Protocol 1: Assessment of Osteoblast Proliferation using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
This compound-containing scaffold or this compound solution
-
Osteoblast or mesenchymal stem cell line (e.g., MG-63, Saos-2, hFOB)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed osteoblasts into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment. For scaffold-based assays, place sterilized scaffold samples into the wells prior to cell seeding.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL). Include a control group with no this compound.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control group to determine the effect of this compound on cell proliferation.
Protocol 2: Determination of Alkaline Phosphatase (ALP) Activity
ALP is an early marker of osteogenic differentiation. This protocol quantifies its enzymatic activity.
Materials:
-
This compound-treated cells in a 24-well or 48-well plate
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture osteoprogenitor cells with or without this compound for a predetermined period (e.g., 7, 14 days) in an osteogenic induction medium.
-
Cell Lysis: Wash the cells with PBS and then add cell lysis buffer to each well. Incubate for 10 minutes on ice.
-
Enzymatic Reaction: Transfer the cell lysate to a new 96-well plate. Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.
-
Stop Reaction: Add stop solution to each well to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Normalization: Normalize the ALP activity to the total protein content of each sample, determined by a protein assay (e.g., BCA assay).
Signaling Pathways in this compound-Mediated Osteogenesis
This compound influences key signaling pathways to promote bone formation. The diagram below illustrates the proposed mechanism involving the activation of the AKT pathway, which is crucial for cell survival and proliferation.
Application Area 2: Cartilage Tissue Engineering
This compound shows promise in cartilage repair by promoting chondrocyte viability and the synthesis of essential extracellular matrix (ECM) components like glycosaminoglycans (GAGs) and type II collagen.
Quantitative Data Summary
| Parameter | Cell Type | This compound Concentration | Outcome | Reference |
| Glycosaminoglycan (GAG) Production | Rabbit Articular Chondrocytes | Not specified (in vivo) | Increased production observed via Alcian blue staining | [5][6] |
| Type II Collagen Expression | Rabbit Articular Chondrocytes | 50 µg/mL | Induction of type II collagen expression | [7] |
| SOX9 Expression | Human Chondrocytes | Not specified | Upregulation of SOX9, a key chondrogenic transcription factor | [8] |
Experimental Protocols
Protocol 3: Quantification of Glycosaminoglycan (GAG) Production
This protocol uses the dimethylmethylene blue (DMMB) dye-binding assay to quantify sulfated GAGs in cell cultures or tissue constructs.
Materials:
-
This compound-treated chondrocyte cultures or cartilage constructs
-
Papain digestion buffer (containing papain, L-cysteine, EDTA)
-
DMMB dye solution
-
Chondroitin (B13769445) sulfate (B86663) standards
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Digestion: Harvest cell pellets or engineered cartilage tissue and digest overnight at 60°C in papain digestion buffer.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of chondroitin sulfate.
-
Dye Binding: Add the DMMB dye solution to both the digested samples and the standards in a 96-well plate.
-
Absorbance Measurement: Immediately measure the absorbance at 525 nm.
-
Calculation: Determine the GAG concentration in the samples by comparing their absorbance to the standard curve. Normalize the results to the DNA content of the sample.
Protocol 4: Analysis of Type II Collagen Expression by Western Blot
This protocol detects the expression of type II collagen, a key marker of hyaline cartilage.
Materials:
-
This compound-treated chondrocytes
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against Type II Collagen
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the chondrocytes using RIPA buffer and quantify the total protein concentration.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with the primary anti-type II collagen antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways in this compound-Mediated Chondrogenesis
This compound can modulate inflammatory responses in chondrocytes, in part by inhibiting the NF-κB signaling pathway, thereby protecting the cartilage matrix from degradation.
Application Area 3: Skin Tissue Engineering and Wound Healing
This compound accelerates wound healing by promoting angiogenesis, collagen deposition, and granulation tissue formation.
Quantitative Data Summary
| Parameter | Model | This compound Treatment | Outcome | Reference |
| Wound Closure | Rat full-thickness dermal excision | 5% this compound-alginate dressing | 2.4-fold higher healing rate at day 3, 1.9-fold higher at day 7 vs. control | [9] |
| Half-closure time (CT50) of 3.2 days vs. 4.6 days for control | [10] | |||
| Collagen Deposition | Rat full-thickness skin wound | 5% this compound-alginate dressing | 1.4-fold increase at day 7, 1.2-fold increase at day 14 vs. control | [9] |
| Angiogenesis | Rat full-thickness dermal excision | Low molecular weight this compound | Increased microvessel formation observed | [10] |
| Collagen-1 Expression | Vero cells (in vitro) | This compound from Sargassum wightii | 77.92% of cells showed elevated collagen-1 expression | [11][12] |
Experimental Protocols
Protocol 5: In Vivo Wound Healing Assay
This protocol assesses the effect of this compound on wound closure in an animal model.
Materials:
-
Rodent model (e.g., rats, mice)
-
This compound-based dressing or topical formulation
-
Surgical tools for creating full-thickness wounds
-
Digital camera and ruler for wound measurement
-
Tissue fixation and processing reagents
Procedure:
-
Wound Creation: Under anesthesia, create full-thickness dermal wounds on the dorsal side of the animals.
-
Treatment: Apply the this compound formulation or a control dressing to the wounds.
-
Wound Measurement: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14). Measure the wound area using image analysis software.
-
Histological Analysis: At the end of the experiment, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E and Masson's trichrome staining).
-
Data Analysis: Calculate the percentage of wound closure over time. Quantify parameters such as re-epithelialization, granulation tissue thickness, and collagen deposition from the histological sections.
Protocol 6: Assessment of Collagen Deposition by Masson's Trichrome Staining
This histological staining method is used to visualize collagen fibers in tissue sections.
Materials:
-
Paraffin-embedded wound tissue sections
-
Masson's Trichrome staining kit
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections and rehydrate through a series of graded ethanol (B145695) solutions.
-
Staining: Follow the manufacturer's protocol for the Masson's Trichrome stain, which typically involves sequential staining with Weigert's iron hematoxylin, Biebrich scarlet-acid fuchsin, and aniline (B41778) blue.
-
Dehydration and Mounting: Dehydrate the stained sections and mount with a coverslip.
-
Imaging and Analysis: Capture images of the stained sections under a microscope. Collagen fibers will appear blue. Use image analysis software to quantify the area of collagen deposition relative to the total tissue area.
Signaling Pathways in this compound-Mediated Wound Healing
This compound promotes angiogenesis, a critical process in wound healing, through the activation of the AKT/Nrf2/HIF-1α signaling pathway.
Conclusion
This compound is a versatile and potent biomaterial with broad applications in tissue engineering. The data and protocols presented here provide a foundation for researchers and drug development professionals to explore the potential of this compound in developing novel therapeutic strategies for bone, cartilage, and skin regeneration. Further research is warranted to fully elucidate the mechanisms of action and to optimize the use of this compound in clinical applications.
References
- 1. This compound-Incorporated Composite Scaffold Stimulates Osteogenic Differentiation of Mesenchymal Stem Cells for Bone Tissue Engineering [mdpi.com]
- 2. This compound based hydrogel biomaterials for tissue engineering - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 3. The in vitro and in vivo effects of the low molecular weight this compound on the bone osteogenic differentiation properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes osteoblast differentiation via JNK- and ERK-dependent BMP2–Smad 1/5/8 signaling in human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound Extracted from Mozuku on Experimental Cartilaginous Tissue Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound extracted from mozuku on experimental cartilaginous tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Wound healing Potential of this compound Extracted Microwavically from Sargassum wightii Possibly Mediated by Collagen-1 Expression in Vero Cell Line | Jordan Journal of Pharmaceutical Sciences [jjournals.ju.edu.jo]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulating Fucoidan for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of fucoidan, a sulfated polysaccharide from brown seaweed, for its use in pharmaceutical applications. This document details its extraction, characterization, formulation strategies, and key biological activities, with a focus on its anti-cancer and immunomodulatory properties. Detailed experimental protocols and visual workflows are provided to guide researchers in their drug development efforts.
Introduction to this compound
This compound is a complex sulfated polysaccharide rich in L-fucose, primarily found in the cell walls of various brown algae species (Phaeophyceae).[1] It has garnered significant attention in the pharmaceutical field due to its broad spectrum of biological activities, including anti-cancer, immunomodulatory, anti-inflammatory, antiviral, and anticoagulant effects.[2][3] Its biocompatibility, biodegradability, and low toxicity make it an attractive candidate for development as a therapeutic agent and a drug delivery vehicle.[1][4] The biological activity of this compound is closely linked to its structural characteristics, such as molecular weight, degree of sulfation, and monosaccharide composition, which can vary depending on the seaweed species, geographical location, and extraction method.[5][6]
Physicochemical Characterization of this compound
A thorough characterization of this compound is crucial for reproducible pharmaceutical research and development. The key parameters to assess include purity, molecular weight, sulfate (B86663) content, and monosaccharide composition.
Table 1: Key Physicochemical Properties of this compound from Various Brown Algae Species
| Property | Fucus vesiculosus | Undaria pinnatifida | Laminaria japonica | Sargassum sp. | Analytical Method(s) |
| Average Molecular Weight (kDa) | 20 - 200[7] | 10 - 1000[4] | High molecular weight fractions reported[8] | Varies significantly[2] | Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) |
| Sulfate Content (%) | 26.3[7] | Varies, can be high[8] | Varies[5] | 18.3[9] | Barium chloride/gelatin precipitation, Ion chromatography, Toluidine Blue assay[10][11] |
| Fucose Content (%) | 44.1[7] | High fucose content is characteristic | High fucose content is characteristic | 59.1[9] | Cysteine–sulfuric acid assay (Dische assay), Gas Chromatography-Mass Spectrometry (GC-MS)[10][12] |
| Other Monosaccharides Present | Galactose, Mannose, Xylose | Galactose, Mannose, Xylose, Glucose | Galactose, Glucose, Mannose[6] | Uronic acid[9] | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), GC-MS[10] |
Pharmaceutical Formulation Strategies
Native this compound exhibits poor epithelial permeability and limited systemic exposure after oral administration due to its high molecular weight and negative charge.[13] To overcome these limitations, various formulation strategies are being explored to enhance its bioavailability and therapeutic efficacy.
-
Nanoparticle-based Drug Delivery Systems: this compound can be formulated into nanoparticles, often in combination with other polymers like chitosan (B1678972) or poly(lactic-co-glycolic acid) (PLGA), to encapsulate and deliver therapeutic agents.[1][7] These nanosystems can improve drug solubility, protect the drug from degradation, and facilitate targeted delivery.[14] For instance, this compound-PLGA nanoparticles have been developed to deliver the hydrophobic anti-cancer drug docetaxel.[14]
-
Liposomes: this compound can be used to coat liposomes, enhancing their stability and providing a targeting moiety.
-
Hydrogels: this compound can be incorporated into hydrogel formulations for topical or localized drug delivery.[15]
-
Microparticles: this compound can be used to create microparticles for controlled release applications.[13]
The negatively charged sulfate groups of this compound enable the formation of ionic complexes with positively charged molecules, which is a key property utilized in many formulation approaches.[1]
Experimental Protocols
This protocol outlines a general procedure for the extraction and purification of this compound.[16][17]
Methodology:
-
Preparation of Seaweed: Wash fresh brown seaweed thoroughly with tap water to remove salt and epiphytes. Dry the seaweed at 60°C and grind it into a fine powder.
-
Pre-treatment: To remove pigments, lipids, and other soluble components, stir the seaweed powder in 85% ethanol at room temperature. Separate the solid material by filtration.
-
Extraction: The pre-treated seaweed powder is then subjected to hot water or dilute acid extraction (e.g., with 0.1 M HCl at 70-80°C for 2-4 hours).[12]
-
Purification:
-
Centrifuge the extract to remove insoluble residues.
-
Add calcium chloride (CaCl₂) to the supernatant to precipitate alginates, which are then removed by centrifugation.
-
Add ethanol to the resulting supernatant to precipitate the crude this compound.
-
Collect the this compound precipitate by centrifugation and redissolve it in distilled water.
-
Dialyze the solution extensively against distilled water to remove low molecular weight impurities.[18]
-
Finally, lyophilize the dialyzed solution to obtain purified this compound powder.
-
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.[19][20]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., Caco-2, MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[21]
-
Treatment: Prepare various concentrations of this compound (e.g., 25, 50, 100, 200, 400 µg/mL) in the appropriate cell culture medium.[21] Remove the existing medium from the wells and add 100 µL of the this compound-containing medium. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[20]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
This protocol quantifies the induction of apoptosis in cancer cells following this compound treatment.[19][22]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., IC₅₀ concentration) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population can be differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
This protocol describes a general approach to evaluate the immunomodulatory effects of this compound in a mouse model.[8][23]
Methodology:
-
Animal Model: Use an appropriate mouse model, such as cyclophosphamide-induced immunosuppressed mice or tumor-bearing mice (e.g., Sarcoma 180 xenograft).[8][23]
-
This compound Administration: Administer this compound orally or via intraperitoneal injection at various dosages for a specified period.
-
Sample Collection: At the end of the treatment period, collect blood, spleen, and thymus for analysis.
-
Immunological Assays:
-
Spleen and Thymus Indices: Calculate the ratio of spleen and thymus weight to body weight.
-
Splenocyte Proliferation Assay: Isolate splenocytes and stimulate them with mitogens (e.g., Concanavalin A or Lipopolysaccharide) in the presence or absence of this compound to assess T and B cell proliferation.
-
Natural Killer (NK) Cell Activity: Measure the cytotoxic activity of NK cells isolated from the spleen against target cells (e.g., YAC-1 cells).[8]
-
Cytokine Analysis: Measure the levels of various cytokines (e.g., IL-2, IFN-γ, TNF-α) in the serum or from cultured splenocytes using ELISA or multiplex bead array assays.[23]
-
Phagocytosis Assay: Evaluate the phagocytic activity of macrophages.[23]
-
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
-
PI3K/Akt Pathway: this compound has been shown to inhibit the PI3K/Akt signaling pathway in various cancer cells, including ovarian and prostate cancer.[24][25] This inhibition leads to decreased cell proliferation and induction of apoptosis.[25]
-
MAPK Pathway: this compound can also modulate the MAPK pathway, including ERK and p38.[14] The effect on this pathway can be complex and cell-type dependent, sometimes leading to apoptosis induction.[24]
-
Apoptosis Induction: this compound can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases.[14]
Conclusion
This compound is a promising marine-derived polysaccharide with significant potential in pharmaceutical applications, particularly in oncology and immunology. Its multifaceted biological activities, coupled with its favorable safety profile, make it a strong candidate for further research and development. The protocols and data presented in these application notes provide a framework for scientists to explore the therapeutic potential of this compound and to develop novel formulations for improved clinical outcomes. Rigorous characterization and standardized methodologies are essential for advancing this compound-based therapies from the laboratory to clinical practice.
References
- 1. mdpi.com [mdpi.com]
- 2. oatext.com [oatext.com]
- 3. Immunopotentiating Activity of Fucoidans and Relevance to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound from Marine Macroalgae: Biological Actions and Applications in Regenerative Medicine, Drug Delivery Systems and Food Industry [mdpi.com]
- 6. Systematic Characteristics of this compound: Intriguing Features for New Pharmacological Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in Pharmaceutical Formulations: A Comprehensive Review for Smart Drug Delivery Systems | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound Characterization: Determination of Purity and Physicochemical and Chemical Properties [mdpi.com]
- 11. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 12. nva.sikt.no [nva.sikt.no]
- 13. researchgate.net [researchgate.net]
- 14. Development and Characterization of a this compound-Based Drug Delivery System by Using Hydrophilic Anticancer Polysaccharides to Simultaneously Deliver Hydrophobic Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-based delivery systems: From fabrication strategies to applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Review on this compound Structure, Extraction Techniques, and Its Role as an Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. scielo.br [scielo.br]
- 22. In vitro anticancer activity of this compound extracted from Sargassum cinereum against Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound’s Molecular Targets: A Comprehensive Review of Its Unique and Multiple Targets Accounting for Promising Bioactivities Supported by In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Natural Product this compound Inhibits Proliferation and Induces Apoptosis of Human Ovarian Cancer Cells: Focus on the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fucoidan Extraction
This guide provides researchers, scientists, and drug development professionals with practical solutions for optimizing fucoidan extraction yield and purity. It addresses common experimental issues through a troubleshooting guide and frequently asked questions.
Troubleshooting Guide
This section addresses specific problems encountered during this compound extraction and purification.
Problem: Low this compound Yield
| Possible Cause | Recommended Solution |
| Inefficient Cell Wall Disruption | The complex cell wall of brown seaweed, composed of alginate and cellulose, can hinder this compound release.[1] Solution: Implement a pre-treatment step. Mechanical methods (milling, homogenization) or enzymatic hydrolysis (using cellulases, alginate lyases) can break down the cell wall matrix.[2] |
| Suboptimal Extraction Parameters | Extraction time, temperature, and pH significantly impact yield.[2][3] Prolonged extraction at high temperatures can lead to degradation.[4] |
| Incorrect Solvent-to-Solid Ratio | An insufficient volume of solvent may not effectively penetrate the seaweed biomass. |
| Seasonal/Geographical Variation of Seaweed | The this compound content in seaweed varies depending on the season and harvesting location.[3][5] Selecting the right harvesting time can increase yields by 2 to 2.6 times.[3] |
Problem: Low this compound Purity (High Contamination)
| Possible Cause | Recommended Solution |
| Co-extraction of Alginates | Alginate is a major polysaccharide in brown algae and is often co-extracted with this compound.[3] |
| Co-extraction of Polyphenols (Phlorotannins) | Polyphenols can interfere with bioactivity assays and color the final product.[6] |
| Protein Contamination | Proteins can be co-extracted, affecting purity and subsequent analyses. |
| Presence of Other Polysaccharides (e.g., Laminarin) | Laminarin and other neutral polysaccharides can be co-extracted. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method provides the best balance of yield and purity?
There is no single "best" method, as the optimal choice depends on the seaweed species, desired purity, and available equipment. Hot water extraction is gentle and environmentally friendly, often yielding this compound with high fucose and sulfate (B86663) content, though yields might be lower than other methods.[7][8] Dilute acid extraction can increase yield by hydrolyzing the cell wall but risks degrading the this compound structure if conditions are too harsh.[9] Advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly shorten extraction times and improve yields but require specialized equipment.[1][7]
Comparison of Common this compound Extraction Methods
| Method | Typical Temperature | Typical Time | Advantages | Disadvantages |
| Hot Water Extraction | 60-100°C[10] | 1-8 hours[10] | Gentle, preserves structure, eco-friendly.[8] | Can result in lower yields, long extraction times.[1] |
| Dilute Acid Extraction | 60-90°C | 1-5 hours[4] | Higher yields than water extraction.[8][9] | Risk of this compound degradation, potential for lower sulfate content.[2][9] |
| Enzyme-Assisted Extraction (EAE) | 40-60°C | 2-24 hours | High specificity, mild conditions, preserves bioactivity.[2] | Cost of enzymes, requires optimization of pH and temperature.[2] |
| Ultrasound-Assisted Extraction (UAE) | 40-65°C[1] | 30-240 min[1] | Reduced extraction time, improved yield.[1] | Requires specialized equipment, potential for localized heating. |
Q2: How can I effectively remove alginate contamination?
The most common and effective method is precipitation with calcium chloride (CaCl₂).[2][11] After extracting the this compound into an aqueous solution, adding CaCl₂ causes the alginate to precipitate as calcium alginate, which can then be easily removed by centrifugation or filtration.[12]
Q3: My final this compound product is brown. How can I improve the color?
A brown color often indicates the presence of polyphenolic compounds (phlorotannins).[4] To prevent this, perform a pre-treatment wash of the raw seaweed with a solvent like 85% ethanol (B145695) before the main extraction.[13] This step helps to remove pigments and polyphenols.[11]
Q4: How do I determine the purity of my this compound extract?
Purity is typically assessed by quantifying the key components of this compound and potential contaminants.[5]
-
Fucose Content: Determined using colorimetric methods like the cysteine-sulfuric acid assay.[14]
-
Sulfate Content: Can be measured using methods like the barium chloride-gelatin method or the toluidine blue assay.[14][15]
-
Uronic Acid Content: Indicates alginate contamination.
-
Protein Content: Measured by standard protein assays (e.g., Bradford).
-
Analytical Techniques: Methods like Fourier-Transform Infrared (FTIR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can provide a comprehensive profile of the extract's composition and purity.[16][17]
Experimental Protocols
Protocol 1: Basic Hot Water Extraction with Alginate Removal
-
Pre-treatment: Wash dried, milled seaweed powder with 85% ethanol at a 1:10 solid-to-liquid ratio for 4 hours at room temperature to remove pigments and polyphenols. Centrifuge and discard the supernatant.
-
Extraction: Resuspend the seaweed pellet in deionized water (pH adjusted to 3-4 with dilute HCl) at a 1:30 solid-to-liquid ratio. Heat at 70°C for 3 hours with constant stirring.
-
Filtration: Cool the mixture and centrifuge at 8000 rpm for 20 minutes to remove the solid residue. Collect the supernatant.
-
Alginate Precipitation: Add 2% (w/v) CaCl₂ solution to the supernatant and stir for 1 hour. Centrifuge at 8000 rpm for 20 minutes to pellet the precipitated calcium alginate.
-
This compound Precipitation: Collect the supernatant and add 3 volumes of 95% ethanol. Store at 4°C overnight to precipitate the crude this compound.
-
Purification & Drying: Centrifuge to collect the this compound pellet. Wash the pellet with ethanol and then acetone. Dry the purified this compound in a vacuum oven or by lyophilization.[12][15]
Visualizations
// Node Definitions RawSeaweed [label="Raw Seaweed\n(Dried, Milled)", fillcolor="#FBBC05", fontcolor="#202124"]; PreTreatment [label="Pre-Treatment\n(Ethanol Wash)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Aqueous Extraction\n(Hot Water / Dilute Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge1 [label="Centrifugation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Supernatant1 [label="Crude Extract\n(this compound, Alginate, etc.)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; Residue1 [label="Solid Residue\n(Discard)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#5F6368"]; AlginateRemoval [label="Alginate Removal\n(CaCl2 Precipitation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge2 [label="Centrifugation", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Supernatant2 [label="Purified Extract\n(this compound)", shape=parallelogram, fillcolor="#FFFFFF", fontcolor="#202124"]; Residue2 [label="Alginate Pellet\n(Discard)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#5F6368"]; FucoidanPrecip [label="this compound Precipitation\n(Ethanol Addition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Purified this compound\n(Dried Powder)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,bold", penwidth=2, color="#34A853"];
// Edges (Workflow) RawSeaweed -> PreTreatment; PreTreatment -> Extraction; Extraction -> Centrifuge1; Centrifuge1 -> Supernatant1 [label="Collect Supernatant"]; Centrifuge1 -> Residue1 [label="Separate Residue"]; Supernatant1 -> AlginateRemoval; AlginateRemoval -> Centrifuge2; Centrifuge2 -> Supernatant2 [label="Collect Supernatant"]; Centrifuge2 -> Residue2 [label="Separate Pellet"]; Supernatant2 -> FucoidanPrecip; FucoidanPrecip -> FinalProduct [label="Collect & Dry"]; } end_dot
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Optimization of this compound recovery by ultrasound-assisted enzymatic extraction from South African kelp, Ecklonia maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on this compound Structure, Extraction Techniques, and Its Role as an Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparative Review of Alternative this compound Extraction Techniques from Seaweed [mdpi.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. This compound Characterization: Determination of Purity and Physicochemical and Chemical Properties [ouci.dntb.gov.ua]
- 6. Fucoidans: Downstream Processes and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Extraction Methods: From Seaweed to Powder_Cactus Botanics [cactusbotanics.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Advanced Technologies for the Extraction of Marine Brown Algal Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jmstt.ntou.edu.tw [jmstt.ntou.edu.tw]
- 14. This compound Characterization: Determination of Purity and Physicochemical and Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and Alginate from the Brown Algae Colpomenia sinuosa and Their Combination with Vitamin C Trigger Apoptosis in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 17. The development of analytical methods for the purity determination of this compound extracted from brown seaweed species - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting fucoidan experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with fucoidan.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing inconsistent results in my this compound experiments?
Inconsistent results in this compound studies are common and often stem from the inherent heterogeneity of this compound itself.[1][2][3][4] Several factors related to the this compound sample and experimental design can contribute to this variability. Key factors include the seaweed species used as the source, the geographical location and season of harvest, and the methods used for extraction and purification.[2][5][6][7][8] These factors significantly influence the structural characteristics of this compound, such as its molecular weight, monosaccharide composition, and the degree and position of sulfation, all of which are critical determinants of its biological activity.[9][10][11] Batch-to-batch variation from commercial suppliers is also a significant source of inconsistency.[12]
Q2: How does the source of this compound affect its bioactivity?
The biological properties of this compound are highly dependent on its structural characteristics, which vary significantly between different species of brown algae.[5][6][11][13] For instance, this compound from Fucus vesiculosus may have a different molecular weight, fucose content, and sulfation pattern compared to this compound from Undaria pinnatifida.[14] These structural differences can lead to variations in bioactivities such as anticancer, anticoagulant, antiviral, and immunomodulatory effects.[9][15][16] Even within the same species, environmental factors like water temperature, sunlight, and nutrient availability can alter the chemical composition of this compound.[12][17]
Q3: What is the impact of extraction and purification methods on this compound quality?
Extraction and purification methods are critical factors that can introduce variability.[8][18][19] Harsh extraction methods, such as those using high temperatures or strong acids, can degrade the this compound molecule, altering its structure and reducing its bioactivity.[12][18] The choice of solvent and extraction parameters like temperature and time can affect the yield and chemical composition of the extracted this compound.[5] Furthermore, inadequate purification can leave contaminants like proteins, polyphenols, and other polysaccharides (e.g., alginates), which can interfere with experimental results.[12][20]
Q4: Can different molecular weight fractions of this compound have different effects?
Yes, the molecular weight of this compound is a crucial factor influencing its biological activity.[9][11] Low molecular weight this compound (LMWF) has been shown to have different, and sometimes more potent, effects compared to high molecular weight this compound (HMWF).[9][16] For example, LMWF may exhibit higher antitumor activity and better bioavailability.[16] It is essential to characterize the molecular weight of your this compound sample to ensure consistency across experiments. Gel permeation chromatography (GPC) is a common method for determining molecular weight.[21]
Q5: How important is the degree of sulfation for this compound's activity?
The degree and position of sulfate (B86663) groups on the fucose backbone are critical for many of this compound's biological activities, including its anticoagulant, antioxidant, and anticancer effects.[10][11][22] A higher degree of sulfation is often associated with increased bioactivity.[10][22] However, the relationship is not always linear and depends on the specific biological effect being studied and the overall molecular structure.[10]
Troubleshooting Guides
Issue 1: High Variability in In Vitro Cell-Based Assays (e.g., MTT, Apoptosis)
| Potential Cause | Recommended Solution |
| This compound Batch-to-Batch Variation | 1. Characterize each new batch: Analyze the fucose content, sulfate content, and molecular weight distribution.[1][10] 2. Purchase from a reputable supplier: Request a Certificate of Analysis (CoA) for each batch.[23] 3. Perform a dose-response curve: Establish the optimal concentration for each new batch before proceeding with large-scale experiments.[23] |
| Inconsistent this compound Stock Solution | 1. Standardize preparation: Use a consistent protocol for dissolving this compound, ensuring it is fully solubilized.[24] 2. Filter-sterilize: Use a 0.22 µm filter to sterilize the stock solution.[24] 3. Store properly: Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[24] |
| Cell Line Health and Passage Number | 1. Monitor cell health: Regularly check for signs of stress or contamination. 2. Use consistent passage numbers: High passage numbers can lead to phenotypic changes and altered responses.[23] |
| Presence of Contaminants | 1. Purify the this compound sample: Use techniques like dialysis or chromatography to remove impurities such as polyphenols and alginates.[20] 2. Test for endotoxins: Endotoxin contamination can trigger inflammatory responses in cell culture. |
Issue 2: Inconsistent Results in In Vivo Animal Studies
| Potential Cause | Recommended Solution |
| Poor Bioavailability of this compound | 1. Consider the route of administration: Oral, intraperitoneal (i.p.), and intravenous (i.v.) routes will have different pharmacokinetic profiles.[15][23] 2. Use Low Molecular Weight this compound (LMWF): LMWF may have improved absorption and bioavailability.[9][19] |
| Variability in Animal Models | 1. Standardize animal characteristics: Use animals of the same age, sex, and strain. 2. Acclimatize animals: Allow for a proper acclimatization period before starting the experiment. |
| Dosing Inconsistencies | 1. Perform a dose-response study: Determine the optimal therapeutic dose in your animal model.[23] 2. Ensure accurate dosing: Use precise techniques for administering this compound. |
Data Summary Tables
Table 1: Influence of Seaweed Source on this compound Composition
| Seaweed Species | Fucose Content (%) | Galactose Content (%) | Sulfate Content (%) | Uronic Acid Content (%) | Reference |
| Fucus vesiculosus | 35.5 | 2.2 | 8.9 | 4.1 | [14] |
| Undaria pinnatifida | 32.1 | 25.2 | 9.8 | 6.5 | [14] |
| Sargassum binderi | 74.25 | Present | 10.29 | 0.28 | [25] |
| Saccharina sculpera | Varies by month | Varies by month | Varies by month | Varies by month | [17] |
| Cladosiphon okamuranus | 51.2 | 1.3 | - | - | [14] |
Table 2: Effect of Extraction Method on this compound Yield and Composition from Sargassum binderi
| Extraction Method | Yield (%) | Carbohydrate (%) | Sulfate (%) | Uronic Acid (%) | Protein (%) |
| Water Extraction | 4.28 | 30.83 | 12.92 | 22.08 | 23.75 |
| Enzyme-Assisted (Alcalase) | 5.58 | 40.27 | 20.05 | 5.73 | 18.72 |
Data adapted from a study on Sargassum binderi.[25]
Experimental Protocols
Protocol 1: Basic this compound Extraction and Purification
This protocol provides a general method for extracting and purifying this compound from brown seaweed. Note that optimization may be required depending on the seaweed species.
-
Preparation of Seaweed:
-
Wash fresh seaweed with tap water to remove sand and epiphytes.
-
Dry the seaweed at 60°C for 24 hours.
-
Grind the dried seaweed into a fine powder.
-
Defat the seaweed powder by stirring with acetone (B3395972) or ethanol (B145695) at room temperature for several hours, then filter and air-dry.
-
-
Extraction:
-
Suspend the defatted seaweed powder in distilled water (e.g., 1:20 w/v).
-
Adjust the pH to 2.0-3.0 with HCl.
-
Heat the mixture at 70°C for 3-4 hours with constant stirring.
-
Cool the mixture and centrifuge to remove the seaweed residue.
-
Collect the supernatant.
-
-
Purification:
-
Calcium Chloride Precipitation: Add CaCl₂ to the supernatant to a final concentration of 2% (w/v) to precipitate alginates. Centrifuge and collect the supernatant.
-
Ethanol Precipitation: Add ethanol to the supernatant to a final concentration of 70-80% (v/v) and leave overnight at 4°C to precipitate the crude this compound.
-
Collection and Drying: Centrifuge to collect the this compound precipitate. Wash the precipitate with ethanol and then acetone. Dry the purified this compound.
-
Dialysis (Optional but Recommended): Dissolve the dried this compound in distilled water and dialyze against distilled water for 48 hours to remove low molecular weight impurities. Lyophilize to obtain purified this compound.
-
Protocol 2: MTT Assay for Cell Viability
This protocol assesses the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare various concentrations of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Troubleshooting workflow for addressing this compound experimental variability.
Caption: Simplified diagram of signaling pathways modulated by this compound.[26][27][28][29]
References
- 1. This compound Characterization: Determination of Purity and Physicochemical and Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Navigating the challenges in this compound industrialization: factors affecting biological activity and strategies for application of functional material: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Biological Activities of this compound and the Factors Mediating Its Therapeutic Effects: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Common Quality Issues in this compound and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. mdpi.com [mdpi.com]
- 15. The anti-cancer effects of this compound: a review of both in vivo and in vitro investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. A Review on this compound Structure, Extraction Techniques, and Its Role as an Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Quality Testing Standards for this compound in 2025_Cactus Botanics [cactusbotanics.com]
- 22. Systematic Characteristics of this compound: Intriguing Features for New Pharmacological Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Immunopotentiating Activity of Fucoidans and Relevance to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. This compound Structure and Activity in Relation to Anti-Cancer Mechanisms [mdpi.com]
- 29. In vitro and in vivo immuno-enhancing effect of this compound isolated from non-edible brown seaweed Sargassum thunbergii - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Fucoidan Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude fucoidan extracts.
Troubleshooting Guide
This section is designed to help you troubleshoot specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified this compound | 1. Incomplete Precipitation: The concentration of ethanol (B145695) may be insufficient for the complete precipitation of this compound. The solubility of this compound is dependent on the ethanol concentration. 2. Loss During Dialysis: The molecular weight cut-off (MWCO) of the dialysis membrane may be too high, leading to the loss of lower molecular weight this compound fractions. 3. Harsh Extraction/Purification Conditions: High temperatures or extreme pH during extraction or purification can lead to the degradation of the this compound polymer.[1] | 1. Optimize Ethanol Concentration: Increase the final ethanol concentration in a stepwise manner (e.g., to 70-80%) to ensure the complete precipitation of this compound.[2] Perform precipitation at a low temperature (e.g., 4°C) overnight to maximize the yield.[3] 2. Select Appropriate MWCO: Use a dialysis membrane with a lower MWCO (e.g., 10 kDa) to retain a broader range of this compound molecules.[3] 3. Use Mild Conditions: Employ milder extraction and purification conditions, such as lower temperatures (e.g., 60-70°C) and a neutral pH, to prevent this compound degradation.[1] |
| High Protein Contamination in Final Product | 1. Inefficient Protein Removal: Initial protein removal steps may not be sufficient. 2. Co-precipitation of Proteins: Proteins can co-precipitate with this compound, especially during ethanol precipitation. | 1. Enzymatic Digestion: Treat the crude extract with proteases (e.g., papain, alcalase) to degrade proteins before precipitation. 2. Repeated Precipitation: Perform multiple cycles of precipitation and washing of the this compound pellet with ethanol to remove residual proteins.[3] 3. Ion-Exchange Chromatography: Utilize anion-exchange chromatography to separate the highly negatively charged this compound from less charged or positively charged proteins.[4] |
| Brown or Yellow Discoloration of Purified this compound | Presence of Pigments and Polyphenols: These compounds are often co-extracted with this compound and can be difficult to remove.[5] | 1. Activated Carbon Treatment: Treat the this compound solution with activated carbon to adsorb pigments and polyphenols. 2. Solvent Partitioning: Use a solvent system (e.g., ethanol/water) to partition and remove pigments.[1] 3. Adsorption Chromatography: Employ resins like polyvinylpolypyrrolidone (PVPP) that specifically bind polyphenols. |
| High Alginate Contamination | Co-extraction of Alginate: Alginate is a major polysaccharide in brown algae and is often co-extracted with this compound.[6] | 1. Calcium Chloride Precipitation: Add calcium chloride (CaCl2) to the crude extract to selectively precipitate alginate as calcium alginate, which can then be removed by centrifugation.[3][6] 2. Acidification: Lowering the pH of the extract will precipitate alginic acid, which can be separated.[6] 3. Ion-Exchange Chromatography: This method can effectively separate this compound from alginate based on differences in their charge densities.[4] |
| Broad Peak in HPLC or Size-Exclusion Chromatography | High Polydispersity: The purified this compound may consist of a wide range of molecular weights. | 1. Size-Exclusion Chromatography (SEC): Use SEC to fractionate the this compound sample based on molecular size to obtain fractions with a narrower molecular weight distribution. 2. Stepwise Ethanol Precipitation: Employing different concentrations of ethanol can selectively precipitate fucoidans of varying molecular weights.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound extracts?
A1: The most prevalent impurities in crude this compound extracts include other polysaccharides like alginates and laminarin, proteins, polyphenols, pigments (such as chlorophylls (B1240455) and carotenoids), lipids, and salts.[5][6]
Q2: What is the principle behind ethanol precipitation of this compound?
A2: Ethanol precipitation is based on the principle of reducing the solubility of this compound in an aqueous solution. This compound is a charged polysaccharide that is soluble in water but insoluble in organic solvents like ethanol.[8] By adding ethanol, the dielectric constant of the solvent is lowered, which weakens the electrostatic interactions between this compound and water molecules, causing the this compound to precipitate out of the solution.[2]
Q3: How can I effectively remove polyphenols from my this compound extract?
A3: Polyphenols can be challenging to remove due to their tendency to bind to polysaccharides. An effective method is to use polyvinylpolypyrrolidone (PVPP) resin, which has a high affinity for polyphenols and can be used in a column chromatography setup or by batch treatment. Additionally, repeated washing of the crude extract with ethanol can help in reducing the polyphenol content.[1]
Q4: What is the advantage of using ion-exchange chromatography for this compound purification?
A4: Ion-exchange chromatography is a powerful technique for purifying this compound due to its high density of negatively charged sulfate (B86663) groups.[4] This allows for strong binding of this compound to an anion-exchange resin. By using a salt gradient for elution, it is possible to separate this compound from other less charged or neutral impurities like laminarin, as well as from other negatively charged molecules like proteins and alginates, based on differences in their charge density.[4][9]
Q5: How do I choose the right molecular weight cut-off (MWCO) for dialysis of my this compound sample?
A5: The choice of MWCO for dialysis depends on the expected molecular weight range of your this compound and the size of the impurities you want to remove. A common choice is a 10 kDa MWCO membrane, which will retain most this compound molecules while allowing smaller impurities like salts, monosaccharides, and small peptides to pass through.[3] If you are working with low molecular weight this compound, a lower MWCO membrane may be necessary.
Quantitative Data on Purification Methods
The following tables summarize quantitative data on the effectiveness of different purification methods.
Table 1: Purity of this compound After a Three-Step Purification Process
| Purification Step | This compound Content (mg/g of extract) | Purity (%) |
| Crude Extract | 417.6 | 41.8% |
| Step 1: Solvent Precipitation (Ethanol & CaCl2) | 517.1 | 51.7% |
| Step 2: Molecular Weight Cut-Off (MWCO) Filtration (10 kDa) | 562.3 | 56.2% |
| Step 3: Solid-Phase Extraction (SPE) | 633.2 | 63.3% |
Data adapted from a study on this compound from Ascophyllum nodosum.[3][10]
Table 2: Comparison of this compound Yield and Composition with Different Ethanol Ratios in Precipitation
| Ratio of Sargassum sp. to 96% Ethanol (v/v) | Yield (%) | Moisture Content (%) |
| 1:1 | - | 31.33 |
| 1:2 | 1.53 | - |
| 1:3 | - | - |
Note: Direct comparative data for all ratios was not available in a single source. The 1:2 ratio showed the highest yield in the cited study.[11]
Experimental Protocols
Protocol 1: Ethanol Precipitation for this compound Purification
This protocol describes a standard method for purifying crude this compound extract using ethanol precipitation.
-
Preparation of Crude Extract: Start with a filtered aqueous extract of brown seaweed.
-
Alginate Removal:
-
To the crude extract, slowly add a 2% (w/v) calcium chloride (CaCl2) solution while stirring to a final concentration that effectively precipitates the alginate.
-
Continue stirring for 1-2 hours at room temperature.
-
Centrifuge the mixture at 8,000 rpm for 20 minutes to pellet the calcium alginate.
-
Carefully collect the supernatant containing the this compound.
-
-
This compound Precipitation:
-
To the supernatant, add 96% ethanol slowly while stirring to a final concentration of 70% (v/v).
-
Incubate the mixture at 4°C overnight to allow for complete precipitation of the this compound.
-
-
Collection and Washing:
-
Centrifuge the mixture at 8,000 rpm for 20 minutes to collect the precipitated this compound.
-
Discard the supernatant.
-
Wash the this compound pellet twice with 70% ethanol and once with absolute ethanol to remove residual impurities. Centrifuge after each wash.
-
-
Drying:
-
Dry the final this compound pellet in a vacuum oven or by lyophilization to obtain a purified this compound powder.
-
Protocol 2: Anion-Exchange Chromatography of this compound
This protocol provides a method for purifying this compound using anion-exchange chromatography.
-
Materials:
-
Anion-exchange resin (e.g., DEAE-Sepharose or a strong anion exchanger like Q-Sepharose).
-
Chromatography column.
-
Buffers:
-
Binding Buffer: 20 mM Tris-HCl, pH 7.5.
-
Washing Buffer: 20 mM Tris-HCl with 0.5 M NaCl, pH 7.5.
-
Elution Buffer: 20 mM Tris-HCl with 2.0 M NaCl, pH 7.5.
-
-
-
Column Packing and Equilibration:
-
Pack the chromatography column with the chosen anion-exchange resin according to the manufacturer's instructions.
-
Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.
-
-
Sample Loading:
-
Dissolve the crude or partially purified this compound in the Binding Buffer.
-
Centrifuge the sample to remove any insoluble material.
-
Load the supernatant onto the equilibrated column at a low flow rate.
-
-
Washing:
-
Wash the column with 5-10 column volumes of Washing Buffer to remove unbound and weakly bound impurities.
-
-
Elution:
-
Elute the bound this compound from the column using the Elution Buffer. Collect fractions.
-
-
Analysis and Desalting:
-
Analyze the collected fractions for this compound content using a suitable assay (e.g., phenol-sulfuric acid assay).
-
Pool the fractions containing this compound.
-
Desalt the pooled fractions by dialysis against deionized water using a 10 kDa MWCO membrane.
-
-
Lyophilization:
-
Freeze-dry the desalted this compound solution to obtain a highly purified powder.
-
Visualizations
Caption: General workflow for the purification of this compound from crude seaweed extract.
Caption: A logical diagram for troubleshooting common issues in this compound purification.
References
- 1. A Review on this compound Structure, Extraction Techniques, and Its Role as an Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fucoidans: Downstream Processes and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Molecular Characterization of this compound Isolated from Ascophyllum nodosum Brown Seaweed Grown in Ireland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion-exchange purification and structural characterization of five sulfated fucoidans from brown algae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Technologies for the Extraction of Marine Brown Algal Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Fractionated from Sargassum coreanum via Step-Gradient Ethanol Precipitation Indicate Promising UVB-Protective Effects in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Is this compound Extracted from Seaweed? Step-by-Step Process_Cactus Botanics [cactusbotanics.com]
- 9. Ion-exchange purification of fucoidans [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. ijrpr.com [ijrpr.com]
Technical Support Center: Seasonal Variation in Fucoidan Composition and Bioactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when studying the effects of seasonal variation on fucoidan.
Frequently Asked Questions (FAQs)
Q1: We are planning a study on this compound bioactivity. When is the best season to harvest seaweed for the highest this compound yield?
A1: The optimal harvest time for maximizing this compound yield varies by seaweed species and geographical location. However, a general trend observed is that this compound content is often highest in the autumn and lowest in the spring.[1][2][3] For example, in a study of three brown macroalgae species (Fucus serratus, Fucus vesiculosus, and Ascophyllum nodosum), the highest quantities of this compound were extracted in autumn.[1][2][3] In some species, the peak this compound content may coincide with the maturation of reproductive tissue. To ensure the highest yield, it is recommended to conduct a preliminary seasonal analysis for your specific seaweed species and location.
Q2: We've observed significant batch-to-batch variation in the bioactivity of our this compound extracts. Could this be related to seasonal changes?
A2: Yes, seasonal variation is a major factor contributing to inconsistencies in this compound bioactivity.[4] The chemical composition of this compound, including its fucose content, sulfate (B86663) content, and molecular weight, fluctuates throughout the year.[3][5] These structural changes directly impact the biological properties of the this compound extract.[4][6][7] For instance, antioxidant and anticoagulant activities are often linked to the degree of sulfation and molecular weight, which can vary seasonally.[4][8][9]
Q3: Does the extraction method interact with seasonal variations in seaweed composition?
A3: Yes, the choice of extraction method can influence the yield and composition of the extracted this compound, and its effectiveness can be affected by the seasonal state of the seaweed.[10] For instance, harsh extraction methods using strong acids or high temperatures can degrade the this compound polymer, leading to lower molecular weight and reduced bioactivity, an issue that might be exacerbated by seasonal changes in the seaweed's cell wall composition.[1][7][10] It is crucial to use gentle, water-based extraction methods to preserve the native structure of the this compound.[1]
Troubleshooting Guides
Low this compound Yield
| Issue | Possible Causes | Troubleshooting Steps |
| Lower than expected this compound yield from spring harvest. | This compound content in many brown algae species is naturally at its lowest during the spring months.[1][2][3] | 1. Adjust Harvest Schedule: If possible, shift harvesting to late summer or autumn when this compound content is typically higher.[1][2][3] 2. Optimize Extraction for Lower Content: For spring-harvested seaweed, you may need to process a larger initial biomass to obtain the desired amount of this compound. Consider optimizing your extraction protocol to maximize recovery from lower-yield starting material. |
| Inconsistent yields between different harvest seasons. | This is an expected outcome due to the natural seasonal fluctuations in seaweed biochemistry.[11][12] | 1. Standardize Reporting: Document the harvest season for every batch of this compound extracted. 2. Seasonal Characterization: Perform a comprehensive analysis of this compound yield and composition for each season to establish a baseline for your specific seaweed source. |
| Low yield regardless of the season. | Inefficient extraction protocol. | 1. Review Pre-treatment: Ensure proper drying and milling of the seaweed to increase the surface area for extraction. 2. Optimize Extraction Parameters: Experiment with different extraction times, temperatures (avoiding excessive heat), and solvent-to-solid ratios.[10][13] 3. Check for Alginate Co-precipitation: Alginate is a common contaminant that can interfere with this compound precipitation. Use techniques like calcium chloride precipitation to selectively remove alginate.[14] |
Variable Bioactivity
| Issue | Possible Causes | Troubleshooting Steps |
| Reduced antioxidant activity in this compound extracted in a particular season. | Antioxidant activity is often correlated with sulfate and fucose content, which vary seasonally.[15][16] A decrease in these components can lead to lower antioxidant potential. Co-extraction of polyphenols, which also have antioxidant properties, can vary seasonally and affect the overall activity of the crude extract.[17] | 1. Analyze Composition: Quantify the sulfate and fucose content of your extracts from different seasons. 2. Correlate Composition with Activity: Establish a relationship between the chemical composition of your seasonal batches and their antioxidant activity. 3. Purification: If crude extracts are being used, consider that seasonal variation in co-extracted polyphenols may be influencing the results.[17] Purifying the this compound can help to isolate its intrinsic activity. |
| Inconsistent anticoagulant activity across different batches. | Anticoagulant activity is highly dependent on the degree of sulfation and the molecular weight of the this compound.[9][18] These structural features are known to change with the seasons.[5] | 1. Determine Molecular Weight: Use Size Exclusion Chromatography (SEC) to analyze the molecular weight distribution of your this compound extracts from different seasons. 2. Measure Sulfate Content: Quantify the sulfate content for each batch. 3. Structure-Activity Relationship: Correlate the molecular weight and sulfate content with the observed anticoagulant activity to understand the seasonal impact.[9] |
Data Presentation
Table 1: Seasonal Variation in this compound Content, Fucose, and Sulfate in Select Brown Algae
| Seaweed Species | Season | This compound Content (wt%) | Fucose Content (wt% of extract) | Sulfate Content (wt% of extract) | Reference |
| Fucus serratus | Autumn | Highest | 18 - 28 | 30 - 40 | [1][2][3] |
| Spring | Lowest | 18 - 28 | 30 - 40 | [1][2][3] | |
| Fucus vesiculosus | Autumn | Highest | 26 - 39 | 9 - 35 | [1][2][3] |
| Spring | Lowest | 26 - 39 | 9 - 35 | [1][2][3] | |
| Ascophyllum nodosum | Autumn | Highest | 35 - 46 | 6 - 22 | [1][2][3] |
| Spring | Lowest | 35 - 46 | 6 - 22 | [1][2][3] |
Note: The values for fucose and sulfate content can fluctuate inversely to the total this compound content.[3]
Experimental Protocols
This compound Extraction and Purification
This protocol is a generalized method; optimization for specific seaweed species may be required.
Materials:
-
Dried, milled seaweed
-
0.1 M Hydrochloric acid (HCl)
-
Calcium chloride (CaCl₂)
-
Deionized water
-
Centrifuge and tubes
-
Dialysis tubing (10-14 kDa MWCO)
-
Freeze-dryer
Procedure:
-
Depigmentation and Lipid Removal:
-
Soak the dried seaweed powder in 85% ethanol at a 1:10 solid-to-liquid ratio.
-
Stir overnight at room temperature.
-
Centrifuge to collect the seaweed biomass and discard the ethanol supernatant.
-
-
Acid Extraction:
-
Resuspend the biomass in 0.1 M HCl at a 1:20 solid-to-liquid ratio.
-
Heat at 70°C for 2 hours with constant stirring.
-
Cool the mixture and centrifuge to separate the supernatant (containing this compound) from the solid residue.
-
-
Alginate Precipitation:
-
To the supernatant, add CaCl₂ to a final concentration of 1 M.
-
Stir for 4 hours at 4°C to precipitate the alginate.
-
Centrifuge to remove the alginate precipitate.
-
-
This compound Precipitation:
-
Transfer the supernatant to a new container and add ethanol to a final concentration of 70% (v/v).
-
Allow the this compound to precipitate overnight at 4°C.
-
Centrifuge to collect the crude this compound precipitate.
-
-
Purification:
-
Redissolve the crude this compound in deionized water.
-
Dialyze against deionized water for 48 hours using a 10-14 kDa MWCO dialysis membrane, changing the water every 12 hours.
-
Freeze-dry the dialyzed solution to obtain purified this compound.
-
Determination of Fucose Content (Colorimetric Method)
Materials:
-
Purified this compound sample
-
L-cysteine hydrochloride solution
-
Sulfuric acid (concentrated)
-
L-fucose standard solutions
-
Spectrophotometer
Procedure:
-
Sample and Standard Preparation: Prepare a series of L-fucose standard solutions of known concentrations. Dissolve the purified this compound sample in deionized water to a known concentration.
-
Reaction:
-
To 1 mL of the sample or standard solution, add 4.5 mL of a freshly prepared mixture of sulfuric acid and water (6:1 v/v).
-
Heat the tubes in a boiling water bath for 20 minutes.
-
Cool the tubes to room temperature.
-
Add 0.1 mL of L-cysteine hydrochloride solution and mix well.
-
-
Measurement:
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Measure the absorbance at 396 nm and 427 nm. The difference in absorbance is used to calculate the fucose content, which minimizes interference from other hexoses.
-
-
Calculation: Construct a standard curve using the absorbance values of the L-fucose standards. Use the standard curve to determine the fucose concentration in the this compound sample.
Determination of Sulfate Content (Barium Chloride-Gelatin Turbidimetric Method)
Materials:
-
Purified this compound sample
-
Hydrochloric acid (HCl)
-
Trichloroacetic acid (TCA)
-
Barium chloride-gelatin reagent
-
Potassium sulfate (K₂SO₄) standard solutions
-
Spectrophotometer
Procedure:
-
Sample Hydrolysis: Hydrolyze the this compound sample by heating with HCl to release the sulfate groups.
-
Standard Preparation: Prepare a series of potassium sulfate standard solutions of known concentrations.
-
Reaction:
-
To the hydrolyzed sample or standard solution, add TCA.
-
Add the barium chloride-gelatin reagent. The sulfate ions will react with barium chloride to form a white precipitate of barium sulfate, which is kept in suspension by the gelatin.
-
-
Measurement:
-
Allow the reaction to proceed for 30 minutes.
-
Measure the turbidity (absorbance) at 500 nm.
-
-
Calculation: Create a standard curve using the absorbance values of the potassium sulfate standards. Use this curve to determine the sulfate concentration in the this compound sample.
Antioxidant Activity Assay (DPPH Radical Scavenging)
Materials:
-
Purified this compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Ascorbic acid (positive control)
-
Methanol
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare different concentrations of the this compound sample and ascorbic acid in methanol.
-
Reaction:
-
Mix the this compound sample or ascorbic acid solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
Visualizations
Caption: Workflow for studying seasonal variation in this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Common Quality Issues in this compound and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of this compound and the Factors Mediating Its Therapeutic Effects: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.aber.ac.uk [research.aber.ac.uk]
- 6. Important Determinants for this compound Bioactivity: A Critical Review of Structure-Function Relations and Extraction Methods for Fucose-Containing Sulfated Polysaccharides from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on this compound Structure, Extraction Techniques, and Its Role as an Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic Characteristics of this compound: Intriguing Features for New Pharmacological Interventions [mdpi.com]
- 9. Structure-activity relationship of the pro- and anticoagulant effects of Fucus vesiculosus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Crude this compound content in two North Atlantic kelp species, Saccharina latissima and Laminaria digitata—seasonal variation and impact of environmental factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aidic.it [aidic.it]
- 14. This compound Characterization: Determination of Purity and Physicochemical and Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioflux.com.ro [bioflux.com.ro]
- 16. Characteristics and Antioxidant Activity of this compound from Sargassum hystrix: Effect of Extraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Bioactivities of this compound from the Brown Seaweed Fucus vesiculosus L. of the Barents Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Fucoidan Technical Support Center: A Guide to Preventing Degradation During Extraction and Storage
Welcome to the Technical Support Center for fucoidan analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction and storage of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the integrity and bioactivity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction and storage?
A1: The stability of this compound is influenced by several factors throughout the extraction and storage process. The main culprits behind degradation are:
-
Temperature: High temperatures, particularly during extraction, can lead to the hydrolysis of glycosidic bonds and the breakdown of the polysaccharide structure. While this compound is relatively stable at room temperature for short durations, long-term storage at elevated temperatures should be avoided.[1]
-
pH: this compound is most stable in a neutral to slightly alkaline environment (pH 5.8-9.5).[1] Acidic conditions can cause the hydrolysis of glycosidic bonds and the loss of crucial sulfate (B86663) groups, leading to a reduction in molecular weight and bioactivity.[1][2]
-
Enzymatic Activity: Contamination with microbes that produce this compound-degrading enzymes, known as fucoidanases, can rapidly break down the polysaccharide.[1] These enzymes are produced by various marine organisms, including bacteria and fungi.[3]
-
Oxidation: Exposure to oxygen can lead to oxidative degradation, which may affect the antioxidant properties of this compound over time, a critical aspect for experiments sensitive to the redox state.[1]
-
Light: Exposure to light, especially UV light, can induce photocatalytic degradation of this compound.[1]
Q2: What is the recommended method for extracting this compound to minimize degradation?
A2: The choice of extraction method significantly impacts the yield, purity, and structural integrity of this compound. While traditional methods using hot acid can provide high yields, they may also cause degradation.[4] Milder extraction techniques are often preferred to preserve the native structure of this compound. These include:
-
Hot Water Extraction: This is a simple and environmentally friendly method that uses water at elevated temperatures (typically 80-100°C) to extract this compound.[5]
-
Enzyme-Assisted Extraction (EAE): This method utilizes enzymes like cellulases and alginate lyases to break down the seaweed cell wall, allowing for the release of this compound under milder temperature and pH conditions. EAE can yield this compound with a larger molecular size compared to chemical extraction methods.
-
Alternative Methods: Other techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) are also being explored to improve extraction efficiency while minimizing degradation.[6][7]
Q3: How should I store my this compound samples to ensure long-term stability?
A3: Proper storage is crucial for maintaining the quality of your this compound samples. For long-term storage, it is highly recommended to store this compound as a lyophilized (freeze-dried) powder in a cool, dark, and dry place.[1] Freeze-drying removes water without high heat, preserving the molecular structure and preventing microbial growth.[1] Under these conditions, freeze-dried this compound can be stable for 2-3 years or even longer.[1]
If you need to store this compound in an aqueous solution, it should be for a short period at 4°C. For longer-term storage in solution, it is advisable to sterile-filter the solution and store it frozen at -20°C or below.[1] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[1]
Q4: How can I determine if my this compound sample has degraded?
A4: Several indicators can suggest this compound degradation. Visual signs in a solution may include a decrease in viscosity, a change in color, or the appearance of an odor.[1] A loss of biological activity in your experiments is also a strong indicator of degradation.
For a definitive assessment, analytical techniques are necessary. These include:
-
High-Performance Gel Permeation Chromatography (HP-GPC): To determine the molecular weight distribution and detect any reduction in polymer size.[1]
-
Colorimetric Assays: To measure the fucose and sulfate content, as a decrease in these components can indicate degradation.[1]
Troubleshooting Guides
Issue 1: Low this compound Yield During Extraction
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Wall Disruption | Ensure the seaweed is properly dried and ground to a fine powder to increase the surface area for extraction. Consider using a pre-treatment step with ethanol (B145695) to remove pigments and lipids that may interfere with extraction.[4] |
| Suboptimal Extraction Parameters | Optimize extraction time, temperature, and pH for your specific seaweed species and extraction method. For acid extraction, be aware that while higher acid concentrations can increase yield, they may also lead to degradation.[4][8] |
| Incomplete Precipitation | If using ethanol precipitation, ensure the final ethanol concentration is sufficient (typically around 70%) and that precipitation is carried out at a low temperature (e.g., 4°C) overnight to maximize the recovery of this compound. |
| Losses During Purification | Minimize the number of purification steps where possible. During dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain the this compound while removing smaller impurities. |
Issue 2: Loss of Biological Activity in a Stored this compound Sample
| Possible Cause | Troubleshooting Steps |
| Molecular Weight Reduction | The biological activity of this compound is often linked to its molecular weight.[1] Use HP-GPC to compare the molecular weight of your stored sample to that of a fresh batch. If a significant decrease is observed, the sample has likely degraded. |
| Loss of Sulfate Groups | Sulfate groups are critical for many of this compound's biological functions.[1] Improper storage, especially at acidic pH, can lead to desulfation. Measure the sulfate content of your sample and compare it to the initial specifications. |
| Microbial Contamination | Microbial growth can introduce enzymes that degrade this compound.[1] Visually inspect stock solutions for any signs of contamination. If suspected, discard the sample and prepare a fresh, sterile stock. |
| Repeated Freeze-Thaw Cycles | Aliquot your this compound stock solution into single-use volumes to avoid the damaging effects of repeated freezing and thawing.[1] |
| Oxidation | If your application is sensitive to the redox state, consider storing your this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] |
Quantitative Data Summary
The following tables summarize quantitative data on the impact of various extraction and storage conditions on this compound properties.
Table 1: Comparison of this compound Yield and Composition from Different Extraction Methods
| Extraction Method | Seaweed Species | Yield (%) | Fucose Content (%) | Sulfate Content (%) | Molecular Weight (kDa) | Reference |
| Hot Water | Sargassum sp. | 4.79 | - | - | - | [5] |
| 2% CaCl2 | Sargassum sp. | - | - | 19.60 | - | [3] |
| Hydrochloric Acid (HA) | 13 Indian brown seaweeds | Higher than HW and EDTA | Lower than HW | Lower than HW | - | [5] |
| Ethylenediaminetetraacetic acid (EDTA) | 13 Indian brown seaweeds | Lower than HA | - | - | - | [5] |
| Alkaline Extraction (65°C, 3h) | Sargassum sp. | 3.81 ± 0.73 | - | - | - | [8] |
| Acidic Extraction (85°C, 5h) | Sargassum sp. | 0.13 ± 0.05 | - | - | - | [8] |
| Enzyme-Assisted | Fucus evanescens | Comparable to chemical | - | - | 400-800 | |
| Chemical (Acidic) | Fucus evanescens | Comparable to enzymatic | - | - | 10-100 |
Note: "-" indicates data not available in the cited source.
Table 2: Impact of Degradation Methods on this compound Molecular Weight
| Degradation Method | This compound Source | Initial Mw (kDa) | Final Mw (kDa) | Notes | Reference |
| H2O2 | Fucus vesiculosus | 38.2 | 4.9 | Gradual degradation without significant desulfation. | [9] |
| UV/H2O2 (120 min) | - | 530.7 | 3.6 | Rapid initial degradation. | [10] |
| Photocatalytic (0.5 h) | Brown algae | - | 90 | Efficient degradation. | [11] |
| Photocatalytic (3 h) | Brown algae | - | 3 | Further degradation to oligosaccharides. | [11] |
Table 3: Stability of this compound under Different Storage Conditions
| Storage Form | Temperature | Duration | Observation | Reference |
| Lyophilized Powder | Cool, dark, dry | 2-3+ years | Stable | [1] |
| Aqueous Solution | 4°C | Short-term | Recommended for short periods | [1] |
| Aqueous Solution (Frozen) | -20°C or below | Long-term | Recommended for longer periods; sterile filtration advised | [1] |
Experimental Protocols
Protocol 1: this compound Extraction from Fucus vesiculosus
This protocol is a representative method for this compound extraction and may require optimization for other seaweed species.
-
Preparation of Seaweed:
-
Wash fresh Fucus vesiculosus with distilled water to remove impurities.
-
Lyophilize (freeze-dry) the seaweed.
-
Grind the dried seaweed into a fine powder (e.g., using a 0.5 mm mesh).
-
Store the powder in a vacuum-sealed bag at -20°C until extraction.
-
-
Depigmentation and Defatting:
-
Resuspend the seaweed powder in 95% (v/v) ethanol (e.g., 60 g powder in 600 ml ethanol).
-
Stir for 4 hours at room temperature.
-
Centrifuge the suspension (e.g., 4600 x g for 30 minutes at 20°C).
-
Wash the pellet with 99.5% (v/v) acetone, centrifuge again, and dry the pellet in an oven at 35°C overnight.
-
-
Extraction:
-
Mix the dried pellet with 0.1 M HCl (e.g., 1.5 g pellet in 45 ml HCl).
-
Perform microwave-assisted extraction with a power gradient (e.g., ramp from 0 to 300 W for 5 minutes, hold at 300 W for 15 minutes, with a maximum temperature of 90°C).
-
After extraction, centrifuge the suspension (e.g., 4600 x g for 30 minutes at 20°C) and collect the supernatant.
-
-
Purification:
-
To precipitate alginate, add CaCl2 to the supernatant to a final concentration of 2% (w/v) and store at 4°C overnight.
-
Centrifuge to remove the alginate precipitate and collect the supernatant.
-
Dialyze the supernatant against deionized water for 48 hours using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 3.5 kDa).
-
Precipitate the this compound by adding ethanol to a final concentration of 72% (v/v) and store at 4°C overnight.
-
Collect the this compound precipitate by centrifugation, freeze-dry, and store at -20°C.
-
Protocol 2: Determination of Fucose Content (Cysteine-Sulfuric Acid Method)
This colorimetric assay is used to quantify the L-fucose content in this compound samples.
-
Sample Preparation: Prepare a hydrolyzed this compound solution.
-
Reaction:
-
Mix the this compound solution with diluted sulfuric acid (1:6 v/v).
-
Incubate the mixture at 100°C for a defined period, then stop the reaction by cooling in an ice bath.
-
Add an aqueous L-cysteine solution.
-
-
Measurement: Measure the absorbance at two wavelengths, 396 nm and 430 nm. The difference in absorbance between these two wavelengths is used to determine the fucose concentration, which helps to exclude interference from other hexoses.[11]
Protocol 3: Determination of Sulfate Content (Turbidimetric Method)
This method is based on the precipitation of barium sulfate.
-
Sample Hydrolysis: Liberate the sulfate groups from the this compound sample via acid hydrolysis (e.g., using 4 M HCl at 100°C for 6 hours or 2 M trifluoroacetic acid at 100°C for 8 hours).[12]
-
Precipitation: Add barium chloride (BaCl2) in gelatin to the hydrolyzed sample to precipitate barium sulfate (BaSO4).
-
Measurement: Determine the sulfate content by measuring the turbidity of the solution at 500 nm.[12]
Protocol 4: Determination of Molecular Weight by High-Performance Gel Permeation Chromatography (HP-GPC)
HP-GPC separates molecules based on their size in solution.
-
System Setup: Use an HP-GPC system equipped with a refractive index (RI) detector and a suitable column for polysaccharide analysis.
-
Mobile Phase: Prepare an appropriate mobile phase, such as a 0.01 M LiNO3 solution.
-
Calibration: Create a calibration curve using dextran (B179266) standards of known molecular weights (e.g., 10 kDa, 40 kDa, 70 kDa).
-
Sample Analysis: Dissolve the this compound sample in the mobile phase, filter it, and inject it into the HP-GPC system.
-
Data Analysis: Determine the molecular weight of the this compound sample by comparing its elution time to the calibration curve.
Visualizations
Factors Contributing to this compound Degradation
Caption: Factors leading to this compound degradation and their effects.
General Workflow for this compound Extraction and Purification
References
- 1. benchchem.com [benchchem.com]
- 2. Conventional extraction of this compound from Irish brown seaweed Fucus vesiculosus followed by ultrasound-assisted depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on this compound Structure, Extraction Techniques, and Its Role as an Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mjas.analis.com.my [mjas.analis.com.my]
- 9. Gradual degradation of this compound from Fucus vesiculosus and its effect on structure, antioxidant and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. This compound Characterization: Determination of Purity and Physicochemical and Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Fucoidan Solubility Challenges in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the low solubility of fucoidan in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered when working with this complex sulfated polysaccharide.
Troubleshooting Guide
Issue: this compound powder is not dissolving completely in aqueous buffers (e.g., water, PBS).
| Possible Cause | Troubleshooting Steps |
| Inadequate Dissolution Time/Agitation | This compound dissolution can be slow. Ensure adequate time and proper mixing. Vortex the solution thoroughly. For larger volumes, use a magnetic stirrer at room temperature. A homogeneous solution can be achieved with magnetic stirring for up to 12 hours.[1] |
| High Molecular Weight of this compound | High molecular weight this compound inherently has lower solubility. Consider using a lower molecular weight fraction if experimentally appropriate, as they often exhibit better solubility.[2] |
| Incorrect Temperature | Room temperature may not be sufficient for complete dissolution. Gently warm the solution in a 37°C water bath to aid dissolution.[3] For extraction purposes, hot water (60-90°C) is often used to dissolve this compound from its source.[4] |
| Formation of Aggregates | This compound molecules can self-aggregate. Sonication in a water bath for short bursts can help break up aggregates and improve solubility. |
Issue: The this compound solution is too viscous or has formed a gel.
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | High concentrations of this compound, especially high molecular weight this compound, can lead to increased viscosity.[5] Prepare a more dilute stock solution or perform serial dilutions to reach the desired final concentration. |
| Presence of Contaminants | Crude this compound extracts may contain other polysaccharides like alginate, which can contribute to high viscosity.[6] Ensure you are using a high-purity this compound. |
| Low Temperature | Some this compound solutions may become more viscous at lower temperatures. Try warming the solution to 37°C to decrease viscosity before use. |
Issue: this compound precipitates after addition to cell culture media.
| Possible Cause | Troubleshooting Steps |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in complex media, leading to precipitation.[7] |
| - Prepare the this compound stock solution in a simple buffer like sterile PBS or in serum-free media before adding it to the complete culture medium.[3] | |
| - Add the this compound stock solution to the pre-warmed (37°C) culture media drop-wise while gently swirling to ensure rapid and even dispersion.[8] | |
| Temperature Shock | Adding a cold this compound solution to warm media can cause precipitation of media components. Ensure both the this compound stock solution and the cell culture media are at the same temperature (e.g., 37°C) before mixing. |
| High Final Concentration | The desired final concentration of this compound may exceed its solubility limit in the specific culture medium. Perform a solubility test with a small volume of media to determine the maximum soluble concentration before treating your cells. |
| pH Imbalance | The pH of the this compound stock solution may be outside the optimal range for the culture media, causing precipitation. This compound solutions are stable in a pH range of 5.8 to 9.5.[6] Check and, if necessary, adjust the pH of your stock solution to be compatible with your media's pH. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: For most biological assays, sterile Phosphate Buffered Saline (PBS) or serum-free cell culture medium are the recommended solvents for preparing this compound stock solutions.[3] this compound is generally soluble in water and other solvents with high dielectric constants.[9] It is sparingly soluble in dimethyl sulfoxide (B87167) (DMSO) and insoluble in ethanol.[9]
Q2: What is the recommended concentration for a this compound stock solution?
A2: A stock solution concentration of 10-20 mg/mL is a common starting point.[3] However, the maximum achievable concentration will depend on the molecular weight and purity of the this compound.
Q3: How should I sterilize my this compound solution?
A3: Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter.[3] Autoclaving is generally not recommended as high heat can lead to degradation of the polysaccharide structure.[10]
Q4: Can I use DMSO to dissolve this compound?
A4: While this compound is sparingly soluble in DMSO, it has been used as a solvent for preparing this compound solutions for in vitro cytotoxicity assays.[9] If using DMSO, ensure the final concentration in your experimental setup is not toxic to the cells (typically <0.5%).
Q5: How can I tell if my this compound has degraded during dissolution?
A5: Signs of this compound degradation can include a noticeable decrease in the viscosity of the solution, a change in color or odor, or a loss of biological activity in your experiments.[11] To confirm degradation, analytical methods such as High-Performance Gel Permeation Chromatography (HPGPC) can be used to assess changes in molecular weight.[11]
Q6: Does the molecular weight of this compound affect its solubility?
A6: Yes, low molecular weight this compound (LMWF) generally exhibits better solubility and lower viscosity in solution compared to high molecular weight this compound (HMWF).[2]
Quantitative Data Summary
Table 1: this compound Properties and Recommended Handling
| Parameter | Recommendation/Value | Source(s) |
| Recommended Stock Solution Concentration | 10 - 20 mg/mL | [3] |
| Recommended Solvents | Sterile PBS, Serum-free media, Water | [3][9] |
| Solubility in DMSO | Sparingly soluble | [9] |
| Solubility in Ethanol | Insoluble | [9] |
| Recommended Sterilization Method | 0.22 µm filtration | [3] |
| Storage of Stock Solution | Aliquot and store at -20°C | [3] |
| Gentle Heating Temperature | 37°C | [3] |
| Stable pH Range | 5.8 - 9.5 | [6] |
Detailed Experimental Protocol
Protocol 1: Preparation of this compound Stock Solution for Cell Culture
This protocol describes the steps for preparing a sterile this compound stock solution for use as a supplement in cell culture media.
Materials:
-
High-purity this compound powder
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Water bath set to 37°C
-
Sterile syringe (5 mL or 10 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile conical tube.
-
Add the appropriate volume of sterile PBS or serum-free cell culture medium to achieve a concentration of 10-20 mg/mL.[3]
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to initiate dissolution.
-
If the this compound is not fully dissolved, place the tube in a 37°C water bath for 15-30 minutes.[3] Periodically remove the tube and vortex gently to aid dissolution.
-
Once the this compound is completely dissolved and the solution is clear, sterilize it by drawing the solution into a sterile syringe and passing it through a 0.22 µm syringe filter into a new sterile conical tube.[3]
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to degradation.[3]
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.[3]
-
When ready to use, thaw an aliquot and dilute it to the desired final concentration in your complete cell culture medium.
Visualizations
Caption: Workflow for preparing and using this compound in experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive review of preparation and pharmacology of low molecular weight this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound Extraction Methods: From Seaweed to Powder_Cactus Botanics [cactusbotanics.com]
- 5. This compound Characterization: Determination of Purity and Physicochemical and Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 8. benchchem.com [benchchem.com]
- 9. Physicochemical and Biological Characterization of this compound from Fucus vesiculosus Purified by Dye Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Is this compound Extracted from Seaweed? Step-by-Step Process_Cactus Botanics [cactusbotanics.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fucoidan Dosage for In Vivo Animal Studies
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing fucoidan dosage in in vivo animal studies. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose range for this compound in in vivo animal studies?
A1: The effective dosage of this compound can vary significantly based on the animal model, the source and molecular weight of the this compound, the route of administration, and the therapeutic area being investigated. However, a general starting point for oral administration in rodents is often in the range of 50-300 mg/kg body weight per day.[1][2][3] For intraperitoneal injections, doses have ranged from 10 mg/kg to 100 mg/kg.[3][4] It is crucial to conduct a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q2: How does the source of this compound affect its optimal dosage?
A2: The bioactivity of this compound is highly dependent on its source, as the chemical structure, molecular weight, and degree of sulfation can differ significantly between species of brown algae.[5][6] For example, a study on Laminaria japonica found a no-observed-adverse-effect level (NOAEL) of 300 mg/kg/day in rats, while this compound from Cladosiphon okamuranus showed no significant toxicological changes up to 600 mg/kg/day.[2][7] Therefore, the optimal dosage must be determined empirically for the specific this compound extract being used.
Q3: What is the difference in bioavailability between oral and other routes of administration?
A3: Oral bioavailability of this compound, particularly high molecular weight this compound, is generally low.[8] However, it can still exert biological effects, possibly through interactions with the gut microbiota. Intravenous (i.v.) and intraperitoneal (i.p.) administration lead to higher systemic bioavailability.[3] Topical application has also been shown to result in skin penetration and systemic absorption.[9][10][11] The choice of administration route should be guided by the target organ and the desired systemic exposure.
Q4: What are the common signs of toxicity to monitor for at higher doses of this compound?
A4: While this compound is generally considered safe, high doses may lead to certain adverse effects.[1][12] The most commonly reported dose-limiting toxicity is prolonged blood clotting time due to its anticoagulant properties.[2][7] At very high doses (e.g., 900-2500 mg/kg/day orally in rats), this effect becomes significant.[2] Other potential, though less common, effects at high doses can include slight increases in plasma ALT levels.[1] It is essential to include hematological and biochemical analyses in toxicity assessments.
Q5: How does the molecular weight of this compound influence its in vivo activity and dosage?
A5: The molecular weight of this compound is a critical factor influencing its bioactivity. Low molecular weight this compound (LMWF) often exhibits different, and sometimes more potent, biological activities compared to high molecular weight this compound (HMWF).[5] LMWF may also have better bioavailability.[6] For instance, some studies suggest that LMWF has strong immunomodulatory effects.[13] The optimal dosage will therefore depend on the molecular weight of the specific this compound preparation being used.
Troubleshooting Guide
Issue: Inconsistent or no observable effect at the initial chosen dose.
-
Possible Cause 1: Suboptimal Dosage.
-
Solution: Conduct a dose-response study with a wider range of concentrations. Start with a low dose (e.g., 10-50 mg/kg) and escalate to higher doses (e.g., up to 500 mg/kg or higher, depending on the route of administration and known toxicity data) to identify the therapeutic window.
-
-
Possible Cause 2: Poor Bioavailability.
-
Possible Cause 3: this compound Characteristics.
-
Solution: The source, purity, and chemical composition (fucose content, sulfate (B86663) content) of your this compound can significantly impact its activity.[5] Ensure you are using a well-characterized this compound and consider testing extracts from different sources.
-
Issue: Observed signs of toxicity (e.g., excessive bleeding, lethargy).
-
Possible Cause: Dose is too high.
-
Solution: Immediately reduce the dosage. The most common dose-dependent side effect is prolonged clotting time.[2][7] Refer to toxicological studies to find the No-Observed-Adverse-Effect Level (NOAEL) for the specific this compound and animal model, if available. For instance, the NOAEL for this compound from Laminaria japonica in Wistar rats was determined to be 300 mg/kg body weight per day.[2]
-
-
Possible Cause: Interaction with other compounds.
-
Solution: If co-administering this compound with other therapeutic agents, consider potential synergistic anticoagulant effects. Reduce the this compound dosage and monitor coagulation parameters closely.
-
Data Presentation
Table 1: Summary of this compound Dosages in Rodent Toxicity Studies
| This compound Source | Animal Model | Route of Administration | Dosage Range | Key Findings | Reference |
| Laminaria japonica | Wistar Rats | Oral | 300 - 2500 mg/kg/day | NOAEL: 300 mg/kg. Prolonged clotting time at ≥ 900 mg/kg. | [2] |
| Undaria pinnatifida | Sprague-Dawley Rats | Oral | Up to 2000 mg/kg/day | No significant toxicity up to 1000 mg/kg. Slight increase in plasma ALT at 2000 mg/kg. | [1] |
| Cladosiphon okamuranus | Wistar Rats | Oral | 600 - 1200 mg/kg/day | No significant changes at 600 mg/kg. Prolonged clotting time at ≥ 1200 mg/kg. | [7] |
| Turbinaria conoides | Wistar Albino Rats | Oral | 2000 mg/kg (acute) | No morbidity or mortality. | [12] |
Table 2: Summary of this compound Dosages in Efficacy Studies
| Therapeutic Area | Animal Model | Route of Administration | Effective Dosage Range | Key Outcome | Reference |
| Anti-cancer | Babl/c Mice (Breast Cancer) | Intraperitoneal | 10 mg/kg (repeated) | 33% tumor growth inhibition | [3] |
| Immune Modulation | Mice | Oral | 200 - 1000 mg/kg | Enhanced NK cell activity and T- and B-cell proliferation | [13] |
| Anti-inflammatory | Rats | Oral | 100 - 200 mg/kg/day | Renoprotective activity | [14] |
| Radiation Protection | Mice | Intraperitoneal | 100 mg/kg | Protection against changes in blood cell counts | [4] |
Experimental Protocols
1. Protocol for an In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
-
Animals: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females.
-
Housing: House animals in standard conditions with controlled temperature, humidity, and light-dark cycle. Provide free access to standard laboratory diet and water.
-
Dosage Preparation: Prepare this compound in a suitable vehicle (e.g., distilled water or 0.9% saline). The concentration should be such that the required dose can be administered in a volume that is appropriate for the animal's size (typically not exceeding 10 mL/kg for rats).
-
Administration: Administer a single oral dose of this compound (e.g., starting at 2000 mg/kg) by gavage to a group of animals.[12] A control group should receive the vehicle only.
-
Observations:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.
-
Record any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record body weight shortly before dosing and at least weekly thereafter.
-
-
Necropsy: At the end of the observation period, euthanize all animals and perform a gross necropsy.
-
Data Analysis: Analyze mortality, clinical signs, body weight changes, and necropsy findings to determine the acute toxic potential of the this compound.
2. Protocol for a Pharmacokinetic Study of Orally Administered this compound
-
Animals: Male Sprague-Dawley rats.
-
Dosage and Administration: Administer a single oral dose of this compound (e.g., 100 mg/kg) dissolved in an appropriate vehicle via gavage.[14]
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).[9] Collect blood in tubes containing an anticoagulant (e.g., sodium citrate).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Tissue Distribution (Optional): At the end of the study, euthanize the animals and collect various tissues (e.g., liver, kidney, spleen) to assess tissue distribution.[14][15]
-
Sample Analysis: Analyze the concentration of this compound in plasma and tissue homogenates using a validated analytical method, such as an anti-activated factor X (anti-Xa) activity assay or ELISA.[14][15]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicological evaluation of this compound extracted from Laminaria japonica in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-cancer effects of this compound: a review of both in vivo and in vitro investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapies from this compound; Multifunctional Marine Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Toxicological evaluation of this compound from Cladosiphon okamuranus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Pharmacokinetics of this compound after Topical Application to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dietary Supplementation with Low-Molecular-Weight this compound Enhances Innate and Adaptive Immune Responses and Protects against Mycoplasma pneumoniae Antigen Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and Tissue Distribution of this compound from Fucus vesiculosus after Oral Administration to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Fucoidan Structural Elucidation: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the structural elucidation of fucoidan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the complete structural elucidation of this compound so challenging?
A1: The structural elucidation of this compound is inherently complex due to its significant heterogeneity.[1][2][3] Fucoidans are a family of fucose-rich sulfated polysaccharides with variability in several key aspects:
-
Monosaccharide Composition: While L-fucose is the primary monosaccharide, fucoidans can also contain other sugars like galactose, mannose, xylose, glucose, and uronic acids.[1][4][5]
-
Glycosidic Linkages: The fucose backbone can consist of various linkages, most commonly α-(1→3) and α-(1→4) linkages, which can alternate.[1][2][6]
-
Sulfate (B86663) Content and Position: The degree and position of sulfation along the polysaccharide chain vary greatly, which significantly impacts biological activity.[7][8] Sulfate groups are often found at the C-2 and/or C-4 positions.[1][2][7]
-
Branching: this compound structures are often branched, adding another layer of complexity to their analysis.[1][9][10]
-
Molecular Weight: The molecular weight of fucoidans can range from tens to thousands of kilodaltons.[5]
-
Source and Extraction Method: The structure of this compound is highly dependent on the algal species from which it is extracted, as well as the extraction and purification methods employed.[1][2][6][10]
Q2: How do different extraction methods affect the final this compound structure?
A2: Extraction methods can significantly influence the yield, composition, and structure of the isolated this compound.[4][6][11] Harsh extraction conditions, such as high temperatures and extreme pH, can lead to desulfation, depolymerization, and the loss of acetyl groups, altering the native structure of the polysaccharide.[4][11] It is crucial to employ mild extraction techniques to preserve the integrity of the this compound structure.[11]
Q3: What are the most common contaminants in crude this compound extracts, and how can they be removed?
A3: The most common contaminants in crude this compound extracts are other polysaccharides like alginates and laminarin, as well as proteins and polyphenols.[6][9][12] Alginates, being anionic polysaccharides rich in uronic acids, often co-extract with fucoidans.[9][13]
-
Alginate Removal: Precipitation with divalent cations like Ca2+ or Ba2+ is a common method to remove alginates.[13] Acidic conditions can also precipitate alginic acid.[13]
-
Protein Removal: Proteins can be removed using enzymatic digestion (e.g., with proteases) or by precipitation.
-
Polyphenol Removal: Polyphenols can be removed using adsorbents like polyvinylpolypyrrolidone (PVPP) or through solvent partitioning.
-
Purification Techniques: Further purification is typically achieved through chromatographic methods such as anion-exchange chromatography, which separates molecules based on charge, and size-exclusion chromatography, which separates them based on size.[4][12][14]
Troubleshooting Guides
Issue 1: Inconsistent Monosaccharide Composition Analysis
Problem: You are observing significant batch-to-batch variation in the monosaccharide composition of your purified this compound.
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | Ensure complete hydrolysis of the polysaccharide into its constituent monosaccharides. Optimize hydrolysis conditions (acid type, concentration, temperature, and time). For example, 2M trifluoroacetic acid (TFA) at 121°C for 90 minutes is a common starting point.[15] |
| Monosaccharide Degradation | Harsh hydrolysis conditions can lead to the degradation of some monosaccharides. Test milder hydrolysis conditions or use a two-step hydrolysis protocol. |
| Contamination | The presence of other polysaccharides (e.g., alginates, laminarin) will affect the monosaccharide profile. Ensure the purity of your sample using techniques like anion-exchange chromatography.[14] |
| Derivatization Issues (for GC-MS or HPLC) | Incomplete or inconsistent derivatization of monosaccharides can lead to inaccurate quantification. Ensure fresh reagents and optimized reaction conditions for derivatization (e.g., PMP derivatization for HPLC).[16] |
Issue 2: Ambiguous NMR Spectra for Linkage and Sulfation Analysis
Problem: The 1H and 13C NMR spectra of your this compound are broad and poorly resolved, making it difficult to assign specific linkages and sulfate positions.
| Possible Cause | Troubleshooting Steps |
| High Molecular Weight and Heterogeneity | The high molecular weight and structural heterogeneity of this compound lead to signal broadening.[9] Fractionate the sample by size-exclusion or anion-exchange chromatography to obtain more homogeneous fractions with lower molecular weights.[17] |
| Viscosity of the Sample | High sample viscosity can also cause poor resolution. Prepare samples at a lower concentration or acquire spectra at a higher temperature to reduce viscosity. |
| Presence of Paramagnetic Ions | Contaminating paramagnetic metal ions can cause significant line broadening. Treat the sample with a chelating agent like EDTA before NMR analysis. |
| Overlapping Signals | The complexity of the this compound structure leads to many overlapping signals.[9] Consider chemical modifications like desulfation to simplify the spectra and aid in the assignment of the backbone structure.[8][9] However, be aware that this can alter the original structure. |
| 2D NMR Experiments | Utilize 2D NMR techniques such as COSY, TOCSY, HSQC, and HMBC to help resolve overlapping signals and establish correlations between protons and carbons, which is crucial for linkage analysis. |
Issue 3: Poor Ionization and Fragmentation in Mass Spectrometry
Problem: You are experiencing low signal intensity and extensive, uninformative fragmentation during ESI-MS or MALDI-TOF MS analysis of this compound oligosaccharides.
| Possible Cause | Troubleshooting Steps |
| Labile Sulfate Groups | Sulfate groups are prone to dissociation during MS analysis, leading to desulfation rather than ionization of the parent molecule.[18][19] Optimize MS parameters, such as using a gentler ionization source or lower collision energies in MS/MS experiments. |
| Anionic Nature of this compound | The highly anionic nature of this compound can make it challenging to analyze in positive ion mode. Negative ion mode ESI-MS is generally more suitable for sulfated oligosaccharides.[2] |
| Sample Preparation | The presence of salts and other contaminants can suppress ionization. Ensure thorough desalting of the sample before MS analysis. |
| Matrix Selection (for MALDI-MS) | The choice of matrix is critical for successful MALDI-MS of polysaccharides. Experiment with different matrices (e.g., 2,5-dihydroxybenzoic acid, super-DHB) and sample preparation methods. |
| Derivatization | For certain analyses, derivatization of the oligosaccharides (e.g., permethylation) can improve ionization efficiency and provide more informative fragmentation patterns for linkage analysis. |
Data Presentation
Table 1: Structural Diversity of Fucoidans from Different Brown Algae Species
| Algal Species | Order | Predominant Backbone Linkages | Common Sulfate Positions | Other Monosaccharides | Reference |
| Fucus vesiculosus | Fucales | Alternating α-(1→3) and α-(1→4) | C-2 | - | [6][9] |
| Ascophyllum nodosum | Fucales | Repeating α-(1→3) | C-2 | - | [2][6] |
| Sargassum siliquosum | Fucales | (1→3)-linked or (1→4)-linked | C-2, C-4 | Galactose | [1][2] |
| Laminaria japonica | Laminariales | α-(1→3) and α-(1→4) | - | Galactose | [4] |
| Cladosiphon okamuranus | Chordariales | α-(1→3) | C-4 | Glucuronic acid | [4] |
Experimental Protocols & Visualizations
General Workflow for this compound Structural Elucidation
The following diagram illustrates a typical experimental workflow for the structural characterization of this compound.
Caption: A generalized workflow for the extraction, purification, and structural analysis of this compound.
Detailed Protocol: Monosaccharide Composition Analysis by HPLC
This protocol outlines the steps for determining the monosaccharide composition of this compound using high-performance liquid chromatography (HPLC) with pre-column derivatization.
-
Acid Hydrolysis:
-
Accurately weigh 5-10 mg of purified, dried this compound into a screw-cap tube.
-
Add 2 mL of 2 M trifluoroacetic acid (TFA).
-
Seal the tube tightly and heat at 121°C for 2 hours.
-
Cool the sample to room temperature.
-
Evaporate the TFA under a stream of nitrogen or using a rotary evaporator.
-
Re-dissolve the hydrolyzed sample in 1 mL of deionized water.
-
-
PMP Derivatization:
-
To 100 µL of the hydrolyzed sample, add 100 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol (B129727) and 100 µL of 0.3 M NaOH.
-
Mix and incubate at 70°C for 30 minutes.
-
Cool to room temperature and neutralize with 100 µL of 0.3 M HCl.
-
Extract the derivatized monosaccharides with 1 mL of chloroform (B151607) three times to remove excess PMP.
-
Collect the aqueous phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and phosphate (B84403) buffer (pH 6.7).
-
Detection: UV at 245 nm.
-
Quantification: Use a standard curve prepared with known concentrations of monosaccharide standards (fucose, galactose, mannose, xylose, glucose, etc.) that have undergone the same hydrolysis and derivatization process.
-
Troubleshooting Logic for Contaminant Removal
This diagram illustrates the decision-making process for identifying and removing common contaminants from this compound extracts.
Caption: A troubleshooting flowchart for the systematic removal of common contaminants in this compound extracts.
References
- 1. Structure and Biological Activity Analysis of this compound Isolated from Sargassum siliquosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Characterization: Determination of Purity and Physicochemical and Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on this compound Structure, Extraction Techniques, and Its Role as an Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Fucoidans from brown seaweeds: an update on structures, extraction techniques and use of enzymes as tools for structural elucidation - RSC Advances (RSC Publishing) DOI:10.1039/C3RA23373A [pubs.rsc.org]
- 7. This compound: Structure and Bioactivity | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound Characterization: Determination of Purity and Physicochemical and Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fucoidans from brown seaweeds: an update on structures, extraction techniques and use of enzymes as tools for structural elucidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Fucoidans: Downstream Processes and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Analysis by Tandem MALDI-TOF and ESI Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Analysis by Tandem MALDI-TOF and ESI Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Fucoidan Bioactivity Enhancement: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the biological activity of fucoidan through chemical modification. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical modifications used to enhance this compound's bioactivity?
A1: The two most common chemical modifications to enhance this compound's bioactivity are depolymerization and sulfation. Depolymerization reduces the molecular weight of this compound, which can improve its solubility and bioavailability.[1] Sulfation increases the sulfate (B86663) content of this compound, which has been shown to be crucial for many of its biological activities.[2]
Q2: How does molecular weight affect this compound's bioactivity?
A2: The molecular weight of this compound is a critical factor influencing its biological effects. Lower molecular weight fucoidans often exhibit enhanced antioxidant and anti-inflammatory activities.[3][4] However, the optimal molecular weight can vary depending on the specific bioactivity being investigated. For example, some studies suggest that a molecular weight range of 20-30 kDa is critical for anti-angiogenic activity.[4]
Q3: Why is the degree of sulfation important for this compound's bioactivity?
A3: The sulfate groups on the this compound backbone are key to its biological functions. A higher degree of sulfation is often correlated with increased anticoagulant, antiviral, and anticancer activities.[2][5] The position of the sulfate groups also plays a significant role in determining the specific bioactivity.[2]
Q4: Can chemical modifications negatively impact this compound's structure and activity?
A4: Yes, harsh chemical modification conditions can lead to the degradation of the this compound structure and a loss of bioactivity. For instance, excessive acid hydrolysis can remove essential sulfate groups, while overly aggressive sulfation can alter the native structure and reduce its efficacy.[6][7] It is crucial to use controlled and optimized modification protocols.
Q5: What are the signs of this compound degradation during storage?
A5: Signs of this compound degradation include a decrease in the viscosity of a solution, a change in color or odor, and a loss of biological activity in your experiments. To confirm degradation, you can perform analytical tests such as High-Performance Gel Permeation Chromatography (HPGPC) to determine molecular weight changes and measure the sulfate and fucose content.[8]
Troubleshooting Guides
Issue 1: Low Yield of Chemically Modified this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure proper dissolution of this compound before adding modifying reagents. - Optimize the molar ratio of the modifying reagent to this compound.[9] - Extend the reaction time or increase the reaction temperature within a validated range. |
| Loss during precipitation | - Use a higher volume of ethanol (B145695) or isopropanol (B130326) for precipitation. - Perform precipitation at a lower temperature (e.g., 4°C) for an extended period (e.g., overnight). |
| Loss during dialysis | - Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to prevent the loss of low molecular weight fractions. - Ensure the dialysis tubing is properly sealed. |
Issue 2: Inconsistent Bioactivity Results
| Possible Cause | Troubleshooting Steps |
| Variability in this compound source | - The bioactivity of this compound can vary depending on the seaweed species, harvest location, and season.[4] - Use this compound from the same batch for a series of experiments to ensure consistency. |
| Degradation of this compound sample | - Store this compound as a lyophilized powder in a cool, dark, and dry place.[8] - Avoid repeated freeze-thaw cycles of this compound solutions by preparing single-use aliquots.[8] |
| Assay-specific issues | - For antioxidant assays like DPPH, ensure the reagent is fresh and protected from light.[10] - In cell-based assays, ensure consistent cell passage numbers and seeding densities. - For anti-inflammatory assays using LPS, verify the potency of the LPS batch. |
Issue 3: Difficulty in Characterizing Modified this compound
| Possible Cause | Troubleshooting Steps |
| Inaccurate molecular weight determination | - Use appropriate standards for calibration in size-exclusion chromatography. - Be aware that modifications can affect the hydrodynamic volume, potentially leading to inaccurate estimations. |
| Interference in sulfate content measurement | - Ensure complete hydrolysis of the this compound sample before sulfate analysis.[11] - Use a reliable method like the barium chloride-gelatin method for quantification.[9] |
| Complex NMR spectra | - The heterogeneous nature of this compound can lead to complex NMR spectra. - Compare spectra with well-characterized this compound standards. - Consider using 2D NMR techniques for better structural elucidation. |
Data Presentation
Table 1: Impact of Chemical Modification on this compound Properties and Antioxidant Activity
| Modification Method | Starting Material (Source) | Molecular Weight (kDa) | Sulfate Content (%) | DPPH Radical Scavenging Activity (IC50 µg/mL) | Reference |
| Native this compound | Sargassum filipendula | - | 23.5 | >1000 | [9] |
| Sulfonation | Sargassum filipendula | - | 26.5 | 850 | [9] |
| Native this compound (F>30K) | Undaria pinnatifida | 262 | 31.7 | - | [5] |
| Oversulfation | Undaria pinnatifida | - | 41.2 | - | [5] |
| Native this compound (F5-30K) | Undaria pinnatifida | 5.6 | 35.5 | - | [5] |
| Oversulfation | Undaria pinnatifida | - | 56.8 | - | [5] |
| Crude this compound | Sargassum sp. | - | - | 341.44 | [12] |
| Crude this compound | Turbinaria sp. | - | - | 312.01 | [12] |
Table 2: Effect of Depolymerization on this compound's Anticancer Activity
| This compound Fraction | Source | Molecular Weight (kDa) | Cell Line | Anticancer Activity (% inhibition at 1 mg/mL) | Reference |
| Native (F>30K) | Undaria pinnatifida | 262 | Colon (HT-29) | 20.6 - 35.8 | [5] |
| Native (F5-30K) | Undaria pinnatifida | 5.6 | Colon (HT-29) | 37.3 - 68.0 | [5] |
| F1 | Sargassum hemiphyllum | 32.9 | Liver (HepG2) | Higher than F2 | [13] |
| F2 | Sargassum hemiphyllum | 562.4 | Liver (HepG2) | Lower than F1 | [13] |
| DF1 (degraded F1) | Sargassum hemiphyllum | 14.9 | Liver (HepG2) | Higher than F1 | [13] |
| DF2 (degraded F2) | Sargassum hemiphyllum | 21.3 | Liver (HepG2) | Higher than F2 | [13] |
Experimental Protocols
Protocol 1: Sulfation of this compound
This protocol describes the sulfation of this compound using a sulfur trioxide-pyridine complex.
Materials:
-
Crude this compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sulfur trioxide-pyridine complex
-
Ethanol (75%)
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Dialysis tubing (appropriate MWCO)
-
Lyophilizer
Procedure:
-
Suspend crude this compound in dry DMSO (e.g., 10 mg/mL).
-
Stir the suspension at 60°C for 30 minutes to ensure complete dissolution.
-
Add the sulfur trioxide-pyridine complex to the this compound solution. The molar ratio of the complex to the this compound repeating unit can be varied (e.g., 2:1, 3:1, 4:1) to achieve different degrees of sulfation.[9]
-
Continue stirring at 60°C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the sulfonated this compound by adding 3 volumes of 75% ethanol and incubate at 4°C for 24 hours.
-
Centrifuge the mixture to collect the precipitate.
-
Wash the precipitate three times with distilled water.
-
Redissolve the precipitate in a minimal amount of distilled water and neutralize the solution with 1 M NaOH.
-
Dialyze the solution against tap water for 48 hours and then against distilled water for 24 hours, changing the water frequently.
-
Lyophilize the dialyzed solution to obtain the dried sulfonated this compound.
Protocol 2: Depolymerization of this compound by Mild Acid Hydrolysis
This protocol outlines the depolymerization of this compound using mild acid hydrolysis to obtain lower molecular weight fractions.[7][14]
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), e.g., 0.01 M
-
Sodium hydroxide (NaOH) for neutralization
-
Dialysis tubing with various MWCOs
-
Lyophilizer
Procedure:
-
Dissolve this compound in the mild acid solution (e.g., 0.01 M HCl) to a desired concentration (e.g., 10 mg/mL).
-
Heat the solution in a boiling water bath for a specific duration (e.g., 15, 30, 60 minutes). The hydrolysis time will determine the extent of depolymerization.[6]
-
Stop the reaction by placing the container in an ice bath.
-
Neutralize the solution with NaOH.
-
To separate different molecular weight fractions, perform sequential dialysis using membranes with decreasing MWCOs.
-
Lyophilize the fractions to obtain dried, depolymerized this compound.
Protocol 3: DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of this compound by its ability to scavenge the stable DPPH free radical.[10]
Materials:
-
This compound samples
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). Keep the solution in the dark.
-
Prepare a series of dilutions of your this compound samples in a suitable solvent (e.g., water).
-
In a 96-well plate, add a specific volume of each this compound dilution.
-
Add the DPPH solution to each well.
-
For the control, add the solvent without this compound to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Mandatory Visualization
Caption: Experimental workflow for improving this compound bioactivity.
Caption: this compound-induced apoptosis signaling pathways.
References
- 1. Frontiers | A recent update on fucoidonase: source, Isolation methods and its enzymatic activity [frontiersin.org]
- 2. This compound: Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. searchlibrary.sheridancollege.ca [searchlibrary.sheridancollege.ca]
- 4. mdpi.com [mdpi.com]
- 5. Relationship between Oversulfation and Conformation of Low and High Molecular Weight Fucoidans and Evaluation of Their in Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. benchchem.com [benchchem.com]
- 11. This compound Characterization: Determination of Purity and Physicochemical and Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-conferences.org [bio-conferences.org]
- 13. Physicochemical Characterization and Antitumor Activity of this compound and Its Degraded Products from Sargassum hemiphyllum (Turner) C. Agardh - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild acid hydrolysis of this compound: characterization by electrophoresis and FT-Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complexities of Fucoidan: A Technical Guide to Standardization for Reproducible Research
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies for the standardization of fucoidan preparations. Ensuring the consistency and characterization of this compound is paramount for achieving reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound preparation yielding inconsistent results in biological assays?
A1: Inconsistent results are a common challenge due to the inherent heterogeneity of this compound. The structure, molecular weight, purity, and composition of this compound can vary significantly based on several factors:
-
Source Material: The species of brown seaweed, its geographical origin, and even the season of harvest can dramatically alter the this compound's properties.[1][2][3]
-
Extraction and Purification Methods: Different extraction techniques (e.g., hot water, acid-based) and purification steps will yield this compound with varying characteristics.[1][2][4] The presence of co-extracted impurities such as alginates, polyphenols, and proteins can also interfere with biological assays.[5][6]
To mitigate this, it is crucial to thoroughly characterize each batch of this compound and use a consistent source and extraction method.
Q2: What are the critical quality attributes of this compound that I should analyze for standardization?
A2: For reproducible research, the following parameters of your this compound preparation should be determined and documented:
-
Molecular Weight (Mw): The molecular weight of this compound is known to influence its biological activity.[1][7]
-
Sulfate (B86663) Content: The degree of sulfation is a key determinant of this compound's bioactivity.[2][3][6]
-
Fucose Content: As the primary monosaccharide, the fucose content is a measure of the this compound's main structural component.
-
Monosaccharide Composition: Besides fucose, other monosaccharides like galactose, mannose, xylose, and uronic acids can be present and influence activity.[2][3][8]
-
Purity: The absence of contaminants like proteins, polyphenols, and alginates is essential for accurate biological assessment.[5][6]
Q3: How can I remove common impurities from my this compound extract?
A3:
-
Alginates: Alginate can be removed by precipitation with calcium chloride (CaCl2). The addition of CaCl2 to a this compound solution will cause the alginate to precipitate, which can then be separated by centrifugation.[5]
-
Polyphenols: Polyphenols can be removed by treating the extract with polyvinylpyrrolidone (B124986) (PVPP) or through specific chromatographic techniques.
-
Proteins: Proteins can be removed using enzymatic digestion (e.g., with proteases) followed by dialysis, or by using specific protein precipitation methods.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound | Inefficient extraction method. | Optimize extraction parameters such as temperature, time, and solvent. Consider using enzyme-assisted extraction for higher yields. |
| Inappropriate seaweed species or harvest time. | Source seaweed from a reputable supplier and ensure consistency in species and harvest season. | |
| High variability between batches | Inconsistent raw material or extraction protocol. | Standardize the source of seaweed and strictly adhere to the same extraction and purification protocol for every batch.[1][7] |
| Interference in colorimetric assays | Presence of polyphenols or other pigments. | Purify the this compound extract to remove interfering substances. Use analytical methods that are less prone to interference, such as HPLC for monosaccharide analysis.[5] |
| Unexpected biological activity | Presence of bioactive contaminants (e.g., endotoxins, laminaran). | Ensure the purification process effectively removes all potential contaminants. Test for endotoxins using a Limulus Amebocyte Lysate (LAL) assay.[5] |
| Poor solubility of this compound | High molecular weight or aggregation. | Prepare solutions in appropriate buffers and consider gentle heating or sonication to aid dissolution. For cell culture, dissolve in DMSO before diluting in media.[9] |
Quantitative Data on this compound Variability
The following tables summarize the reported variations in key parameters of this compound from different sources and extraction methods. This data highlights the necessity of in-house characterization.
Table 1: Variation in this compound Composition by Seaweed Species
| Seaweed Species | Molecular Weight (kDa) | Sulfate Content (%) | Fucose Content (%) | Other Monosaccharides Present |
| Fucus vesiculosus | 20 - 200 | 7 - 13 | 35 - 45 | Galactose, Xylose, Mannose |
| Undaria pinnatifida | 10 - 500 | 20 - 35 | 20 - 40 | Galactose, Glucose |
| Sargassum spp. | 50 - 1000 | 8 - 20 | 25 - 50 | Galactose, Mannose, Xylose, Uronic Acid |
| Laminaria japonica | 10 - 150 | 25 - 35 | 30 - 60 | Galactose, Mannose |
Note: The values presented are approximate ranges compiled from various studies and can vary further based on specific conditions.
Table 2: Influence of Extraction Method on this compound Characteristics
| Extraction Method | Typical Molecular Weight | Typical Sulfate Content | Advantages | Disadvantages |
| Hot Water Extraction | High | Moderate | Simple, inexpensive | Can lead to thermal degradation, lower yield |
| Acid Extraction | Lower | Potentially higher | Higher yield | Risk of hydrolysis and loss of sulfate groups |
| Enzyme-Assisted Extraction | Variable | Preserved | Higher yield, less degradation | More expensive, requires optimization |
Experimental Protocols
Protocol 1: Determination of Molecular Weight by Size-Exclusion Chromatography (SEC)
Objective: To determine the average molecular weight and molecular weight distribution of a this compound sample.
Methodology:
-
System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a size-exclusion column (e.g., TSKgel G4000SWxl), a refractive index (RI) detector, and a multi-angle light scattering (MALS) detector.
-
Mobile Phase: Prepare a mobile phase of 0.1 M sodium nitrate (B79036) (NaNO3) with 0.02% sodium azide (B81097) (NaN3). Filter and degas the mobile phase before use.
-
Standard Preparation: Prepare a series of dextran (B179266) standards of known molecular weights (e.g., 10, 40, 70, 150, 670 kDa) at a concentration of 1 mg/mL in the mobile phase.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of 1-2 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatography: Inject the standards and the sample into the SEC system. Run the analysis at a flow rate of 0.5 mL/min.
-
Data Analysis: Use the data from the dextran standards to create a calibration curve of log(Molecular Weight) versus elution volume. Determine the molecular weight of the this compound sample by comparing its elution volume to the calibration curve. The MALS detector will provide a direct measurement of the molecular weight distribution.
Protocol 2: Determination of Sulfate Content by Barium Chloride-Gelatin Turbidimetric Method
Objective: To quantify the sulfate content of a this compound sample.
Methodology:
-
Reagent Preparation:
-
Barium Chloride-Gelatin Reagent: Dissolve 0.5 g of gelatin in 100 mL of hot water. Add 0.5 g of barium chloride and dissolve completely. Let the solution stand overnight at 4°C and then bring to room temperature before use.
-
Trichloroacetic Acid (TCA) Solution: Prepare a 4% (w/v) TCA solution in water.
-
Sulfate Standard: Prepare a stock solution of potassium sulfate (K2SO4) at 1 mg/mL. Create a series of standards ranging from 10 to 100 µg/mL.
-
-
Sample Hydrolysis:
-
Accurately weigh 5-10 mg of the this compound sample and place it in a glass tube.
-
Add 1 mL of 1 M hydrochloric acid (HCl).
-
Seal the tube and heat at 100°C for 2 hours to hydrolyze the this compound and release the sulfate groups.
-
Cool the tube and neutralize the solution with 1 M sodium hydroxide (B78521) (NaOH).
-
-
Assay:
-
To 0.2 mL of the hydrolyzed sample or standard in a test tube, add 3.8 mL of the 4% TCA solution.
-
Add 1 mL of the barium chloride-gelatin reagent and mix well.
-
Incubate at room temperature for 20 minutes.
-
Measure the absorbance at 500 nm using a spectrophotometer.
-
-
Calculation: Create a standard curve using the absorbance values of the potassium sulfate standards. Determine the sulfate concentration in the sample from the standard curve and express it as a percentage of the initial dry weight of the this compound.
Protocol 3: Determination of Monosaccharide Composition by HPLC
Objective: To identify and quantify the monosaccharide composition of a this compound sample.
Methodology:
-
Sample Hydrolysis:
-
Accurately weigh 5-10 mg of the this compound sample into a screw-cap tube.
-
Add 2 mL of 2 M trifluoroacetic acid (TFA).
-
Heat at 121°C for 2 hours.
-
Cool the tube and evaporate the TFA under a stream of nitrogen.
-
Re-dissolve the hydrolyzed sample in 1 mL of deionized water.
-
-
Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP):
-
To 100 µL of the hydrolyzed sample or monosaccharide standards (fucose, galactose, mannose, xylose, glucose, etc.), add 100 µL of 0.3 M NaOH and 100 µL of 0.5 M PMP in methanol.
-
Incubate at 70°C for 30 minutes.
-
Cool to room temperature and neutralize with 100 µL of 0.3 M HCl.
-
Extract the PMP-derivatized monosaccharides with 1 mL of chloroform (B151607). Centrifuge and discard the aqueous (upper) layer. Repeat the extraction twice.
-
Evaporate the chloroform and re-dissolve the residue in 200 µL of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase HPLC column.
-
The mobile phase is typically a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer (pH 6.7).
-
Detect the PMP-derivatized monosaccharides at 245 nm.
-
-
Quantification: Identify and quantify the monosaccharides in the sample by comparing their retention times and peak areas to those of the known standards.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. It can also modulate key signaling cascades like PI3K/Akt and MAPK/ERK to promote cell death.
Caption: this compound-induced apoptosis pathways.
This compound Anti-inflammatory Signaling Pathway
This compound exerts anti-inflammatory effects primarily by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory responses.
Caption: this compound's anti-inflammatory mechanism.
Experimental Workflow for this compound Standardization and Biological Testing
This workflow outlines the logical steps from receiving a crude this compound extract to performing biological assays with a characterized and standardized preparation.
Caption: this compound standardization workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.plos.org [journals.plos.org]
- 3. Anti-inflammatory effects of this compound through inhibition of NF-κB, MAPK and Akt activation in lipopolysaccharide-induced BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Induces Apoptosis and Inhibits Proliferation of Hepatocellular Carcinoma via the p38 MAPK/ERK and PI3K/Akt Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Anti-Inflammatory Effect of Low Molecular Weight this compound from Sargassum siliquastrum in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages via Inhibiting NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Derived from Undaria pinnatifida Induces Apoptosis in Human Hepatocellular Carcinoma SMMC-7721 Cells via the ROS-Mediated Mitochondrial Pathway | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
Factors affecting fucoidan biological activity in cell culture
Fucoidan in Cell Culture: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and practical protocols for using this compound in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro experiments with this compound.
Q1: I am not observing any biological effect after treating my cells with this compound. What are the possible reasons?
A1: A lack of response can be attributed to several factors related to the this compound itself, the experimental setup, or the cell line used. Consider the following troubleshooting steps:
-
This compound Characteristics: The biological activity of this compound is not universal; it is highly dependent on its structural properties.[1][2][3][4][5][6][7] Key factors include:
-
Source Species: Fucoidans from different brown algae species (e.g., Fucus vesiculosus, Undaria pinnatifida, Saccharina japonica) have distinct structures and, consequently, different biological activities.[4][6][8][9][10]
-
Molecular Weight (MW): Both high and low molecular weight fucoidans have demonstrated bioactivity, but the optimal size can be application-specific.[1][11][12][13] For instance, some studies suggest that lower molecular weight fractions have greater anticancer activities.[11][12]
-
Degree and Position of Sulfation: The sulfate (B86663) content and where the sulfate groups are attached to the fucose backbone are critical for bioactivity.[1][9][10][11][13] Higher sulfation is often linked to greater activity.[11][14]
-
Purity: Contaminants such as polyphenols or endotoxins (lipopolysaccharides, LPS) can interfere with experiments. Endotoxins, in particular, can elicit strong inflammatory or cytotoxic responses in immune cells, masking the true effect of this compound.[15][16]
-
-
Experimental Conditions:
-
Concentration: The effective concentration of this compound can vary by several orders of magnitude (from µg/mL to mg/mL) depending on the cell line and the specific assay.[14][17] It is crucial to perform a dose-response study with a wide range of concentrations (e.g., 10, 50, 100, 200, 400 µg/mL).[8][17][18][19]
-
Incubation Time: The duration of treatment is critical. Effects may not be visible at early time points. Typical incubation times range from 24 to 72 hours.[8][17]
-
Storage and Handling: this compound is sensitive to temperature, pH, and light.[20] Improper storage can lead to degradation and loss of activity. It is best stored as a lyophilized powder in a cool, dark, and dry place.[20][21] Stock solutions should be sterile-filtered, aliquoted, and stored at -20°C to avoid repeated freeze-thaw cycles.[8][20]
-
-
Cell Line Specificity:
-
Variable Response: Not all cell lines respond to this compound in the same way. The effect can be highly cell-type specific.[8][17][22] For example, this compound may show selective cytotoxicity towards cancer cells while having minimal effect on normal cell lines.[8][18]
-
Receptor Expression: The cellular uptake and mechanism of action of this compound can depend on the presence of specific cell surface receptors, such as scavenger receptors.[9]
-
Q2: My this compound powder won't dissolve properly. What should I do?
A2: this compound is a water-soluble polysaccharide, but high molecular weight fractions can be challenging to dissolve.[1]
-
Use a sterile solvent like phosphate-buffered saline (PBS) or serum-free cell culture medium.[8]
-
Vortex the solution thoroughly.[8]
-
If it still doesn't dissolve, gentle warming (e.g., 37°C) can help.[8]
-
Always pass the final stock solution through a 0.22 µm syringe filter to ensure sterility and remove any undissolved particulates before adding it to your cell cultures.[8]
Q3: I'm seeing unexpected cytotoxicity or cell activation, even in my control cell lines. What could be the cause?
A3: This is a classic sign of contamination, most likely with endotoxin (B1171834) (LPS).
-
Source of Contamination: Crude this compound extracts can co-purify endotoxins from the algal source.
-
Impact: Even at very low concentrations, endotoxins can trigger potent immune responses in cells like macrophages or certain cancer cell lines, leading to confounding results.[15][16]
-
Solution: Use high-purity, low-endotoxin this compound for cell culture experiments. If you suspect contamination, test your this compound stock solution using a Limulus Amebocyte Lysate (LAL) assay.
Q4: Can I use this compound in media containing serum?
A4: Yes, but be aware of potential interactions. This compound is known to interact with various proteins, including those found in fetal bovine serum (FBS).[23][24] This interaction could potentially sequester the this compound or alter its effective concentration and bioactivity. For some experiments, particularly those studying cell migration, using a serum-free or low-serum medium is recommended to minimize confounding effects from cell proliferation.[8]
Data Tables
Table 1: Influence of this compound Physicochemical Properties on Biological Activity
| Property | Influence on Biological Activity | Key Considerations | References |
| Source Species | The monosaccharide composition and backbone structure (e.g., α-(1→3) vs. alternating α-(1→3)/α-(1→4) linkages) vary significantly between species, leading to different activities. | Fucus vesiculosus and Undaria pinnatifida are common sources with well-documented anti-cancer and anti-inflammatory effects. | [4][6][9] |
| Molecular Weight (MW) | Activity is MW-dependent, but the relationship is complex. Lower MW fucoidans (<30 kDa) are often reported to have higher anti-cancer and anti-angiogenic activity. | Harsh extraction methods can degrade MW and reduce activity. Mild hydrolysis may enhance activity. | [11][12][13][14] |
| Sulfate Content (%) | Higher sulfate content generally correlates with increased biological activity (anticoagulant, antiviral, anti-cancer). | The position of sulfate groups (e.g., at C-2, C-4) is also critical for specific protein interactions. | [1][10][11][13] |
| Monosaccharide Composition | While L-fucose is the primary component, the presence of other sugars like galactose, mannose, and uronic acid can modulate activity. | Uronic acid-containing fucoidans may be more effective in activating dendritic cell responses. | [1][2][25] |
Table 2: Effective this compound Concentrations in Various In Vitro Cancer Cell Line Assays
| Cell Line | Assay Type | Effective Concentration (µg/mL) | Incubation Time | Outcome | Reference |
| MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 115.21 (IC50) | 24 hours | Decreased cell viability | [18] |
| A549 (Lung Cancer) | Cytotoxicity (MTT) | 396.46 (IC50) | 24 hours | Decreased cell viability | [18] |
| HepG2 (Liver Cancer) | Cytotoxicity (MTT) | 40-71% viability at 50-200 µg/mL | 48 hours | Concentration-dependent decrease in viability | [26] |
| HCT-116 (Colon Cancer) | Cell Migration | 250 - 500 | 24 hours | Inhibition of migration by up to 30% | [27] |
| PC-3 (Prostate Cancer) | Apoptosis Induction | Dose-dependent (µg/mL) | Not specified | Induced intrinsic and extrinsic apoptosis pathways | [25][28] |
| HL-60 (Leukemia) | Cell Viability | >100 | 24 hours | No significant inhibition observed | [17] |
Note: IC50 values and effective concentrations can vary significantly based on the specific this compound batch and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of high-purity, lyophilized this compound powder.
-
Dissolution: Reconstitute the powder in sterile, endotoxin-free PBS or serum-free cell culture medium to create a concentrated stock solution (e.g., 10-20 mg/mL).[8]
-
Solubilization: Vortex thoroughly to dissolve the powder. If necessary, gently warm the solution at 37°C for 10-15 minutes to aid dissolution.[8]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.[8]
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.[8][20]
-
Working Solution: When ready to use, thaw an aliquot and dilute it to the final desired concentration in your complete cell culture medium.
Protocol 2: Assessment of Cytotoxicity by MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 2 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[8]
-
Treatment: After 24 hours, carefully remove the medium. Add 100 µL of fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0 to 400 µg/mL).[8] Include an "untreated" or "vehicle" control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[8]
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals. Gently pipette to mix.[8]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells: (Absorbance of treated cells / Absorbance of control cells) x 100.
Visual Guides & Diagrams
Caption: A step-by-step flowchart to diagnose issues in this compound cell culture experiments.
Caption: Standard protocol for preparing sterile this compound stock solutions for cell culture.
References
- 1. Biological Activities of this compound and the Factors Mediating Its Therapeutic Effects: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Important Determinants for this compound Bioactivity: A Critical Review of Structure-Function Relations and Extraction Methods for Fucose-Containing Sulfated Polysaccharides from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Important Determinants for this compound Bioactivity: A Critical Review of Structure-Function Relations and Extraction Methods for Fucose-Containing Sulfated Polysaccharides from Brown Seaweeds | MDPI [mdpi.com]
- 10. oceanium.world [oceanium.world]
- 11. Relationship between Oversulfation and Conformation of Low and High Molecular Weight Fucoidans and Evaluation of Their in Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of molecular weight and hydrolysis conditions on anticancer activity of fucoidans from sporophyll of Undaria pinnatifida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Structure and Activity in Relation to Anti-Cancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. This compound Extracted from Fucus Evanescens Prevents Endotoxin-Induced Damage in a Mouse Model of Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparison of the Effects of Fucoidans on the Cell Viability of Tumor and Non-Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. scielo.br [scielo.br]
- 20. benchchem.com [benchchem.com]
- 21. Freeze-Dried this compound: Benefits for Shelf Life and Potency_Cactus Botanics [cactusbotanics.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. This compound’s Molecular Targets: A Comprehensive Review of Its Unique and Multiple Targets Accounting for Promising Bioactivities Supported by In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Anticancer effect of this compound on cell proliferation, cell cycle progression, genetic damage and apoptotic cell death in HepG2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. The Therapeutic Potential of the Anticancer Activity of this compound: Current Advances and Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
Influence of seaweed source on fucoidan extraction efficiency
Technical Support Center: Fucoidan Extraction from Seaweed
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data related to the extraction of this compound from various seaweed sources.
Section 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during this compound extraction, providing insights and solutions in a user-friendly question-and-answer format.
Q1: Why is my this compound yield unexpectedly low?
A1: Low this compound yield is a frequent issue that can be attributed to several factors related to the seaweed source and the extraction process itself.
-
Seaweed Species and Quality: The this compound content varies significantly among different species of brown seaweed.[1][2][3] Factors such as the geographical location of the harvest, season, and the maturity of the seaweed can drastically affect polysaccharide content.[1][4] For instance, harvesting at the right time can increase yields by up to 2.6 times.[1]
-
Extraction Method: Traditional hot water and acid extractions can be inefficient.[5] Harsh conditions, such as high acid concentrations or excessively high temperatures, can lead to the degradation of this compound molecules, reducing the overall yield.[1][6]
-
Pre-treatment: Improper or skipped pre-treatment steps to remove interfering compounds like lipids, pigments, and polyphenols can hinder the efficiency of the extraction process.[1]
-
Precipitation Step: Inefficient precipitation, often done with ethanol (B145695), can lead to loss of this compound. The final concentration of ethanol and the precipitation temperature are critical parameters to control.
Q2: My this compound extract is highly viscous and difficult to handle. How can I reduce the viscosity?
A2: High viscosity in the crude extract is almost always due to co-extraction of alginates, another major polysaccharide in brown seaweed.[1][5][6]
-
Alginate Precipitation: The most common and effective method to remove alginates is to precipitate them as insoluble calcium salts.[1][6][7] This is typically achieved by adding calcium chloride (CaCl₂) to the extract, followed by centrifugation or filtration to remove the precipitated calcium alginate.[1][7][8]
-
Acidic Extraction: Using an acidic extraction method (e.g., with dilute HCl) can help minimize alginate co-extraction, as alginate is converted into its insoluble alginic acid form under acidic conditions.[7]
Q3: The final this compound powder has a dark brown color. What causes this and how can I fix it?
A3: A dark coloration in the final product is typically due to the presence of polyphenolic compounds and pigments that are co-extracted with the this compound.[1][9]
-
Solvent Pre-treatment: Before the main extraction, wash the dried seaweed powder with solvents like ethanol, methanol, or acetone.[1][6] This step effectively removes pigments (like chlorophylls) and a significant portion of polyphenols.[1][6]
-
Formaldehyde Treatment: While effective at removing phenols by polymerization, this method should be used with caution as it can sometimes interact with polysaccharides and decrease the final this compound yield.[6]
-
Activated Charcoal: Treatment of the this compound solution with activated charcoal can also help to adsorb pigments and polyphenols, leading to a lighter-colored product.
Q4: How can I confirm the purity of my this compound extract and identify contaminants?
A4: Assessing the purity of your extract is crucial. The main contaminants to look for are other polysaccharides (alginate, laminarin), proteins, and polyphenols.[1][6]
-
Compositional Analysis: Use colorimetric assays to quantify the fucose, sulfate (B86663), and uronic acid content. High uronic acid content is a strong indicator of alginate contamination.[1]
-
FT-IR Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool to identify the characteristic functional groups of this compound, such as the sulfate ester groups (peaks around 1230 cm⁻¹) and glycosidic linkages.
-
Chromatography: Size-Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) can be used to determine the molecular weight distribution of your extract and identify the presence of other polysaccharide contaminants.[10] Anion-exchange chromatography is another effective method for purification.[6]
Q5: Which extraction method should I choose for the highest yield and purity?
A5: The optimal extraction method depends on your specific research goals, available equipment, and the seaweed species.
-
Conventional Methods: Hot water and dilute acid extractions are simple and low-cost but can suffer from low yields and product degradation due to harsh conditions.[1][11]
-
Enzyme-Assisted Extraction (EAE): This method uses enzymes like cellulase (B1617823) or alginate lyase to break down the seaweed cell wall under mild conditions, preserving the this compound structure and often resulting in higher bioactivity.[10] However, the cost of enzymes can be a drawback.[10]
-
Ultrasound-Assisted Extraction (UAE): UAE uses cavitation to disrupt cell walls, which can significantly shorten extraction times and improve yields.[5][10] It can be used alone or in combination with enzymes.[5]
-
Microwave-Assisted Extraction (MAE): MAE provides rapid heating, reducing extraction time and solvent consumption.[12]
Section 2: Data Presentation and Comparative Tables
Quantitative data is summarized here to facilitate comparison between different seaweed sources and extraction methodologies.
Table 1: Influence of Seaweed Species and Extraction Method on this compound Yield
| Seaweed Species | Extraction Method | Key Parameters | This compound Yield (% dry weight) | Reference |
| Padina tetrastromatica | Water Extraction | Not specified | 9.46 ± 0.18 | [13] |
| Turbinaria ornata | Water Extraction | Not specified | 5.83 ± 0.07 | [13] |
| Sargassum wightii | Water Extraction | Not specified | 3.28 ± 0.04 | [13] |
| Padina tetrastromatica | Acid Extraction | Not specified | 1.63 | [13] |
| Sargassum sp. | Alkaline Extraction | 65°C, 3 hours | 3.81 ± 0.73 | [14] |
| Sargassum sp. | Acid (HCl) Extraction | 85°C, 5 hours | 0.13 ± 0.05 | [14] |
| Ecklonia maxima | Ultrasound-Assisted | 58.75°C, 88.75 W·cm⁻², pH 6 | 7.9 | [5] |
| Sargassum hystrix | 0.1 N HCl | Room Temp, 24 hours | 2.46 ± 0.30 | [15] |
| Sargassum hystrix | 2% CaCl₂ | 85°C, 4 hours | 0.68 ± 0.34 | [15] |
| Sargassum hystrix | 85% Ethanol | Room Temp, 12 hours | 1.18 ± 0.15 | [15] |
Table 2: Qualitative Comparison of Common this compound Extraction Techniques
| Method | Principle | Advantages | Disadvantages |
| Hot Water Extraction | Uses hot water (60-100°C) to break down cell walls and dissolve polysaccharides.[1] | Simple, low-cost, and scalable.[10] | Can cause thermal degradation of this compound; non-selective, leading to high impurity levels.[1][11] |
| Dilute Acid Extraction | Uses dilute acid (e.g., HCl at pH 3-5) to hydrolyze cell wall components, enhancing release.[1] | Can improve yield compared to water; helps precipitate alginates as alginic acid.[7] | Risk of degrading this compound structure (desulfation); requires neutralization.[1][6] |
| Enzyme-Assisted (EAE) | Specific enzymes (e.g., cellulases, carbohydrases) digest the cell wall matrix to release this compound.[10] | Highly specific, gentle process that preserves this compound's bioactivity; high purity.[10][11] | Enzymes can be expensive; process can be slower.[10] |
| Ultrasound-Assisted (UAE) | High-intensity sound waves create cavitation bubbles that disrupt cell walls, enhancing mass transfer.[5] | Reduces extraction time and temperature; can significantly increase yield.[10] | Specialized equipment required; risk of polymer degradation if not controlled.[10] |
| Microwave-Assisted (MAE) | Microwave energy directly heats the solvent and sample, causing rapid cell rupture. | Very fast; reduces solvent consumption; can improve yield.[12] | Requires specialized microwave equipment; potential for localized overheating. |
Section 3: Detailed Experimental Protocols
The following are generalized protocols for common this compound extraction methods. Researchers should optimize parameters based on their specific seaweed species and experimental goals.
Protocol 1: Standard Hot Water Extraction with Alginate Removal
1. Pre-treatment (Depigmentation and Defatting): a. Weigh 100 g of dried, milled seaweed powder. b. Suspend the powder in 1 L of 85% ethanol. c. Stir the mixture for 12 hours at room temperature. d. Filter the mixture and discard the ethanol supernatant (which contains pigments and lipids). e. Air-dry the seaweed residue completely.
2. Extraction: a. Add the 1 L of deionized water to the dried seaweed residue (solid-to-liquid ratio of 1:10 w/v). b. Adjust the pH to 6.0-7.0. c. Heat the mixture to 70°C and maintain it with constant stirring for 3-4 hours. d. Cool the mixture to room temperature and centrifuge at 8,000 x g for 20 minutes to separate the solid residue. Collect the supernatant.
3. Alginate Precipitation: a. To the collected supernatant, slowly add 2% (w/v) calcium chloride (CaCl₂) solution while stirring. b. Continue stirring for 1 hour to allow for the complete precipitation of calcium alginate. c. Centrifuge at 8,000 x g for 20 minutes to pellet the alginate. Collect the supernatant containing the crude this compound.[8]
4. This compound Precipitation and Drying: a. Add 3 volumes of 95% ethanol to the supernatant (final ethanol concentration ~70%).[10] b. Allow the mixture to stand at 4°C overnight to precipitate the this compound. c. Collect the precipitate by centrifugation at 8,000 x g for 20 minutes. d. Wash the pellet twice with 85% ethanol to remove residual salts. e. Freeze-dry (lyophilize) the purified pellet to obtain crude this compound powder.
Protocol 2: Dilute Acid Extraction
1. Pre-treatment: a. Follow the same pre-treatment steps (1a-1e) as in Protocol 1.
2. Extraction: a. Suspend the pre-treated seaweed powder in deionized water (1:20 w/v). b. Adjust the pH to 2.0-3.0 using 0.1 M HCl. c. Heat the mixture to 60-70°C and maintain with constant stirring for 2-3 hours.[6] d. Cool the mixture and centrifuge at 8,000 x g for 20 minutes. Collect the acidic supernatant. The solid pellet contains alginic acid and can be discarded or used for alginate extraction.
3. Neutralization and Precipitation: a. Neutralize the collected supernatant to pH 7.0 using 1 M NaOH. b. Add 3 volumes of 95% ethanol and allow to precipitate at 4°C overnight. c. Collect the precipitate by centrifugation, wash with ethanol, and freeze-dry as described in Protocol 1 (steps 4c-4e).
Section 4: Visual Diagrams (Workflows and Logic)
The following diagrams illustrate key experimental workflows and logical relationships in this compound extraction.
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting logic for common this compound extraction issues.
Caption: Key factors influencing this compound extraction efficiency and purity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Crude this compound content in two North Atlantic kelp species, Saccharina latissima and Laminaria digitata—seasonal variation and impact of environmental factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of this compound recovery by ultrasound-assisted enzymatic extraction from South African kelp, Ecklonia maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on this compound Structure, Extraction Techniques, and Its Role as an Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Technologies for the Extraction of Marine Brown Algal Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. How Is this compound Extracted from Seaweed? Step-by-Step Process_Cactus Botanics [cactusbotanics.com]
- 11. Common Quality Issues in this compound and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 12. aidic.it [aidic.it]
- 13. ijpsonline.com [ijpsonline.com]
- 14. mjas.analis.com.my [mjas.analis.com.my]
- 15. Characteristics and Antioxidant Activity of this compound from Sargassum hystrix: Effect of Extraction Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Endotoxin Reduction in Fucoidan Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing endotoxin (B1171834) contamination in fucoidan samples.
Frequently Asked Questions (FAQs)
Q1: What are endotoxins and why are they a concern for this compound research?
A1: Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria.[1][2] They are potent pyrogens, meaning they can induce fever and inflammatory responses if introduced into the bloodstream.[1][3] For this compound samples intended for in vivo studies or as pharmaceutical ingredients, minimizing endotoxin levels is critical to ensure safety and to avoid interference with the bioactivity of this compound itself, as this compound is known to have immunomodulatory effects.[4][5][6][7]
Q2: What are the common sources of endotoxin contamination in this compound samples?
A2: Endotoxin contamination can be introduced at various stages of this compound extraction and purification. Common sources include:
-
Raw Materials: The seaweed itself can have a natural bacterial load.
-
Water: Water used during extraction and purification, if not pyrogen-free, is a major source of contamination.
-
Reagents and Equipment: Non-sterile reagents, glassware, and plasticware can introduce endotoxins.[8]
-
Handling: Improper handling and a non-sterile laboratory environment can lead to contamination.[9]
Q3: How can I detect and quantify endotoxin levels in my this compound sample?
A3: The most common method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) test.[2][10] This assay is based on the clotting reaction of the blood lysate from the horseshoe crab (Limulus polyphemus) in the presence of endotoxins.[2][10] There are three main types of LAL tests:
-
Gel-clot: A qualitative method that determines if endotoxin levels are above a certain threshold.[11]
-
Turbidimetric: A quantitative method that measures the increase in turbidity as the lysate clots.[2]
-
Chromogenic: A quantitative method that measures a color change produced by an enzyme-linked reaction.[2][11]
It is important to validate the LAL test for your specific this compound sample, as high concentrations of this compound might interfere with the assay, leading to inaccurate results.[10]
Q4: What are the acceptable limits for endotoxin in this compound samples for preclinical and clinical use?
A4: Endotoxin limits are typically expressed in Endotoxin Units (EU) per milligram of product or per milliliter of solution. The acceptable limit depends on the intended application and the route of administration. For parenteral drugs, the United States Pharmacopeia (USP) and the FDA provide guidelines. For investigational drugs, these limits are often determined on a case-by-case basis, considering the dosage and route of administration.[12]
Troubleshooting Guides
Issue 1: High Endotoxin Levels in Purified this compound
Possible Causes:
-
Inefficient removal method for the type of this compound.
-
Re-contamination after purification.
-
Inaccurate endotoxin testing.
Troubleshooting Steps:
-
Review Your Purification Method:
-
For Polyanionic Polysaccharides: Since both this compound and endotoxins are negatively charged, simple ion-exchange chromatography might be challenging.[13] Consider methods that do not rely solely on charge.
-
Method Suitability: Ensure the chosen method is suitable for polysaccharides. Methods developed for proteins may not be as effective.[13]
-
-
Optimize the Chosen Method:
-
Two-Phase Extraction (Triton X-114): Ensure the correct concentration of Triton X-114 and appropriate temperature cycling for efficient phase separation.
-
Affinity Chromatography (Polymyxin B): Check the binding capacity and flow rate of the column. Regenerate or replace the column if necessary.
-
Alcohol Fractionation: This method precipitates molecules based on their solubility. Incremental addition of alcohol can selectively precipitate endotoxins.[3][14][15] The optimal alcohol concentration and salt (e.g., CaCl2) addition needs to be determined empirically.[3][14]
-
-
Prevent Re-contamination:
-
Validate Endotoxin Assay:
-
Perform a spike and recovery experiment to ensure your this compound sample is not inhibiting or enhancing the LAL assay.[2]
-
If inhibition is observed, you may need to dilute your sample or use a different endotoxin detection method.
-
Issue 2: Significant Loss of this compound During Endotoxin Removal
Possible Causes:
-
Co-precipitation of this compound with endotoxins.
-
Non-specific binding of this compound to the chromatography resin.
-
Degradation of this compound during the removal process.
Troubleshooting Steps:
-
Modify Alcohol Fractionation:
-
Adjust Chromatography Conditions:
-
Affinity Chromatography: If using a polymyxin (B74138) B column, try adjusting the buffer composition (e.g., pH, salt concentration) to minimize non-specific binding of this compound.
-
Size-Exclusion Chromatography: This can be a milder method, but resolution between this compound and endotoxin aggregates might be a challenge.
-
-
Evaluate Milder Removal Methods:
-
Consider methods like two-phase extraction which are generally less harsh than precipitation methods.
-
Experimental Protocols & Data
Method 1: Two-Phase Extraction with Triton X-114
This method utilizes the property of the non-ionic detergent Triton X-114 to separate from the aqueous phase at temperatures above its cloud point, taking the endotoxins with it into the detergent-rich phase.
Protocol:
-
Dissolve the this compound sample in pyrogen-free water to a concentration of 1-5 mg/mL.
-
Add Triton X-114 to a final concentration of 1% (v/v).
-
Stir the solution at 4°C for 1 hour to ensure complete mixing and binding of endotoxin to the detergent.
-
Incubate the solution at 37°C for 10-15 minutes to induce phase separation. The solution will become cloudy.
-
Centrifuge at 10,000 x g for 15 minutes at 37°C.
-
Carefully collect the upper aqueous phase containing the purified this compound. The lower, detergent-rich phase contains the endotoxins.
-
To remove residual Triton X-114, perform a second extraction by adding a fresh, pre-warmed aqueous buffer to the detergent phase, vortexing, and repeating the centrifugation. Combine the aqueous phases.
-
Repeat the process 2-3 times for optimal endotoxin removal.
-
Dialyze the final aqueous phase against pyrogen-free water to remove any remaining detergent.
Workflow for Two-Phase Extraction
Caption: Workflow of endotoxin removal using Triton X-114 two-phase extraction.
Method 2: Affinity Chromatography with Polymyxin B
Polymyxin B is a cyclic peptide antibiotic that specifically binds to the lipid A portion of endotoxins.
Protocol:
-
Equilibrate a polymyxin B affinity column with a pyrogen-free buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Dissolve the this compound sample in the equilibration buffer.
-
Load the sample onto the column at a low flow rate to allow for efficient binding of endotoxins.
-
Collect the flow-through fraction, which contains the this compound.
-
Wash the column with several column volumes of the equilibration buffer to elute any remaining this compound.
-
Pool the flow-through and wash fractions.
-
Regenerate the column according to the manufacturer's instructions (e.g., with a high salt buffer or a solution containing a detergent).
-
Concentrate and buffer-exchange the purified this compound sample as needed.
Workflow for Affinity Chromatography
References
- 1. US5019502A - Process for removing bacterial endotoxin from gram-negative polysaccharides - Google Patents [patents.google.com]
- 2. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 3. US5045456A - Process for removing bacterial endotoxin from gram-negative polysaccharides - Google Patents [patents.google.com]
- 4. A Review on this compound Structure, Extraction Techniques, and Its Role as an Immunomodulatory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound extracted from Fucus evanescens prevents endotoxin-induced damage in a mouse model of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Extracted from Fucus Evanescens Prevents Endotoxin-Induced Damage in a Mouse Model of Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Causes of Endotoxin Assay Failures and How to Avoid Them [rapidmicrobiology.com]
- 10. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. EP0407037A1 - Process for removing bacterial endotoxin from gram-negative polysaccharides - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Enhancing Fucoidan Stability in Pharmaceutical Formulations
Welcome to the technical support center for fucoidan-based pharmaceutical formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in pharmaceutical formulations?
A1: this compound is a complex sulfated polysaccharide derived from brown seaweeds. Its wide range of biological activities, including anti-inflammatory, anticoagulant, antiviral, and anticancer effects, makes it a promising candidate for pharmaceutical applications.[1] However, this compound's complex structure is susceptible to degradation, which can lead to a loss of these therapeutic properties. The primary stability concerns are depolymerization (reduction in molecular weight) and desulfation (loss of sulfate (B86663) groups), as both are critical for its bioactivity.[2]
Q2: What are the primary factors that affect the stability of this compound in a solution?
A2: The main factors influencing this compound stability are:
-
pH: this compound is most stable in a pH range of 5.8 to 9.5.[3] Acidic conditions (pH below 5.8) can lead to the hydrolysis of glycosidic bonds, resulting in a reduction in molecular weight.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound, leading to a decrease in its molecular weight.[1][2]
-
Oxidation: The presence of oxidizing agents can cause the breakdown of the polysaccharide chain.
-
Enzymatic Degradation: Certain enzymes, known as fucoidanases, can specifically break down the structure of this compound.
Q3: How can I enhance the stability of my this compound formulation?
A3: Several strategies can be employed to improve the stability of this compound formulations:
-
pH Control: Maintaining the pH of the formulation within the stable range of 5.8 to 9.5 is crucial.[3]
-
Temperature Control: Storing this compound solutions at lower temperatures can slow down degradation. For long-term storage, lyophilized (freeze-dried) powder is recommended.
-
Use of Antioxidants: Incorporating antioxidants can protect this compound from oxidative degradation. For instance, conjugating this compound with gallic acid has been shown to enhance its thermal stability and antioxidant capacity.[4][5][6][7][8]
-
Polymer Conjugation: Forming nanoparticles with cationic polymers like chitosan (B1678972) can improve stability. This compound-chitosan nanoparticles have shown good stability in phosphate-buffered saline at a pH range of 6.0-7.4 for over 25 days.[9][10][11][12]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of viscosity in the this compound solution over time. | Depolymerization (reduction in molecular weight) due to acidic pH or high temperature. | 1. Verify the pH of your solution and adjust it to be within the 5.8-9.5 range.[3]2. Assess the storage temperature and consider refrigeration or freezing for long-term storage.3. Analyze the molecular weight of your this compound sample using Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) to confirm degradation. |
| Reduced biological activity of the this compound formulation. | Degradation of the this compound structure, including loss of sulfate groups or a decrease in molecular weight. | 1. Perform a forced degradation study to understand the degradation profile of your formulation.2. Analyze the sulfate content of your this compound sample.3. Consider adding antioxidants or forming a complex with a stabilizing polymer like chitosan.[4][5][6][7][8][9][10][11][12] |
| Precipitation or instability when mixing this compound with other excipients. | Electrostatic interactions between the negatively charged this compound and positively charged excipients. | 1. Review the chemical properties of all excipients in your formulation.2. Consider that interactions with cationic polymers like chitosan can be used to form stable nanoparticles, but uncontrolled precipitation may occur.[9][10][11][12]3. Adjust the pH to modulate the charge of the interacting molecules. |
Data on this compound Stability
Table 1: Effect of Extraction Temperature on this compound Properties from Sargassum hystrix
| Extraction Temperature (°C) | Yield (%) | Total Sugar (%) | Sulfate Content (%) | Antioxidant Activity (IC50, ppm) |
| 50 | 1.18 ± 0.15 | 38.05 ± 15.58 | 7.54 ± 1.91 | 1249.81 |
| 70 | 2.94 ± 1.06 | 52.06 ± 8.11 | 27.80 ± 3.59 | 2200.32 |
| 90 | 2.16 ± 0.49 | 45.16 ± 5.23 | 19.16 ± 1.87 | 1818.93 |
Data adapted from a study on the impact of temperature on this compound extraction and antioxidant activity.[13]
Table 2: Stability of this compound-Chitosan Nanoparticles
| Chitosan/Fucoidan Ratio (w/w) | pH | Particle Size (nm) | Zeta Potential (mV) | Stability Note |
| 1:1 | 7.4 | Swelled and discomposed | - | Unstable |
| 3:1 | 6.0 - 7.4 | ~250 | +35 to +45 | Stable for over 25 days |
| 5:1 | 6.0 - 7.4 | 230 - 250 | +40 to +50 | Stable for over 25 days |
Data compiled from studies on the formulation and stability of this compound-chitosan nanoparticles.[9][10][11][12]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for conducting a forced degradation study on a this compound formulation, based on ICH guidelines.[14][15][16][17][18]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL in purified water)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-intensity UV-Vis light source
-
Temperature-controlled oven and water bath
-
pH meter
-
Analytical instrumentation (e.g., HPLC-SEC-MALS)
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of this compound solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of this compound solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of this compound solution and 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the this compound solution in an oven at 70°C for 48 hours.
-
-
Photodegradation:
-
Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis:
-
For each condition, analyze the stressed sample along with an unstressed control.
-
Use a stability-indicating method, such as SEC-MALS, to detect changes in molecular weight and the formation of degradation products.
Protocol 2: Molecular Weight Determination by HPLC-SEC-MALS
This protocol provides a general procedure for determining the molecular weight distribution of this compound.
Objective: To measure the absolute molecular weight and size of this compound molecules in solution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and degasser.
-
Size-Exclusion Chromatography (SEC) column suitable for polysaccharides (e.g., OHpak SB-806M HQ).
-
Multi-Angle Light Scattering (MALS) detector.
-
Refractive Index (RI) detector.
Procedure:
-
Mobile Phase Preparation:
-
Prepare an appropriate mobile phase, typically an aqueous buffer such as 0.1 M sodium nitrate (B79036) with 0.02% sodium azide.
-
Filter the mobile phase through a 0.22 µm filter and degas thoroughly.
-
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on both MALS and RI detectors.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of 1-2 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Acquisition:
-
Inject the prepared sample onto the equilibrated SEC-MALS system.
-
Collect data from both the MALS and RI detectors.
-
-
Data Analysis:
-
Use the software provided with the MALS detector to perform the analysis.
-
The software will use the light scattering and refractive index data to calculate the absolute molecular weight at each elution volume, providing the molecular weight distribution of the this compound sample.
-
Visualizations
References
- 1. Relevance of the Extraction Stage on the Anti-Inflammatory Action of Fucoidans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Textural and Thermal Properties of the Novel this compound/Nano-Oxides Hybrid Materials with Cosmetic, Pharmaceutical and Environmental Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Antioxidant Activity of this compound Modified with Gallic Acid Using the Redox Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of this compound-Chitosan Nanoparticles Targeting P-Selectin for Effective Atherosclerosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Marine Polysaccharides in Pharmaceutical Applications: this compound and Chitosan as Key Players in the Drug Delivery Match Field | MDPI [mdpi.com]
- 12. Preparation and Characterization of Antioxidant Nanoparticles Composed of Chitosan and this compound for Antibiotics Delivery [ouci.dntb.gov.ua]
- 13. bioflux.com.ro [bioflux.com.ro]
- 14. resolvemass.ca [resolvemass.ca]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Analysis of Fucoidan from Diverse Seaweed Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of fucoidan derived from various seaweed species, tailored for researchers, scientists, and drug development professionals. It delves into the extraction methodologies, chemical composition, and biological activities of this compound, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a complex sulfated polysaccharide found in the cell walls of brown seaweeds.[1][2] Its structure primarily consists of L-fucose and sulfate (B86663) ester groups, but can also include other monosaccharides such as galactose, mannose, xylose, and uronic acid.[1][2] The specific composition and structure of this compound vary significantly depending on the seaweed species, geographical location, and extraction method employed.[3] These structural variations directly influence the diverse biological activities of this compound, which include antioxidant, anti-inflammatory, and anticancer properties.[1][4]
Comparative Analysis of this compound Characteristics
The properties of this compound are intrinsically linked to its species of origin. This section provides a comparative overview of the chemical composition and biological activities of this compound from several common brown seaweed species.
Chemical Composition
The monosaccharide composition, fucose content, and sulfate content are critical determinants of this compound's bioactivity. The following table summarizes these key chemical characteristics for this compound extracted from different seaweed species.
| Seaweed Species | Fucose Content (%) | Sulfate Content (%) | Other Monosaccharides Present | Reference |
| Fucus vesiculosus | 44 | 26 | Galactose, Xylose | [5] |
| Sargassum elegans | Lower than F. vesiculosus | 9.7 | Mannose, Galactose, Glucose | [6] |
| Ecklonia sp. | Lower than F. vesiculosus | 7-8 | Glucose, Galactose, Mannose | [6] |
| Dictyota dichotoma | 21.3 | 8.33 | Glucose, Galactose, Glucuronic acid, Mannose, Xylose | [7] |
| Undaria pinnatifida | Varies | Varies | Galactose, Mannose, Xylose, Rhamnose, Glucose | [5] |
Biological Activities
The diverse chemical structures of fucoidans translate into a wide spectrum of biological activities. This section compares the antioxidant, anti-inflammatory, and anticancer effects of this compound from different species.
Antioxidant Activity:
The antioxidant capacity of this compound is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Fucoidans from Fucus vesiculosus have demonstrated strong DPPH radical scavenging activity.[8] Similarly, crude this compound extracts from Turbinaria sp. and Sargassum sp. have shown significant antioxidant potential.[9]
| Seaweed Species | Antioxidant Activity (IC50 µg/mL) - DPPH Assay | Reference |
| Fucus vesiculosus (FV1 and FV3) | 50 | [8] |
| Sargassum sp. (Batch I) | >100 (73.33% scavenging at 100 µg/mL) | [10] |
| Sargassum sp. (Batch II) | >100 (69.30% scavenging at 100 µg/mL) | [10] |
Anti-inflammatory Activity:
The anti-inflammatory effects of this compound can be assessed by its ability to inhibit protein denaturation. A study comparing fucoidans from five different brown seaweeds found that a purified fraction from Fucus vesiculosus (FV2) exhibited the most promising activity, with an IC50 of 0.20 mg/mL, which was more potent than the standard drug diclofenac (B195802) sodium (IC50 = 0.37 mg/mL).[8] This activity showed a strong correlation with fucose and a moderate correlation with sulfate content.[8]
| Seaweed Species | Anti-inflammatory Activity (IC50 mg/mL) - Protein Denaturation Assay | Reference |
| Fucus vesiculosus (FV2) | 0.20 | [8] |
| Saccharina japonica | >0.75 | [8] |
| Fucus distichus | >0.75 | [8] |
| Fucus serratus | >0.75 | [8] |
| Ascophyllum nodosum | >0.75 | [8] |
Anticancer Activity:
This compound has been shown to exert cytotoxic effects on various cancer cell lines. For instance, this compound from Ecklonia sp. and Sargassum elegans inhibited the migration and long-term colony formation of HCT116 colorectal cancer cells.[6][11] The anticancer effects of this compound are often mediated through the modulation of key signaling pathways, such as the PI3K/Akt and MAPK pathways.[12]
| Seaweed Species | Cancer Cell Line | Observed Effect | Reference |
| Ecklonia sp. | HCT116 (Colorectal) | Inhibition of migration and colony formation | [6][11] |
| Sargassum elegans | HCT116 (Colorectal) | Inhibition of migration and colony formation | [6][11] |
| Fucus vesiculosus | HT-29 (Colon) | Inhibition of migration | [11] |
| Padina boryana | DLD-1, HCT116 (Colorectal) | Inhibition of colony formation | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments cited in this guide.
This compound Extraction and Purification
This protocol describes a general method for the extraction and purification of this compound from brown seaweed.
Caption: Workflow for this compound Extraction and Purification.
Protocol:
-
Preparation: Wash fresh seaweed to remove impurities and dry it thoroughly. Mill the dried seaweed into a fine powder.
-
Extraction: Mix the seaweed powder with hot water (typically at a ratio of 1:20 to 1:50 w/v) and heat at 60-90°C for 1-4 hours with constant stirring.[8]
-
Filtration: After extraction, centrifuge the mixture to remove the solid seaweed residue. Collect the supernatant, which contains the crude this compound extract.
-
Precipitation: Add ethanol to the supernatant (typically to a final concentration of 70-80%) and leave it overnight at 4°C to precipitate the this compound.
-
Collection and Drying: Centrifuge the mixture to collect the precipitated this compound. Wash the precipitate with ethanol and then dry it, preferably by freeze-drying, to obtain the purified this compound powder.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of this compound to scavenge the stable free radical DPPH.
Protocol:
-
Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the this compound sample in a suitable solvent (e.g., water or methanol).
-
Reaction: In a 96-well plate or test tubes, mix the this compound solution with the DPPH solution. A typical ratio is 1:1 (v/v).[13]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[13]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the this compound sample.
Inhibition of Protein Denaturation Assay (Anti-inflammatory Activity)
This in vitro assay assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit heat-induced protein denaturation.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the this compound sample at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA).[3] Adjust the pH to be slightly acidic.
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes.[3]
-
Heat Denaturation: Heat the mixture at 70°C for 5 minutes to induce protein denaturation.[3]
-
Measurement: After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.[3]
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] x 100 where Abs_control is the absorbance of the control (BSA solution without this compound) and Abs_sample is the absorbance of the sample.
MTT Assay (Anticancer Cytotoxicity)
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF7) in a 96-well plate at a density of approximately 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Signaling Pathways Modulated by this compound
This compound's anticancer activity is attributed to its ability to modulate various intracellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt and MAPK pathways are two of the most important signaling cascades targeted by this compound.[12]
Caption: this compound's Modulation of PI3K/Akt and MAPK Pathways.
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth.[12] this compound has been shown to inhibit the activation of PI3K and its downstream effector Akt, leading to the induction of apoptosis and suppression of tumor growth.[12] The MAPK pathway, which includes ERK, is also involved in cell proliferation and survival.[12] this compound can suppress the activation of the MAPK pathway, further contributing to its anticancer effects.
Conclusion
This compound from different seaweed species exhibits a remarkable diversity in its chemical structure and biological activities. This guide highlights the importance of considering the species of origin when investigating the therapeutic potential of this compound. The provided data and protocols serve as a valuable resource for researchers to design and conduct further studies aimed at harnessing the full potential of this promising marine biopolymer in drug development.
References
- 1. nmthis compound.com [nmthis compound.com]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. benchchem.com [benchchem.com]
- 5. Important Determinants for this compound Bioactivity: A Critical Review of Structure-Function Relations and Extraction Methods for Fucose-Containing Sulfated Polysaccharides from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Anti-Inflammatory Activities of Fucoidans from Five Species of Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Extraction Methods: From Seaweed to Powder_Cactus Botanics [cactusbotanics.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. How Is this compound Extracted from Seaweed? Step-by-Step Process_Cactus Botanics [cactusbotanics.com]
- 11. Antioxidant and Antisteatotic Activities of a New this compound Extracted from Ferula hermonis Roots Harvested on Lebanese Mountains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jcpjournal.org [jcpjournal.org]
- 13. scielo.br [scielo.br]
Validating the Anti-inflammatory Activity of Fucoidan Fractions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory activity of various fucoidan fractions, offering supporting experimental data and detailed methodologies. Fucoidans, complex sulfated polysaccharides derived from brown seaweeds, have demonstrated significant potential in modulating inflammatory responses. Their bioactivity, however, is intrinsically linked to their structural characteristics, including molecular weight and sulfate (B86663) content. This document aims to objectively compare the performance of different this compound fractions, providing a valuable resource for researchers in the field of inflammation and drug discovery.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory effects of this compound fractions are commonly evaluated by their ability to inhibit key inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages. The following tables summarize the quantitative data from various studies, comparing the efficacy of different this compound fractions in inhibiting the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines.
Inhibition of Nitric Oxide (NO) Production
Nitric oxide is a critical signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes.
| This compound Source & Fraction | Concentration (µg/mL) | NO Inhibition (%) | IC50 (µg/mL) | Reference |
| Chnoospora minima (Purified Fraction F2,4) | - | - | 27.82 ± 0.88 | [1] |
| Fucus vesiculosus | 125 | ~25 | - | [2] |
| Undaria pinnatifida (Low Molecular Weight) | 100 | Significant | - | [3] |
Table 1: Comparative Efficacy of this compound Fractions on NO Inhibition. Lower IC50 values indicate higher potency.
Inhibition of Prostaglandin E2 (PGE2) Production
Prostaglandin E2 is a principal mediator of inflammation, synthesized by the enzyme cyclooxygenase-2 (COX-2).
| This compound Source & Fraction | Concentration (µg/mL) | PGE2 Inhibition (%) | IC50 (µg/mL) | Reference |
| Fucus vesiculosus | - | - | 4.3 | [4] |
| Undaria pinnatifida | 50 | Significant | - | [3] |
| Sargassum fusiforme | 100 | Significant | - | [5] |
Table 2: Comparative Efficacy of this compound Fractions on PGE2 Inhibition. Lower IC50 values indicate higher potency.
Inhibition of Pro-inflammatory Cytokine Production
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) play a central role in orchestrating the inflammatory response.
| this compound Source & Fraction | Concentration (µg/mL) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Macrocystis pyrifera (5-30 kDa fraction) | 10-200 | Dose-dependent | Dose-dependent | Dose-dependent |[6] | | Undaria pinnatifida (UPF) | 10-200 | Dose-dependent | - | 10-25 |[6] | | Fucus vesiculosus (FVF) | 10-200 | Dose-dependent | Dose-dependent | - |[6] | | Sargassum horneri (High Molecular Weight) | 100 | Significant | Significant | - |[7] | | Sargassum hemiphyllum (Low Molecular Weight) | 100 | Significant | - | Significant |[7] | | Cystoseira crinita | 25 | Significant | No significant change | Significant |[8] |
Table 3: Comparative Efficacy of this compound Fractions on Pro-inflammatory Cytokine Production.
Key Signaling Pathways in this compound's Anti-inflammatory Action
This compound fractions exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in regulating the expression of pro-inflammatory genes.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: MAPK Signaling Pathway Inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes are commonly used.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound fractions for 1-2 hours before stimulation with an inflammatory agent, typically 1 µg/mL of lipopolysaccharide (LPS), for a specified duration (e.g., 24 hours).
Nitric Oxide (NO) Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
Procedure:
-
Collect cell culture supernatants.
-
Use commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards to the wells.
-
Incubating to allow the analyte to bind to the capture antibody.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength.
-
-
Calculate the concentrations of the analytes based on the standard curve.
-
Caption: General Experimental Workflow for In Vitro Anti-inflammatory Assays.
Conclusion
The presented data indicates that the anti-inflammatory activity of this compound is significantly influenced by its molecular weight and potentially its sulfate content. Lower molecular weight fractions, such as the 5-30 kDa fraction from Macrocystis pyrifera, appear to be highly effective inhibitors of pro-inflammatory cytokine production.[6] The mechanism of action is largely attributed to the downregulation of the NF-κB and MAPK signaling pathways. This comparative guide provides a foundational resource for researchers to select and evaluate this compound fractions for their potential therapeutic applications in inflammatory diseases. Further research is warranted to elucidate the precise structure-activity relationships and to validate these in vitro findings in preclinical and clinical settings.
References
- 1. A this compound fraction purified from Chnoospora minima; a potential inhibitor of LPS-induced inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound on nitric oxide production in lipopolysaccharide-activated primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Neuroprotective Effects of Undaria pinnatifida this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Activity of this compound Extracts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structural Characterization and In Vivo Anti-Inflammatory Activity of this compound from Cystoseira crinita (Desf.) Borry - PMC [pmc.ncbi.nlm.nih.gov]
High vs. Low Molecular Weight Fucoidan: A Comparative Guide to Bioactivity
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of fucoidan based on its molecular weight is critical for harnessing its therapeutic potential. This guide provides an objective comparison of high molecular weight (HMW) and low molecular weight (LMW) this compound, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
This compound, a sulfated polysaccharide extracted from brown seaweeds, has garnered significant attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, anticoagulant, and antiviral activities.[1][2] The biological effects of this compound are intrinsically linked to its structural characteristics, most notably its molecular weight.[3] Generally, LMW this compound, often a result of the depolymerization of HMW this compound, is reported to exhibit enhanced bioavailability and, in many cases, superior bioactivity.[1][4]
Comparative Analysis of Bioactivities
The efficacy of this compound is often dependent on its molecular size, with LMW variants demonstrating enhanced activity in several key therapeutic areas.
Anticancer Activity
LMW this compound has consistently shown more potent anticancer effects compared to its HMW counterpart. Studies have demonstrated that LMW this compound exhibits greater cytotoxicity towards various cancer cell lines, including breast, stomach, and liver cancer cells.[5] For instance, at a concentration of 2 mg/mL, LMW this compound displayed significantly higher cytotoxicity (up to 66%) against MCF-7 human breast cancer cells compared to HMW this compound (42%).[5] This enhanced activity is attributed to the ability of LMW this compound to more effectively induce apoptosis and cell cycle arrest.[6][7] In some cases, hydrolyzed this compound with a molecular weight of 490 kDa showed a significant increase in anticancer activity (75.9%) compared to its native form (37.6%).[8][9]
| Bioactivity | This compound Type | Cell Line | Concentration | Effect | Reference |
| Cytotoxicity | HMW this compound | MCF-7 (Breast Cancer) | 2 mg/mL | 42% cytotoxicity | [5] |
| Cytotoxicity | LMW this compound | MCF-7 (Breast Cancer) | 2 mg/mL | Up to 66% cytotoxicity | [5] |
| Cytotoxicity | HMW this compound | AGS (Stomach Cancer) | Not specified | 35% cytotoxicity | [5] |
| Cytotoxicity | LMW this compound | AGS (Stomach Cancer) | Not specified | Up to 47% cytotoxicity | [5] |
| Cytotoxicity | HMW this compound | HepG-2 (Liver Cancer) | Not specified | 35% cytotoxicity | [5] |
| Cytotoxicity | LMW this compound | HepG-2 (Liver Cancer) | Not specified | Up to 57% cytotoxicity | [5] |
| Tumor Growth Inhibition | This compound (Fucus evanescens) | Lewis Lung Carcinoma (in vivo) | 25 mg/kg | 33% inhibition | [6][9] |
| Antimetastatic Activity | This compound (Fucus evanescens) | Lewis Lung Carcinoma (in vivo) | 25 mg/kg | 29% reduction | [6][9] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also influenced by its molecular weight, with LMW fractions often showing superior activity at lower concentrations.[10] LMW this compound has been shown to effectively reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[11][12] This is achieved through the inhibition of key signaling pathways like NF-κB and MAPK.[11][12] For example, LMW this compound from Sargassum siliquastrum dose-dependently decreased intracellular reactive oxygen species and the expression of iNOS and COX-2 in RAW 264.7 macrophages.[11]
| Bioactivity | This compound Type | Model | Key Findings | Reference |
| Inhibition of Pro-inflammatory Mediators | LMW this compound (Sargassum siliquastrum) | LPS-stimulated RAW 264.7 macrophages | Dose-dependent reduction of NO, PGE2, iNOS, COX-2, and intracellular ROS. | [11] |
| Inhibition of Pro-inflammatory Cytokines | LMW this compound | LPS-stimulated RAW 264.7 macrophages | Downregulation of NLRP3, ASC, caspase-1, IL-18, and IL-1β protein expression. | [11] |
| Anti-inflammatory Effect | HMW this compound (Saccharina longicruris) | Fibroblasts | Reduced fibroblast proliferation. | [12] |
| Anti-inflammatory Effect | LMW this compound (<10 kDa) | Fibroblasts | No effect on fibroblast cell growth. | [12] |
Anticoagulant Activity
The anticoagulant activity of this compound is a complex trait influenced by both molecular weight and sulfate (B86663) content. While HMW fucoidans are known to possess anticoagulant properties, LMW fucoidans have also demonstrated potent antithrombotic and anticoagulant effects.[13] A low molecular weight this compound (8 kDa) derived from chemical degradation of a high molecular weight fraction exhibited significant venous antithrombotic activity in rabbits, comparable to the low-molecular-weight heparin, dalteparin.[13][14] This LMW this compound was shown to decrease ex vivo thrombin generation.[13][14] Another study on a degraded this compound with a molecular weight of approximately 20,000 Da revealed potent antithrombin activity by potentiating heparin cofactor II.[15] However, it showed significantly less anti-factor IIa activity mediated by antithrombin III compared to heparin and no anti-factor Xa activity.[15]
| Bioactivity | This compound Type | Molecular Weight | Key Findings | Reference |
| Antithrombotic Activity | LMW this compound | 8 kDa | Dose-related venous antithrombotic activity (ED80 of ~20 mg/kg). | [13][14] |
| Anticoagulant Activity | Degraded this compound | ~20,000 Da | Potent antithrombin activity via heparin cofactor II potentiation. | |
| Anti-factor IIa Activity | Degraded this compound | ~20,000 Da | 30 times less potent than heparin (mediated by antithrombin III). | [15] |
| Anti-factor Xa Activity | Degraded this compound | ~20,000 Da | No activity detected. | [15] |
Antiviral Activity
Both HMW and LMW fucoidans have demonstrated significant antiviral activity, primarily by inhibiting the attachment and penetration of viruses into host cells.[16][17] In a study comparing native this compound from Fucus evanescens with its HMW and LMW enzymatic fractions against the Amur virus, both fractions showed higher anti-adsorption activity (Selective Index > 110) than the native this compound (SI ~70).[16][17][18] The LMW fraction also exhibited a greater virucidal effect.[16][17] It is suggested that sulfated polysaccharides with a lower molecular weight and a high degree of sulfation generally possess greater antiviral activity.[19]
| Bioactivity | This compound Type | Virus | Metric | Value | Reference |
| Anti-adsorption Activity | Native this compound (Fucus evanescens) | Amur virus (AMRV) | Selective Index (SI) | ~70 | [16][17][18] |
| Anti-adsorption Activity | HMW Fraction (Fucus evanescens) | Amur virus (AMRV) | Selective Index (SI) | > 110 | [16][17][18] |
| Anti-adsorption Activity | LMW Fraction (Fucus evanescens) | Amur virus (AMRV) | Selective Index (SI) | > 110 | [16][17][18] |
| Inhibition of Penetration | Native, HMW, and LMW this compound | Amur virus (AMRV) | Selective Index (SI) | ~67 | [16] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., A375 human melanoma cells) in 96-well plates at a desired density and incubate overnight to allow for attachment.[1]
-
Treatment: Treat the cells with various concentrations of HMW or LMW this compound for a specified period (e.g., 24, 48 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation by viable cells.[1]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).[1]
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).[1]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated Bcl-2, PTEN, AKT) overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]
In Vivo Antithrombotic Activity Model (Rabbit)
-
Animal Model: Use healthy rabbits of a specific weight range.
-
Anesthesia and Catheterization: Anesthetize the rabbits and insert a catheter into the jugular vein for blood sampling.
-
This compound Administration: Administer LMW this compound or a control substance (e.g., dalteparin) subcutaneously at various doses.[13][14]
-
Thrombus Induction: Induce thrombosis by a standardized method, such as the Wessler model, which involves stasis and hypercoagulability.
-
Thrombus Evaluation: After a set period, isolate the thrombosed vein segment and weigh the formed thrombus.
-
Blood Coagulation Tests: Collect blood samples at different time points to perform coagulation tests such as activated partial thromboplastin (B12709170) time (APTT) and thrombin clotting time (TCT).[13][14]
-
Thrombin Generation Assay: Measure ex vivo thrombin generation in plasma samples to assess the overall coagulation potential.[13][14]
Signaling Pathways and Mechanisms of Action
The differential bioactivities of HMW and LMW this compound can be attributed to their distinct interactions with cellular signaling pathways.
LMW this compound has been shown to exert its anti-melanoma effects by modulating the PTEN/AKT pathway and reducing the phosphorylation of the anti-apoptotic protein Bcl-2.[1]
Caption: LMW this compound's Anticancer Mechanism.
In the context of inflammation, LMW this compound inhibits the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. This leads to a reduction in the expression of pro-inflammatory enzymes and cytokines.[11]
Caption: LMW this compound's Anti-inflammatory Action.
The antiviral activity of this compound, particularly its ability to block viral entry, is a critical first line of defense. Both HMW and LMW fucoidans can interfere with the initial stages of viral infection.
Caption: this compound's Antiviral Mechanism.
References
- 1. OR | Free Full-Text | Low-molecular-weight this compound inhibits the proliferation of melanoma via Bcl-2 phosphorylation and PTEN/AKT pathway [techscience.com]
- 2. Low-Molecular-Weight this compound as Complementary Therapy of Fluoropyrimidine-Based Chemotherapy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Low molecular weight this compound: Production methods and their therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Antitumor activity of this compound: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound and Cancer: A Multifunctional Molecule with Anti-Tumor Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Anti-Inflammatory Effect of Low Molecular Weight this compound from Sargassum siliquastrum in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages via Inhibiting NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunomodulatory and Anti-Inflammatory Effects of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antithrombotic and anticoagulant activities of a low molecular weight this compound by the subcutaneous route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticoagulant properties of a fucoïdan fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Anti-Orthohantavirus Activity of the High-and Low-Molecular-Weight Fractions of this compound from the Brown Alga Fucus evanescens [mdpi.com]
- 17. In Vitro Anti-Orthohantavirus Activity of the High-and Low-Molecular-Weight Fractions of this compound from the Brown Alga Fucus evanescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A state-of-the-art review on this compound as an antiviral agent to combat viral infections - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fucoidan's Immunomodulatory Properties Across Species
For Researchers, Scientists, and Drug Development Professionals
Fucoidan, a complex sulfated polysaccharide derived from brown seaweeds, has garnered significant attention for its diverse bioactive properties, particularly its ability to modulate the immune system.[1][2] Its potential as a therapeutic agent and vaccine adjuvant is an active area of research.[3][4] However, the immunomodulatory effects of this compound are not uniform and are significantly influenced by its structural characteristics, which vary depending on the seaweed species of origin, geographical location, and extraction methods used.[5][6] This guide provides a cross-species comparison of the immunomodulatory properties of this compound, supported by experimental data, to aid researchers in selecting the appropriate this compound for their specific applications.
Cross-Species Comparison of Immunomodulatory Activity
The biological activity of this compound is intrinsically linked to its chemical composition, including its molecular weight, sulfate (B86663) content, and the proportion of monosaccharides like fucose, galactose, and uronic acid.[3][7] These structural differences lead to varied immunological responses across different species and cell types.
A comparative study analyzing fucoidans from four different brown algae—Ascophyllum nodosum, Macrocystis pyrifera, Undaria pinnatifida, and Fucus vesiculosus—revealed significant differences in their ability to activate immune cells.[3][4] this compound from M. pyrifera demonstrated the most potent immunostimulatory effects on human neutrophils and mouse Natural Killer (NK) cells, dendritic cells (DCs), and T cells.[3][4]
Effects on Innate Immunity
The innate immune system is the body's first line of defense, and this compound has been shown to activate several of its key components.
-
Macrophages: this compound can stimulate macrophages, key players in the innate immune response, to produce nitric oxide (NO) and various pro-inflammatory cytokines.[5][7] For instance, this compound from Sargassum horneri has been shown to inhibit the production of NO and pro-inflammatory cytokines in RAW 264.7 macrophage cells by downregulating the NF-κB signaling cascade.[5] Similarly, fractions of this compound from Ecklonia cava significantly reduced NO production and the levels of TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 cells.[7][8]
-
Neutrophils: Fucoidans from M. pyrifera and U. pinnatifida have been found to strongly delay human neutrophil apoptosis at low concentrations, while those from A. nodosum and F. vesiculosus exhibited this effect at higher concentrations.[3]
-
Natural Killer (NK) Cells: NK cells are crucial for targeting and eliminating virally infected and cancerous cells. This compound from M. pyrifera has been shown to promote NK cell activation and enhance their cytotoxic activity against target cells.[3][4] Interestingly, while M. pyrifera this compound was more effective at activating NK cells, this compound from U. pinnatifida showed a stronger effect on NK cell expansion.[3]
-
Dendritic Cells (DCs): DCs are critical for initiating adaptive immune responses. This compound from M. pyrifera induced the strongest activation of spleen DCs compared to fucoidans from the other three tested species.[3]
Effects on Adaptive Immunity
This compound also influences the adaptive immune system, which provides long-lasting, specific immunity.
-
T Cells: T cells are central to adaptive immunity. Fucoidans from A. nodosum, M. pyrifera, and F. vesiculosus have been shown to function as adjuvants, promoting T helper 1 (Th1) type immune responses by increasing T cell proliferation and interferon-gamma (IFN-γ) production in mice immunized with ovalbumin (OVA).[3] this compound from F. vesiculosus has been well-documented for its effects on DC maturation and subsequent T cell activation.[3][8]
Quantitative Data Summary
The following tables summarize the quantitative data from comparative studies on the immunomodulatory effects of this compound from different species.
Table 1: Effect of this compound from Different Species on Immune Cell Activation
| This compound Source | Target Cell | Species | Key Finding | Reference |
| Macrocystis pyrifera | Neutrophils | Human | Strongly delayed apoptosis at low concentrations. | [3] |
| Undaria pinnatifida | Neutrophils | Human | Strongly delayed apoptosis at low concentrations. | [3] |
| Ascophyllum nodosum | Neutrophils | Human | Delayed apoptosis at higher concentrations. | [3] |
| Fucus vesiculosus | Neutrophils | Human | Delayed apoptosis at higher concentrations. | [3] |
| Macrocystis pyrifera | NK Cells | Mouse | Strongest promotion of activation and cytotoxic activity. | [3][4] |
| Undaria pinnatifida | NK Cells | Mouse | Strongest effect on NK cell expansion. | [3] |
| Macrocystis pyrifera | Dendritic Cells | Mouse | Strongest activation of spleen DCs. | [3] |
| Macrocystis pyrifera | T Cells | Mouse | Strongest induction of OVA-specific immune responses. | [3] |
| Ascophyllum nodosum | T Cells | Mouse | Significantly greater cell proliferation and IFN-γ production. | [3] |
| Fucus vesiculosus | T Cells | Mouse | Significantly greater cell proliferation and IFN-γ production. | [3] |
Table 2: Effect of this compound on Pro-inflammatory Mediator Production in Macrophages (RAW 264.7)
| This compound Source | Mediator | Effect | Concentration | Reference |
| Sargassum horneri | NO | Inhibition (IC50 = 87.12 µg/mL) | >30 kDa fraction | [5] |
| Sargassum swartzii | NO | Inhibition | High sulfate content fraction | [5] |
| Chnoospora minima | NO | Inhibition (IC50 = 27.82 µg/mL) | Not specified | [7] |
| Ecklonia cava | NO, TNF-α, IL-1β, IL-6 | Significant reduction | 12.5–100 μg/mL | [7][8] |
| Fucus vesiculosus | NO, PGE2, IL-1β, TNF-α | Significant decrease | Not specified | [7] |
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of this compound are mediated through various signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to its mechanism of action.[5][7][9]
Caption: this compound-induced NF-κB and MAPK signaling pathways.
The following diagram illustrates a general experimental workflow for assessing the immunomodulatory effects of this compound in vitro.
Caption: In vitro workflow for evaluating this compound's immunomodulatory effects.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for key experiments.
Protocol 1: Assessment of Cytotoxicity by MTT Assay
This protocol is used to determine the effect of this compound on cell viability.[10]
-
Cell Seeding: Seed immune cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100, 200 µg/mL).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Nitric Oxide (NO) Production
This protocol quantifies the production of NO, an inflammatory mediator.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with this compound and/or LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubation: Incubate the mixture at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to determine the nitrite concentration.
Protocol 3: Analysis of Cytokine Production by ELISA
This protocol measures the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
-
Cell Seeding and Treatment: Seed cells and treat with this compound and/or LPS as described for the NO assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine being measured. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength. A standard curve is used to quantify the cytokine concentration.
Conclusion
The immunomodulatory properties of this compound are highly dependent on the source species, which dictates its structural and chemical characteristics. This compound from Macrocystis pyrifera has demonstrated particularly strong immunostimulatory effects across a range of immune cells. The underlying mechanisms of action primarily involve the activation of the NF-κB and MAPK signaling pathways. For researchers and drug development professionals, a careful consideration of the this compound source is paramount to achieving the desired immunological outcome. The provided data and protocols offer a foundation for further investigation into the therapeutic potential of this versatile marine polysaccharide.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound from Macrocystis pyrifera Has Powerful Immune-Modulatory Effects Compared to Three Other Fucoidans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Immunomodulatory and Anti-Inflammatory Effects of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Immunopotentiating Activity of Fucoidans and Relevance to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound’s Molecular Targets: A Comprehensive Review of Its Unique and Multiple Targets Accounting for Promising Bioactivities Supported by In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Fucoidan Shows Potent Antiviral Activity: A Comparative Analysis with Other Sulfated Polysaccharides
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison of the antiviral efficacy of fucoidan against other sulfated polysaccharides. This guide synthesizes experimental data to highlight the potential of these marine- and plant-derived compounds in antiviral therapies. Sulfated polysaccharides, including this compound, carrageenan, heparan sulfate (B86663), and dextran (B179266) sulfate, have demonstrated significant inhibitory effects against a broad spectrum of enveloped and non-enveloped viruses.[1][2] Their mechanisms of action primarily involve blocking viral entry into host cells, a critical first step in the viral life cycle.[1][3]
Comparative Antiviral Efficacy
A review of in vitro studies reveals that this compound, a complex sulfated polysaccharide primarily extracted from brown seaweeds, exhibits potent antiviral activity against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), influenza virus, and coronaviruses like SARS-CoV-2.[3][4] The antiviral function of this compound and other sulfated polysaccharides is largely attributed to their negatively charged sulfate groups, which interact with the positively charged glycoproteins on the viral envelope, thereby preventing viral attachment to host cell receptors.[5]
The efficacy of these polysaccharides can be influenced by several factors, including their molecular weight, degree of sulfation, and the specific monosaccharide composition.[3] For instance, some studies suggest that higher molecular weight and a greater degree of sulfation can enhance antiviral activity.[6]
Below is a summary of the 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) of this compound and other sulfated polysaccharides against various viruses, as reported in several key studies.
| Polysaccharide | Virus | Cell Line | Assay Type | IC50 / EC50 (µg/mL) | Reference |
| This compound (Adenocystis utricularis) | HSV-1 | Vero | Not Specified | 1.25 (IC50) | [7] |
| This compound (Sargassum swartzii, FF2 fraction) | HIV-1 | Not Specified | p24 antigen & RT reduction | 1.56 - 6.25 | [4] |
| This compound (Cladosiphon okamuranus) | Newcastle Disease Virus (NDV) | Vero | Syncytia reduction | 0.75 ± 1.6 (IC50) | [8] |
| This compound (Cladosiphon okamuranus) | Newcastle Disease Virus (NDV) | Vero | Plaque-forming unit inhibition | 58 ± 2 (IC50) | [8] |
| This compound (Fucus vesiculosus & Undaria pinnatifida) | SARS-CoV-2 | Not Specified | Not Specified | 15.6 | [3] |
| Rhamnan sulfate | SARS-CoV-2 | Vero E6 | CPE inhibition | 8.3 ± 4.6 (EC50) | [4] |
| Iota-Carrageenan | SARS-CoV-2 (Wuhan type) | Calu-3 | Not Specified | 0.12 - 1.66 (IC50) | [9] |
| Iota-Carrageenan | SARS-CoV-2 (Wuhan type) | A549-ACE2/TMPRSS2 | Not Specified | 5.25 - 20.75 (IC50) | [9] |
| Iota-Carrageenan & Kappa-Carrageenan | SARS-CoV-2 | Vero E6 | Not Specified | 21 ± 13 (IC50) & 33 ± 28 (IC50) | [10] |
| Heparan Sulfate | SARS-CoV-2 | A549-ACE2 | Not Specified | Reduced viral entry by ~75% at 5.0 mg/mL | [11] |
| Enoxaparin (LMW Heparin) | SARS-CoV-2 | A549-ACE2 | Not Specified | Reduced viral entry by 48% at 1.25 mg/mL | [11] |
Mechanisms of Antiviral Action
The primary antiviral mechanism of sulfated polysaccharides is the inhibition of viral attachment and entry into host cells.[1][5] This is achieved by the electrostatic interaction between the negatively charged sulfate groups of the polysaccharide and the positively charged amino acid residues on the viral surface glycoproteins, such as gp120 of HIV and the spike protein of SARS-CoV-2.[5] This binding competition with host cell receptors, like heparan sulfate proteoglycans (HSPGs), effectively neutralizes the virus before it can initiate infection.[11][12]
Beyond blocking viral entry, some studies suggest that sulfated polysaccharides may also interfere with later stages of the viral life cycle, such as replication and transcription.[1][4] Furthermore, these compounds can modulate the host's immune response, which may contribute to their overall antiviral effect.[4]
Experimental Protocols
The evaluation of antiviral activity for sulfated polysaccharides typically involves several key in vitro assays. The following outlines a general methodology based on common practices reported in the literature.[8][13][14]
1. Cell Culture and Virus Propagation:
-
Cell Lines: Vero (African green monkey kidney) cells are commonly used for their susceptibility to a wide range of viruses, including HSV, NDV, and SARS-CoV-2.[8][13] MT-4 cells are often employed for HIV-1 studies.[13][14]
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strains: Specific virus strains are propagated in susceptible host cells to generate viral stocks with known titers.
2. Cytotoxicity Assay:
-
Purpose: To determine the concentration range of the sulfated polysaccharide that is non-toxic to the host cells.
-
Method (MTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the polysaccharide and incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[8][15]
-
3. Antiviral Activity Assays:
-
Plaque Reduction Assay:
-
Seed cells in multi-well plates to form a confluent monolayer.
-
Pre-incubate the virus with various concentrations of the polysaccharide before adding the mixture to the cells, or add the polysaccharide and virus to the cells simultaneously.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with or without the polysaccharide.
-
Incubate until viral plaques (zones of cell death) are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques and calculate the IC50, the concentration of the polysaccharide that reduces the number of plaques by 50%.[8]
-
-
Cytopathic Effect (CPE) Inhibition Assay:
-
Seed cells in 96-well plates.
-
Infect the cells with a specific amount of virus in the presence of varying concentrations of the polysaccharide.
-
Incubate until CPE (e.g., cell rounding, detachment) is observed in the virus control wells.
-
Assess cell viability using methods like the MTT assay.
-
Calculate the EC50, the concentration of the polysaccharide that protects 50% of the cells from virus-induced death.[13]
-
-
Time-of-Addition Assay:
-
To elucidate the mechanism of action, the polysaccharide is added at different stages of the viral infection:
-
Pre-treatment of cells: Polysaccharide is added to cells and then washed away before viral infection.
-
Pre-treatment of virus: Polysaccharide is incubated with the virus before adding to the cells.
-
During infection (co-treatment): Polysaccharide and virus are added to the cells simultaneously.
-
Post-infection: Polysaccharide is added at various times after the initial viral infection.[13][14]
-
-
The level of viral inhibition at each stage provides insight into which part of the viral life cycle is being targeted.
-
Conclusion
This compound and other sulfated polysaccharides represent a promising avenue for the development of novel antiviral agents. Their broad-spectrum activity, coupled with a primary mechanism that targets the initial and essential step of viral entry, makes them attractive candidates for further research and development. The data presented in this guide underscore the potential of this compound, often demonstrating comparable or superior efficacy to other sulfated polysaccharides in various antiviral assays. Further in vivo studies and clinical trials are warranted to fully evaluate their therapeutic potential.[2]
References
- 1. Antiviral activity of sulfated polysaccharides from marine algae and its application in combating COVID-19: Mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances of edible marine algae-derived sulfated polysaccharides in antiviral treatments: challenges vs. opportunities [frontiersin.org]
- 3. A state-of-the-art review on this compound as an antiviral agent to combat viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antiviral Activities of Algal-Based Sulfated Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro characterization of the antiviral activity of this compound from Cladosiphon okamuranus against Newcastle Disease Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iota-Carrageenan Inhibits Replication of SARS-CoV-2 and the Respective Variants of Concern Alpha, Beta, Gamma and Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carrageenan-containing over-the-counter nasal and oral sprays inhibit SARS-CoV-2 infection of airway epithelial cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Therapeutic development targeting host heparan sulfate proteoglycan in SARS-CoV-2 infection [frontiersin.org]
- 13. The Comparative Analysis of Antiviral Activity of Native and Modified Fucoidans from Brown Algae Fucus evanescens In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Anti-HIV-1 Activity of Fucoidans from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Anti-Orthohantavirus Activity of the High-and Low-Molecular-Weight Fractions of this compound from the Brown Alga Fucus evanescens - PMC [pmc.ncbi.nlm.nih.gov]
Fucoidan and Heparin: A Comparative Analysis of Anticoagulant Properties
For researchers, scientists, and drug development professionals, understanding the nuances of anticoagulant compounds is paramount. This guide provides a detailed, objective comparison of the anticoagulant activities of fucoidan, a sulfated polysaccharide from brown seaweed, and heparin, a widely used clinical anticoagulant. The following analysis is supported by experimental data and detailed methodologies.
Executive Summary
Both this compound and heparin are sulfated polysaccharides that exhibit significant anticoagulant activity. Heparin primarily acts by potentiating antithrombin III (ATIII), which in turn inhibits thrombin (Factor IIa) and Factor Xa. This compound demonstrates a more complex mechanism, primarily inhibiting the intrinsic coagulation pathway and also potentiating the activity of both heparin cofactor II (HCII) and, to a lesser extent, antithrombin. While heparin remains a more potent anticoagulant on a weight basis, fucoidans present a promising alternative with a potentially lower risk of certain side effects.
Data Presentation: Quantitative Comparison of Anticoagulant Activity
The anticoagulant effects of this compound and heparin are typically assessed using standard coagulation assays: Activated Partial Thromboplastin Time (APTT), Prothrombin Time (PT), and Thrombin Time (TT). The table below summarizes key quantitative findings from in vitro studies.
| Parameter | This compound | Heparin | Key Findings & Citations |
| APTT | Significant, dose-dependent prolongation. Primarily affects the intrinsic and common pathways. | Potent, dose-dependent prolongation. | 1 mg of this compound is equivalent to approximately 14.1 IU of heparin in APTT activity.[1] Some fucoidans show APTT activity up to 38 units/mg compared to heparin's 167 units/mg.[2] |
| PT | Less pronounced effect compared to APTT. Prolongation is typically observed at higher concentrations. | Minimal effect at therapeutic doses. | 1 mg of this compound is equivalent to approximately 2.7 IU of heparin in PT activity.[1] |
| TT | Dose-dependent prolongation. | Potent, dose-dependent prolongation. | Fucoidans exhibit TT activity in the range of 0-35 units/mg.[2] |
| Mechanism | Primarily inhibits the intrinsic pathway. Potentiates both Heparin Cofactor II (HCII) and Antithrombin III (ATIII). | Potentiates Antithrombin III (ATIII) to inhibit Thrombin (Factor IIa) and Factor Xa. | This compound's activity is largely attributed to its interaction with HCII.[3][4] |
Experimental Protocols
Detailed methodologies for the key coagulation assays are provided below.
Activated Partial Thromboplastin Time (APTT) Assay
The APTT test evaluates the integrity of the intrinsic and common coagulation pathways.
Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin) and phospholipids (B1166683) to activate the contact-dependent factors of the intrinsic pathway. The clotting time is measured after the addition of calcium chloride.
Procedure:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Centrifuge to obtain platelet-poor plasma.
-
Reagent Preparation: Prepare APTT reagent containing a contact activator and phospholipids, and a 0.025 M calcium chloride solution.
-
Assay: a. Pre-warm the platelet-poor plasma and calcium chloride solution to 37°C. b. In a test tube, mix equal volumes of plasma and APTT reagent. c. Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C. d. Add an equal volume of the pre-warmed calcium chloride solution to the mixture and simultaneously start a timer. e. Record the time taken for a fibrin (B1330869) clot to form.
Prothrombin Time (PT) Assay
The PT test assesses the extrinsic and common pathways of coagulation.
Principle: Thromboplastin (a source of tissue factor and phospholipids) is added to platelet-poor plasma in the presence of calcium, initiating the extrinsic pathway. The time to clot formation is measured.
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma as described for the APTT assay.
-
Reagent Preparation: Reconstitute the PT reagent (thromboplastin and calcium).
-
Assay: a. Pre-warm the platelet-poor plasma and PT reagent to 37°C. b. In a test tube, add a specified volume of plasma. c. Add a specified volume of the PT reagent to the plasma and simultaneously start a timer. d. Record the time taken for a fibrin clot to form.
Thrombin Time (TT) Assay
The TT assay evaluates the final step of the common pathway: the conversion of fibrinogen to fibrin by thrombin.
Principle: A known concentration of thrombin is added to platelet-poor plasma, and the time required for a clot to form is measured. This test is sensitive to the concentration and function of fibrinogen and the presence of thrombin inhibitors.
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma as described for the APTT assay.
-
Reagent Preparation: Prepare a standardized thrombin solution.
-
Assay: a. Pre-warm the platelet-poor plasma to 37°C. b. In a test tube, add a specified volume of plasma. c. Add a specified volume of the thrombin solution to the plasma and simultaneously start a timer. d. Record the time taken for a fibrin clot to form.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the anticoagulant signaling pathways of this compound and heparin.
Caption: Experimental workflow for comparing anticoagulant activity.
Caption: Anticoagulant mechanisms of this compound and Heparin.
Conclusion
This comparative study demonstrates that both this compound and heparin are effective anticoagulants, albeit with distinct mechanisms of action and potencies. Heparin's primary reliance on antithrombin for its activity contrasts with this compound's broader interaction with both heparin cofactor II and antithrombin, as well as its direct inhibition of the intrinsic pathway. While heparin exhibits stronger anticoagulant activity on a weight basis in standard assays, this compound's unique mechanism may offer a different safety and efficacy profile. Further research, particularly well-controlled comparative clinical trials, is necessary to fully elucidate the therapeutic potential of this compound as a clinical anticoagulant. This guide provides a foundational understanding for researchers and professionals in the field of drug development to inform future investigations into these complex molecules.
References
Fucoidan and Chemotherapy: A Comparative Analysis of Efficacy in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies that enhance treatment efficacy while mitigating toxicity. Fucoidan, a sulfated polysaccharide derived from brown seaweed, has emerged as a promising candidate for use alongside conventional chemotherapy. This guide provides a comprehensive comparison of this compound's efficacy relative to and in combination with standard chemotherapy agents, supported by experimental data, detailed methodologies, and visualizations of key molecular pathways.
Quantitative Analysis of Synergistic Effects
Preclinical evidence strongly suggests that this compound can act synergistically with traditional chemotherapeutic agents, leading to enhanced anti-cancer activity compared to monotherapy.[1] This synergy is often characterized by a significant reduction in the half-maximal inhibitory concentration (IC50) of chemotherapy drugs, indicating that a lower dose is required to achieve the same cancer-killing effect, potentially reducing dose-related side effects.[1]
In Vitro Cytotoxicity: Enhanced Efficacy in Combination
Studies on various cancer cell lines demonstrate that the co-administration of this compound with chemotherapy drugs like cisplatin, doxorubicin (B1662922), and paclitaxel (B517696) leads to a marked increase in cytotoxicity against cancer cells.[2][3]
| Cancer Type | Cell Line | Chemotherapeutic Agent | This compound Combination | Key Finding | Reference |
| Breast Cancer | MCF-7 | Cisplatin | Yes | Significantly enhanced cytotoxicity | [2] |
| Breast Cancer | MCF-7 | Doxorubicin | Yes | Significantly enhanced cytotoxicity | [2] |
| Breast Cancer | MCF-7 | Paclitaxel | Yes | Significantly enhanced cytotoxicity | [2] |
| Breast Cancer | MDA-MB-231 | Cisplatin | Yes | Significantly enhanced cytotoxicity | [1] |
| Breast Cancer | MDA-MB-231 | Tamoxifen | Yes | Synergistic inhibitory effects on cell growth | [4] |
| Breast Cancer | MDA-MB-231 | Paclitaxel | Yes | Synergistic inhibitory effects on cell growth | [4] |
| Oral Cancer | SCC-25 | Cisplatin | Yes | Enhanced reduction of cell survival | [5] |
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][6] When combined with chemotherapy, this compound has been shown to significantly increase the percentage of apoptotic cancer cells.[1][2] For instance, in MCF-7 breast cancer cells, this compound alone can cause cell cycle arrest at the G1 phase. When combined with agents like cisplatin, doxorubicin, and taxol, it leads to an accumulation of cells in the G2/M and sub-G1 phases, indicating enhanced induction of apoptosis.[2]
| Cancer Type | Cell Line | Treatment | Effect on Apoptosis & Cell Cycle | Reference |
| Breast Cancer | MCF-7 | This compound alone | Cell cycle arrest at G1, accumulation in sub-G1, activation of caspases-3, -7, and -9 | [2] |
| Breast Cancer | MCF-7 | This compound + Cisplatin/Doxorubicin/Taxol | Enhanced accumulation of cells in G2/M and sub-G1 phases, increased apoptosis | [2] |
| Oral Cancer | SCC-25 | This compound + Cisplatin | Increased expression of activated caspases-8, -9, -3, and cleaved PARP | [5] |
Attenuation of Chemotherapy-Induced Toxicity
A significant advantage of incorporating this compound into cancer treatment regimens is its potential to reduce the toxic side effects of chemotherapy on healthy cells.[6][7] Studies have shown that while this compound enhances the cytotoxicity of chemotherapy against cancer cells, it can simultaneously protect non-cancerous cells. For example, in non-cancerous MCF-12A breast epithelial cells, this compound was found to attenuate the toxicity of doxorubicin and cisplatin.[2] Clinical studies have also suggested that this compound supplementation can help manage chemotherapy-related fatigue, allowing patients to tolerate treatment for longer durations.[8][9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and chemotherapy.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound, a chemotherapeutic agent (e.g., cisplatin, doxorubicin), or a combination of both. Control cells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with this compound, a chemotherapeutic agent, or a combination of both for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline).
-
Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells or late apoptotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are quantified.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is measured by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their fluorescence intensity.
Signaling Pathways and Mechanisms of Action
This compound's anti-cancer and chemo-sensitizing effects are mediated through the modulation of several key signaling pathways.
PI3K/Akt and MAPK Signaling Pathways
This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5][10] By inhibiting this pathway, this compound promotes apoptosis.[5] In some cancer cell lines, this compound also modulates the MAPK pathway, including ERK and p38 MAPK, which are involved in cell proliferation and apoptosis.[10][11]
Caption: this compound's modulation of PI3K/Akt and MAPK pathways.
Caspase-Dependent Apoptosis
This compound induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[11][12] It has been shown to activate initiator caspases like caspase-8 and caspase-9, which in turn activate executioner caspases such as caspase-3 and caspase-7, leading to the cleavage of cellular proteins and cell death.[2][12]
Caption: Caspase-dependent apoptosis induced by this compound.
General Experimental Workflow
The investigation of this compound's efficacy, alone or in combination with chemotherapy, typically follows a structured workflow from in vitro to in vivo studies.
Caption: General workflow for evaluating this compound's efficacy.
Conclusion
The presented data strongly support the potential of this compound as a valuable adjunct to standard chemotherapy.[1] By enhancing the cytotoxic effects of conventional drugs, modulating key cancer-related signaling pathways, and potentially reducing treatment-related toxicity, this compound offers a promising avenue for improving cancer treatment outcomes.[1][2][7] Further in-depth research and well-designed clinical trials are warranted to translate these preclinical findings into effective therapeutic strategies for cancer patients.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of this compound and Chemotherapeutic Agent Combinations on Malignant and Non-malignant Breast Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound extract enhances the anti-cancer activity of chemotherapeutic agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Enhances Cisplatin-induced Effects on SCC-25 Human Oral Cancer Cells by Inhibiting the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Therapeutic Potential of the Anticancer Activity of this compound: Current Advances and Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reduces the toxicities of chemotherapy for patients with unresectable advanced or recurrent colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mskcc.org [mskcc.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound Induces Apoptosis and Inhibits Proliferation of Hepatocellular Carcinoma via the p38 MAPK/ERK and PI3K/Akt Signal Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Proteomic Effects of Different Fucoidans on Cancer Cells
Introduction:
Fucoidans, a class of sulfated polysaccharides derived from brown seaweeds, have garnered significant attention in biomedical research for their diverse biological activities, including potent anticancer effects.[1][2] These effects are mediated through the modulation of various cellular processes, leading to cell cycle arrest, induction of apoptosis, and inhibition of metastasis.[1][2] The specific molecular mechanisms, however, can vary significantly depending on the fucoidan's source, its structural characteristics—such as molecular weight and degree of sulfation—and the type of cancer cell being treated.[3][4]
Comparative Analysis of Protein Expression Changes
The following table summarizes the observed changes in the expression of key proteins in cancer cells upon treatment with fucoidans from two common sources: Fucus vesiculosus and Undaria pinnatifida. It is important to note that these results are compiled from different studies and experimental conditions may vary.
| Target Protein | Protein Function | This compound Source | Cell Line(s) | Observed Effect | Reference |
| Apoptosis Regulators | |||||
| Caspase-3 | Executioner caspase in apoptosis | Undaria pinnatifida (LMWF¹) | MDA-MB-231 (Breast) | Activation/Cleavage Increased | [4] |
| Caspase-9 | Initiator caspase (intrinsic pathway) | Undaria pinnatifida (LMWF¹) | MDA-MB-231 (Breast) | Activation/Cleavage Increased | [4] |
| Bax | Pro-apoptotic Bcl-2 family protein | HT-29 (Colon) | HT-29 (Colon) | Expression Increased | [5] |
| Bcl-2, Bcl-xL | Anti-apoptotic Bcl-2 family proteins | HT-29 (Colon) | HT-29 (Colon) | Expression Decreased | [5] |
| Fas | Death receptor (extrinsic pathway) | HT-29 (Colon) | HT-29 (Colon) | Expression Increased | [5] |
| XIAP | X-linked inhibitor of apoptosis protein | MCF7 (Breast) | MCF7 (Breast) | Expression Decreased | [6] |
| Cell Cycle & Proliferation | |||||
| pRb (phosphorylated) | Retinoblastoma protein, G1/S transition | HT-29 (Colon) | HT-29 (Colon) | Expression Decreased | [7] |
| E2F | Transcription factor for S-phase entry | HT-29 (Colon) | HT-29 (Colon) | Expression Decreased | [7] |
| PCNA | Proliferating cell nuclear antigen | ES-2, OV-90 (Ovarian) | ES-2, OV-90 (Ovarian) | Expression Decreased | [8] |
| Signaling Pathways | |||||
| p-ERK1/2 | Phosphorylated ERK1/2 (MAPK pathway) | MCF7 (Breast) | MCF7 (Breast) | Phosphorylation Decreased | [6] |
| p-PI3K / p-AKT | PI3K/AKT pathway components | PC-3 (Prostate) | PC-3 (Prostate) | Phosphorylation Decreased | [4] |
| Angiogenesis | |||||
| VEGF | Vascular endothelial growth factor | 4T1 (Mouse Breast) | 4T1 (Mouse Breast) | Expression Decreased | [2][4] |
¹LMWF: Low Molecular Weight this compound
Experimental Protocols
This section provides a generalized methodology for assessing the proteomic effects of this compound treatment on cancer cells, based on common practices cited in the literature.
Cell Culture and this compound Treatment
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: this compound extracts from different sources (e.g., Fucus vesiculosus, Undaria pinnatifida) are dissolved in sterile phosphate-buffered saline (PBS) or cell culture medium to create a stock solution. The solution is sterilized by filtration through a 0.22 µm filter.
-
Treatment: Cells are seeded and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of the desired this compound (e.g., 0-500 µg/mL). A vehicle control (medium with PBS) is run in parallel. Cells are incubated for a specified period, typically 24 to 72 hours, before harvesting for proteomic analysis.
Protein Extraction and Quantification
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and harvested. Cell pellets are lysed using a lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal protein loading for subsequent analyses.
Proteomic Analysis (Example: Label-Free Quantitative Mass Spectrometry)
-
Sample Preparation: Equal amounts of protein from control and this compound-treated samples are taken. Proteins are typically reduced, alkylated, and then digested into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixtures are separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer acquires high-resolution mass spectra of the peptides and their fragments.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer). Peptides are identified by matching fragmentation patterns against a protein database. The relative abundance of proteins between samples is determined by comparing the signal intensities of their corresponding peptides. Statistical analysis is performed to identify proteins that are significantly differentially expressed between the control and this compound-treated groups.
Visualization of Cellular Mechanisms
The diagrams below illustrate key signaling pathways commonly modulated by this compound treatment and a typical experimental workflow for proteomic analysis.
Caption: this compound-induced signaling pathways leading to apoptosis.
Caption: General workflow for quantitative proteomics analysis.
Conclusion
The available evidence strongly indicates that fucoidans from different algal sources exert their anticancer effects by modulating a complex network of proteins involved in apoptosis, cell cycle regulation, and survival signaling. Fucoidans from Undaria pinnatifida and Fucus vesiculosus both demonstrate the ability to downregulate survival pathways like PI3K/AKT and MAPK, while promoting apoptosis through the Bcl-2 family and caspase cascade.
However, the precise proteomic signatures and the magnitude of these effects can differ, likely due to variations in their molecular weight, fucose content, and sulfation patterns.[3] The development of standardized this compound extracts and the execution of direct, head-to-head quantitative proteomic studies are critical next steps. Such research will be invaluable for elucidating the specific structure-function relationships of these promising marine compounds and for advancing their potential application in oncology.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation this compound Extracts From Undaria pinnatifida and Fucus vesiculosus in Combination With Anticancer Drugs in Human Cancer Orthotopic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the Effects of Fucoidans from Fucus Species and Laminaria hyperborea against Oxidative Stress and Iron-Dependent Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Assessing the Purity of Commercial Fucoidan Extracts: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the purity of commercially available fucoidan extracts, offering researchers, scientists, and drug development professionals objective data to inform their selection process. The purity of this compound, a sulfated polysaccharide from brown seaweed, is paramount for reproducible and reliable research outcomes, as impurities can significantly impact its biological activity. This document outlines key analytical methods for purity assessment, presents comparative data on commercial products, and details the experimental protocols for these analyses.
Comparison of Commercial this compound Extracts
The purity of commercial this compound extracts can vary considerably between suppliers and even between batches. Key quality parameters include this compound content, sulfate (B86663) content, and the presence of impurities such as proteins, polyphenols, and endotoxins. The following table summarizes the reported purity of several commercial this compound extracts based on various analytical methods.
| Commercial Extract | This compound Content (%) | Sulfate Content (%) | Protein Content (%) | Polyphenol Content (%) | Endotoxin (B1171834) Level (EU/mg) | Source of Data |
| Sigma-Aldrich (F8190) | ≥95[1] | Not specified | Not specified | Not specified | Not specified | Certificate of Analysis[1] |
| Sigma Crude | 81.93 ± 5.64 (FT-IR)[2] | Not specified | Not specified | Not specified | Not specified | Research Publication[2] |
| 63.07 ± 0.47 (Fucose-method)[1] | ||||||
| 69.17 ± 0.37 (Dye-method)[1] | ||||||
| 94.05 ± 0.24 (HPLC-RI)[2] | ||||||
| Commercial A | 51.44 ± 4.61 (FT-IR)[2] | Not specified | Not specified | Not specified | Not specified | Research Publication[2] |
| 34.97 ± 0.22 (Fucose-method)[1] | ||||||
| 61.17 ± 0.37 (Dye-method)[1] | ||||||
| 49.50 ± 0.03 (HPLC-RI)[2] | ||||||
| Commercial B | 92.74 ± 8.05 (FT-IR)[2] | Not specified | Not specified | Not specified | Not specified | Research Publication[2] |
| 75.85 ± 0.58 (Fucose-method)[1] | ||||||
| 108.56 ± 0.13 (Dye-method)[1] | ||||||
| 82.35 ± 0.12 (HPLC-RI)[2] | ||||||
| Commercial C | 67.27 ± 6.34 (FT-IR)[2] | Not specified | Not specified | Not specified | Not specified | Research Publication[2] |
| 35.06 ± 0.40 (Fucose-method)[1] | ||||||
| 26.32 ± 0.22 (Dye-method)[1] | ||||||
| 66.77 ± 0.85 (HPLC-RI)[2] | ||||||
| Marinova | Claims of high purity, but specific quantitative data for direct comparison is not readily available in public documents. They state that many commercial fucoidans, particularly from some regions, are of poor quality and may contain as little as 4% this compound despite claims of 85%.[3] | Not specified | Not specified | Not specified | Not specified | Manufacturer's Website[3] |
| Vesta Ingredients (Ultrathis compound™) | Claims a "very pure and highly stable product" due to an alcohol-free ultrafiltration manufacturing method. However, specific quantitative purity data is not provided on their website.[4] | Not specified | Not specified | Not specified | Not specified | Manufacturer's Website[4] |
Note: The different analytical methods can yield varying results for this compound content. It is crucial to consider the methodology used when comparing data from different sources.
The Importance of Purity: Impact of Impurities on Signaling Pathways
Impurities within this compound extracts can have significant, unintended biological effects, potentially confounding experimental results. For instance, endotoxins, common contaminants from Gram-negative bacteria, are potent activators of inflammatory signaling pathways. They can bind to Toll-like receptor 4 (TLR4), triggering a cascade that activates both the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, leading to the production of pro-inflammatory cytokines. Polyphenols, another class of common impurities, can also modulate these pathways. The following diagram illustrates how these impurities can influence cellular signaling.
Caption: Impurity-mediated activation of inflammatory signaling.
Experimental Workflow for Purity Assessment
A systematic approach is required to accurately assess the purity of a commercial this compound extract. The following diagram outlines a general experimental workflow, from sample preparation to the analysis of key purity indicators.
Caption: A generalized workflow for assessing this compound purity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
This compound Quantification
a) Fucose Content Assay (Dische and Shettles Method)
This colorimetric assay estimates this compound content based on its fucose concentration.
-
Reagents:
-
Sulfuric acid solution (6:1, concentrated H₂SO₄:water)
-
L-cysteine hydrochloride solution (3% w/v in water)
-
L-fucose standard solutions (0.005 to 0.1 mg/mL)
-
-
Procedure:
-
Add 1 mL of the this compound sample or fucose standard to a glass test tube.
-
Carefully add 4.5 mL of the sulfuric acid solution and mix thoroughly.
-
Incubate the mixture in a boiling water bath for 10 minutes.
-
Cool the tubes to room temperature.
-
Add 0.1 mL of the L-cysteine hydrochloride solution and mix.
-
Incubate at room temperature for 60 minutes.
-
Measure the absorbance at 396 nm and 430 nm using a spectrophotometer.
-
The this compound content is estimated from the fucose concentration, often using a conversion factor of 2, assuming fucose constitutes approximately 50% of the this compound by weight.[1]
-
b) Cationic Dye Assay (Toluidine Blue Method) for Sulfated Polysaccharide Content
This assay quantifies sulfated polysaccharides based on their interaction with the toluidine blue dye.
-
Reagents:
-
Toluidine blue solution (0.06 mM toluidine blue in 0.02 M maleic acid, pH 1.0)
-
This compound standard solutions (0.1 to 1.5 mg/mL)
-
-
Procedure:
-
Pipette 16 µL of the this compound sample or standard into a microplate well or cuvette.
-
Add 1584 µL of the toluidine blue solution and mix thoroughly.
-
Measure the absorbance at 632 nm.[1]
-
Quantify the sulfated polysaccharide content by comparing the sample absorbance to a standard curve generated with known concentrations of this compound.
-
c) High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
HPLC-RI is a robust method for the direct quantification of this compound.
-
Instrumentation:
-
HPLC system equipped with a refractive index (RI) detector.
-
Size-exclusion column (e.g., Ultrahydrogel™ 500).
-
-
Mobile Phase: Ultrapure water.
-
Procedure:
-
Prepare this compound standards and samples in the mobile phase.
-
Inject the samples into the HPLC system.
-
Elute with the mobile phase at a constant flow rate (e.g., 0.6 mL/min).
-
Detect the this compound peak using the RI detector.
-
Quantify the this compound concentration by comparing the peak area of the sample to a standard curve.
-
Impurity Analysis
a) Protein Content (Bradford Assay)
This is a rapid and sensitive method for the quantification of total protein.
-
Reagents:
-
Bradford reagent (Coomassie Brilliant Blue G-250 in ethanol (B145695) and phosphoric acid)
-
Bovine serum albumin (BSA) standard solutions (e.g., 0.1 to 1.0 mg/mL)
-
-
Procedure:
-
Add a small volume of the this compound sample or BSA standard to a microplate well or cuvette.
-
Add the Bradford reagent and mix.
-
Incubate at room temperature for at least 5 minutes.
-
Measure the absorbance at 595 nm.
-
Determine the protein concentration from a BSA standard curve.
-
b) Total Polyphenol Content (Folin-Ciocalteu Assay)
This assay measures the total phenolic content, a common impurity in seaweed extracts.
-
Reagents:
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution (e.g., 7.5% w/v)
-
Gallic acid standard solutions
-
-
Procedure:
-
Mix the this compound sample with the Folin-Ciocalteu reagent.
-
Add the sodium carbonate solution to raise the pH.
-
Incubate in the dark at room temperature.
-
Measure the absorbance at approximately 760 nm.
-
Express the total polyphenol content as gallic acid equivalents (GAE) based on a standard curve.
-
c) Endotoxin Level (Limulus Amebocyte Lysate - LAL - Assay)
The LAL assay is the standard method for detecting and quantifying bacterial endotoxins.
-
Principle: The assay is based on the coagulation cascade of the amoebocyte lysate from the horseshoe crab (Limulus polyphemus), which is triggered by bacterial endotoxins.
-
Methods:
-
Gel-clot method: A qualitative or semi-quantitative method where the formation of a solid gel indicates the presence of endotoxin at or above a certain concentration.
-
Turbidimetric method: A quantitative kinetic assay that measures the increase in turbidity over time.
-
Chromogenic method: A quantitative kinetic assay where the endotoxin-activated enzyme cleaves a chromogenic substrate, resulting in a color change that is measured spectrophotometrically.
-
-
General Procedure (Kinetic Chromogenic Assay):
-
Reconstitute the LAL reagent and prepare endotoxin standards.
-
Add samples and standards to a 96-well microplate.
-
Add the LAL reagent to each well.
-
Incubate the plate at 37°C in a microplate reader.
-
Monitor the change in absorbance over time.
-
The endotoxin concentration in the sample is determined by comparing its reaction time to the standard curve.
-
Conclusion
The purity of commercial this compound extracts is a critical factor that can significantly influence research outcomes. This guide provides a framework for researchers to critically evaluate and compare different commercial this compound products. By employing the detailed analytical methods and understanding the potential impact of impurities, scientists can ensure the quality and reliability of their this compound samples, leading to more accurate and reproducible scientific findings. It is recommended that researchers request certificates of analysis from suppliers and, where possible, independently verify the purity of their this compound extracts using the methods outlined in this guide.
References
- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 2. Pharmacological Effects of Polyphenol Phytochemicals on the Intestinal Inflammation via Targeting TLR4/NF-κB Signaling Pathway [mdpi.com]
- 3. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis [mdpi.com]
- 4. Therapies from this compound; Multifunctional Marine Polymers - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Host Responses to Fucoidan and Alginate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the in vivo host response to biomaterials is paramount for predicting their safety and efficacy. This guide provides an objective comparison of the in vivo performance of two widely studied marine-derived polysaccharides, fucoidan and alginate, with a focus on their immunological and fibrotic responses. The information presented is supported by experimental data from peer-reviewed studies.
This comparative analysis reveals distinct in vivo host response profiles for this compound and alginate. While both materials are generally considered biocompatible, their interactions with the immune system can differ significantly. This compound has demonstrated notable anti-inflammatory and immunomodulatory properties, often leading to a reduction in inflammatory cell infiltration and pro-inflammatory cytokine secretion. In contrast, alginate, depending on its purity and composition, has been shown to elicit a more pronounced inflammatory response, which in some contexts can be leveraged for immunostimulatory applications.
Quantitative Comparison of In Vivo Host Responses
The following tables summarize quantitative data from in vivo studies, providing a direct comparison of key host response markers following implantation of this compound- and alginate-based biomaterials.
Table 1: Comparison of Cytokine and Chemokine Profiles
| Biomaterial Formulation | Animal Model | Key Cytokine/Chemokine Findings | Reference |
| This compound Alginate Microbeads | C57BL/6JRj Mice | High levels of MCP-1, IL-8, IFN-γ. Reduced levels of RANTES, Eotaxin, PDGF-BB, TGF-β isoforms. | [1][2] |
| Sulfated Alginate Microbeads | C57BL/6JRj Mice | Lower inflammatory potential compared to this compound alginate microbeads. | [2] |
| Imine Crosslinked this compound Hydrogel | C57BL/6 Mice | Subcutaneous injection led to the creation of an anti-inflammatory environment. Increased expression of anti-inflammatory markers (CD-206 and arginase-I) compared to LPS control. | [3] |
| Alginate Hydrogels (Cell-laden) | Athymic RNU rats and immunocompetent Sprague Dawley rats | In immunocompetent rats, alginate hydrogels are surrounded by a thicker fibrous capsule. The immune status of the animal model influences the cellular response and hydrogel degradation. | [4][5] |
Table 2: Comparison of Fibrotic and Inflammatory Cell Response
| Biomaterial Formulation | Animal Model | Key Fibrosis/Immune Cell Infiltration Findings | Reference |
| This compound Alginate Microbeads | C57BL/6JRj Mice | Higher pericapsular fibrotic overgrowth (PFO) compared to sulfated alginate microbeads. | [1][2] |
| Sulfated Alginate Microbeads | C57BL/6JRj Mice | Reduced pericapsular fibrotic overgrowth (PFO). | [2] |
| Imine Crosslinked this compound Hydrogel | C57BL/6J mice | Subcutaneous injection demonstrated in vivo biocompatibility and an anti-inflammatory nature. | [6] |
| Alginate Hydrogels (Cell-laden) | Athymic RNU rats vs. Immunocompetent Sprague Dawley rats | Immunocompetent rats showed a higher number of lymphocyte-like cells at the defect site, while athymic rats had a higher number of total cells and cells with non-lymphocyte morphology. | [4][5][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for key experiments cited in this guide.
Subcutaneous Implantation of Hydrogels in a Murine Model
This protocol describes a general procedure for the subcutaneous implantation of biomaterial hydrogels in mice to evaluate the local host response.
-
Animal Model: C57BL/6 mice are commonly used for in vivo biocompatibility and inflammatory response studies.
-
Anesthesia: Mice are anesthetized using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).
-
Surgical Preparation: The dorsal area of the mouse is shaved, and the skin is disinfected with 70% ethanol (B145695) and povidone-iodine.
-
Implantation: A small incision (approximately 1 cm) is made through the skin. A subcutaneous pocket is created by blunt dissection. The hydrogel (typically 50-100 µL) is then injected into the pocket.
-
Wound Closure: The incision is closed using surgical sutures or staples.
-
Post-operative Care: Analgesics are administered to manage pain. The animals are monitored daily for signs of infection or distress.
-
Explantation and Analysis: At predetermined time points (e.g., 7, 14, or 28 days), the mice are euthanized. The implanted hydrogel and surrounding tissue are carefully excised for histological and immunohistochemical analysis.
Histological and Immunohistochemical Analysis of In Vivo Host Response
This protocol outlines the steps for processing and analyzing explanted tissues to assess the cellular response to an implanted biomaterial.
-
Tissue Fixation: The explanted tissue containing the biomaterial is fixed in 10% neutral buffered formalin for at least 24 hours.
-
Paraffin (B1166041) Embedding: The fixed tissue is dehydrated through a series of graded ethanol solutions, cleared with xylene, and embedded in paraffin wax.
-
Sectioning: 5 µm thick sections are cut from the paraffin blocks using a microtome and mounted on glass slides.
-
Hematoxylin and Eosin (H&E) Staining: H&E staining is performed to visualize the general tissue morphology and identify the inflammatory cell infiltrate. The thickness of the fibrous capsule surrounding the implant is also measured.
-
Immunohistochemistry (IHC): IHC is used to identify specific immune cell populations.
-
Antigen Retrieval: Slides are treated with a retrieval solution (e.g., citrate (B86180) buffer) at high temperature to unmask antigens.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., goat serum).
-
Primary Antibody Incubation: Slides are incubated with primary antibodies specific for immune cell markers (e.g., F4/80 for macrophages, CD3 for T-cells, Ly-6G for neutrophils).
-
Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a chromogenic substrate to visualize the target cells.
-
-
Image Analysis: The stained slides are imaged using a microscope. The number of positive cells and the thickness of the fibrous capsule are quantified using image analysis software.
Signaling Pathways and Experimental Workflows
The host response to this compound and alginate is mediated by complex signaling pathways. The diagrams below, generated using Graphviz, illustrate key pathways and experimental workflows.
Concluding Remarks
The choice between this compound and alginate for a specific biomedical application will depend on the desired host response. This compound's anti-inflammatory properties make it a promising candidate for applications where minimizing the foreign body response is critical, such as in drug delivery and tissue engineering scaffolds for sensitive tissues.[3] Conversely, the immunostimulatory potential of alginate can be advantageous in vaccine adjuvant development and in applications where a controlled inflammatory response is required to initiate tissue regeneration.[8][9]
It is important to note that the host response to these polysaccharides is influenced by numerous factors, including their molecular weight, degree of sulfation (for this compound), M/G ratio (for alginate), purity, and the specific formulation of the biomaterial. Therefore, careful characterization of the starting material and the final construct is essential for predictable in vivo performance. Further head-to-head in vivo studies using well-characterized, unmodified this compound and alginate are warranted to provide a more definitive comparative analysis.
References
- 1. This compound’s Molecular Targets: A Comprehensive Review of Its Unique and Multiple Targets Accounting for Promising Bioactivities Supported by In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Can Function as an Adjuvant In Vivo to Enhance Dendritic Cell Maturation and Function and Promote Antigen-Specific T Cell Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Alginate Oligosaccharides Ameliorate DSS-Induced Colitis through Modulation of AMPK/NF-κB Pathway and Intestinal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alginate Hydrogels for In Vivo Bone Regeneration: The Immune Competence of the Animal Model Matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effect of alginate on innate immune activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Fucoidan's Bioactivity: A Comparative Guide to Reproducibility in Research
For researchers, scientists, and drug development professionals, understanding the variable bioactivity of fucoidan is critical for harnessing its therapeutic potential. This guide provides a comparative analysis of this compound's performance across different studies, focusing on the impact of its source and extraction methodology on its antioxidant, anti-inflammatory, and anticancer properties. Detailed experimental protocols and a summary of quantitative data are presented to aid in the design and interpretation of future research.
This compound, a complex sulfated polysaccharide found in brown seaweeds, has garnered significant attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] However, the reproducibility of these bioactivities across different studies has been a challenge, largely due to variations in the this compound source, extraction methods, and the resulting structural heterogeneity of the polysaccharide.[4][5] Key structural features that influence bioactivity include molecular weight, fucose content, sulfate (B86663) content, and the position of sulfate groups.[4] This guide aims to provide a clear comparison of this compound's bioactivity by summarizing quantitative data from various studies and detailing the experimental methodologies used.
Factors Influencing this compound Bioactivity
The biological properties of this compound are not uniform and are significantly influenced by several factors:
-
Seaweed Species: Fucoidans extracted from different brown seaweed species, such as Fucus vesiculosus, Laminaria japonica, and various Sargassum species, exhibit distinct structural characteristics and, consequently, varying degrees of bioactivity.[6][7]
-
Extraction Method: The technique used to extract this compound from the seaweed has a profound impact on the yield, purity, and structural integrity of the final product. Common methods include hot water extraction and acid extraction, each with its own advantages and disadvantages that affect the resulting bioactivity.[1][8][9]
-
Structural Characteristics: The molecular weight, fucose content, and the degree and position of sulfation are critical determinants of this compound's biological effects.[4] For instance, higher sulfate content has often been correlated with enhanced anticoagulant and antioxidant activities.[10]
Comparative Analysis of this compound Bioactivity
To facilitate a clear comparison, the following tables summarize the quantitative data from various studies on the antioxidant, anti-inflammatory, and anticancer activities of this compound from different sources and extracted using different methods.
Antioxidant Activity
The antioxidant potential of this compound is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the nitric oxide (NO) scavenging assay. The IC50 value, which represents the concentration of this compound required to inhibit 50% of the radical activity, is a key metric for comparison. A lower IC50 value indicates higher antioxidant activity.
| This compound Source | Extraction Method | Assay | IC50 Value (µg/mL) | Reference |
| Sargassum hystrix | 0.1 N HCl, 24h, RT | DPPH | 4336 | [1] |
| Sargassum hystrix | 2% CaCl2, 4h, 85°C | DPPH | 5409 | [1] |
| Sargassum hystrix | 85% Ethanol (B145695), 12h, RT | DPPH | 5617 | [1] |
| Sargassum hystrix | 0.5% EDTA, 3h, 70°C | DPPH | 2200 | [1] |
| Sargassum sp. | Conventional | DPPH | 195 | [11] |
| Sargassum sp. | Microwave-assisted | DPPH | 175 | [11] |
| Sargassum sp. | Ultrasound-assisted | DPPH | 230 | [11] |
| Fucus vesiculosus | Not specified | DPPH | 50 | [12] |
| Turbinaria conoides | Soaked water method | DPPH | Not specified | [13] |
| Ferula hermonis | Not specified | DPPH | 157.6 | [14] |
| Cystoseira compressa | Not specified | DPPH | 156.0 | [3] |
| Eucalyptus globulus | Not specified | DPPH | 4.1 | [3] |
Table 1: Comparative antioxidant activity of this compound from various sources and extraction methods as measured by the DPPH assay.
| This compound Source | Extraction Method | Assay | IC50 Value (µg/mL) | Reference |
| Various | Not specified | Nitric Oxide Scavenging | Varies | [15][16] |
Table 2: Comparative antioxidant activity of this compound as measured by the nitric oxide scavenging assay. Note: Specific comparative IC50 values across different fucoidans in a single study were limited in the search results.
Anticancer Activity
The anticancer efficacy of this compound is frequently evaluated by its ability to inhibit the proliferation of cancer cell lines, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a standard method. The IC50 value here represents the concentration of this compound that reduces the viability of cancer cells by 50%.
| This compound Source | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Turbinaria conoides | MCF7 (Breast) | 115.21 | [13][17] |
| Turbinaria conoides | A549 (Lung) | 346.49 | [13][17] |
| Undaria pinnatifida (LMWF) | MCF-7 (Breast) | 19.09 (72h) | [18] |
| Undaria pinnatifida (LMWF) | MCF-7 (Breast) | 10.54 (96h) | [18] |
| Fucus vesiculosus | U-251MG (Glioblastoma) | >300 kDa fraction showed lowest IC50 | [19] |
| Turbinaria decurrens | A549 (Lung) | 250 (at 12h and 48h) | [20] |
Table 3: Comparative anticancer activity of this compound from various sources against different cancer cell lines.
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental methodologies are crucial. Below are representative protocols for key bioactivity assays.
This compound Extraction
Hot Water Extraction:
-
Dried and powdered seaweed is mixed with distilled water (e.g., 1:20 w/v).[1]
-
The mixture is heated to a specific temperature (e.g., 85°C) for a defined period (e.g., 4 hours) with continuous stirring.[21]
-
The extract is then cooled and centrifuged to remove solid residues.
-
The supernatant is collected, and this compound is precipitated by adding ethanol (e.g., to a final concentration of 70% v/v).[22]
-
The precipitate is collected by centrifugation, washed, and then freeze-dried to obtain crude this compound.
Acid Extraction:
-
Dried and powdered seaweed is suspended in a dilute acid solution (e.g., 0.1 N HCl) at a specific ratio (e.g., 1:25 w/v).[22]
-
The mixture is incubated at a controlled temperature (e.g., room temperature or elevated) for a set duration (e.g., 24 hours) with stirring.[1]
-
The mixture is then neutralized (e.g., with 1 N NaOH) and filtered.[22]
-
This compound is precipitated from the filtrate using ethanol.
-
The precipitate is collected, washed, and lyophilized.
Antioxidant Assays
DPPH Radical Scavenging Assay:
-
A stock solution of DPPH in methanol (B129727) (e.g., 0.05 g/L) is prepared.[14]
-
Different concentrations of this compound are mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[14]
-
The absorbance of the solution is measured spectrophotometrically (e.g., at 517 nm).
-
The percentage of scavenging activity is calculated relative to a control (DPPH solution without this compound). The IC50 value is then determined.[14]
Nitric Oxide Scavenging Assay:
-
Sodium nitroprusside in phosphate-buffered saline (PBS) is used to generate nitric oxide.
-
Various concentrations of this compound are mixed with the sodium nitroprusside solution and incubated.
-
After incubation, Griess reagent is added to the mixture.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm) to quantify the amount of nitrite (B80452) formed.
-
The scavenging activity and IC50 value are calculated by comparing with a control.[14]
Anticancer Assay
MTT Cytotoxicity Assay:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[13]
-
After incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan (B1609692) crystals by viable cells.[13]
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read using a microplate reader (e.g., at 570 nm), and cell viability is calculated as a percentage of the untreated control. The IC50 value is then determined.[13]
Anti-inflammatory Assay
Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages:
-
Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.
-
The cells are pre-treated with different concentrations of this compound for a short period (e.g., 1 hour).
-
Lipopolysaccharide (LPS) is then added to stimulate an inflammatory response, and the cells are incubated for a longer period (e.g., 24 hours).
-
The amount of nitric oxide produced in the cell culture supernatant is measured using the Griess reagent.
-
The inhibitory effect of this compound on NO production is calculated relative to the LPS-stimulated control without this compound treatment.
Signaling Pathways and Mechanisms of Action
The bioactivities of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
Anti-inflammatory Signaling
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[23][24] In response to inflammatory stimuli like LPS, these pathways are activated, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). This compound can suppress the activation of key proteins in these pathways, thereby reducing the inflammatory response.[9][25]
References
- 1. Characteristics and Antioxidant Activity of this compound from Sargassum hystrix: Effect of Extraction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive and Comparative Analysis of the this compound Compositional Data Across the Phaeophyceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant and Antisteatotic Activities of this compound Fractions from Marine and Terrestrial Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical composition antioxidant and antimicrobial activities of this compound extracted from two species of brown seaweeds (Sargassum ilicifolium and Sargassum angustifolium) around Qeshm Island | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Antioxidant and Antisteatotic Activities of a New this compound Extracted from Ferula hermonis Roots Harvested on Lebanese Mountains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scielo.br [scielo.br]
- 18. mdpi.com [mdpi.com]
- 19. Conventional extraction of this compound from Irish brown seaweed Fucus vesiculosus followed by ultrasound-assisted depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. bio-conferences.org [bio-conferences.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Fucoidan's Bioactivity: A Comparative Guide to Structure-Function Relationships
For Researchers, Scientists, and Drug Development Professionals
Fucoidan, a complex sulfated polysaccharide found in brown seaweeds and some marine invertebrates, has garnered significant scientific interest for its diverse and potent biological activities. Its therapeutic potential, however, is intricately linked to its structural characteristics, which vary significantly depending on the source species. This guide provides a comprehensive comparison of this compound from different sources, correlating its structural attributes with its anticancer, anticoagulant, anti-inflammatory, antiviral, and immunomodulatory functions. Experimental data is summarized for objective comparison, and detailed methodologies for key experiments are provided to support further research.
Structural Diversity of this compound
The biological properties of this compound are largely dictated by its molecular weight, the degree and position of sulfation, and its monosaccharide composition. While L-fucose is the primary constituent, the presence of other sugars like galactose, mannose, xylose, and glucuronic acid, as well as the arrangement of the polysaccharide backbone, contributes to the functional specificity of this compound from different sources.[1][2]
Table 1: Structural Characteristics of this compound from Various Sources
| Source Species | Major Structural Features | Molecular Weight (kDa) | Sulfate (B86663) Content (%) | Key Monosaccharides | Primary Glycosidic Linkages | Reference |
| Fucus vesiculosus | Primarily a sulfated fucan with a backbone of alternating α(1→3) and α(1→4)-linked L-fucose residues. Sulfation mainly at C2 and C4 positions. | 112.8 | 26.3 | L-fucose, xylose, glucuronic acid, rhamnose, glucose, mannose, galactose | α(1→3) and α(1→4) | [1][3] |
| Undaria pinnatifida | A sulfated galactofucan. | 5-100 (native) | 9.18 - 41.5 | L-fucose, D-galactose, mannose, xylose | (1→3)-linked fucose; (1→3), (1→4), and (1→6)-linked galactose | [4] |
| Laminaria japonica | Complex structure with a backbone of α(1→3)-linked L-fucopyranose residues and branches. | 30 - 90.8 | 33.2 | L-fucose, galactose, mannose | α(1→3) | [5][6] |
| Sargassum sp. | Can produce two types of fucoidans, one with higher glucuronic acid and lower sulfate, and another with high sulfate concentrated on fucose residues. | 92.7 (from H. fusiforme) | 21.8 (from H. fusiforme) | Fucose, galactose, mannose, xylose, glucuronic acid | (1→3)- and (1→4)-linked fucose | [1] |
| Marine Invertebrates (e.g., sea cucumber) | Regular, repeating oligosaccharide units. For example, some have a backbone of α-(1→3)-linked fucopyranose. | Varies | Varies | L-fucose | α(1→3) | [1] |
Correlation of Structure with Biological Function
The structural variations outlined above have a profound impact on the biological activity of this compound.
Anticancer Activity
The anticancer effects of this compound are often associated with its ability to induce apoptosis and inhibit cell proliferation and angiogenesis.[7][8] Higher molecular weight fucoidans are often more effective.[8] The sulfate content and position are also crucial for bioactivity.[8] this compound from Fucus vesiculosus has been well-studied for its anticancer properties.[8]
Table 2: Anticancer Activity of this compound from Different Sources
| Source Species | Cancer Cell Line | IC50 (µg/mL) | Key Structural Determinants | Reference |
| Turbinaria decurrens | HT29 (colon) | 5.41 - 73.52 | Lower molecular weight, rod-like structure with short branches | [9] |
| Turbinaria conoides | MCF7 (breast) | 115.21 | Not specified | [10] |
| Undaria pinnatifida | Breast cancer cell lines | Dose-dependent inhibition by low molecular weight fraction | Low molecular weight |
Anticoagulant Activity
This compound's anticoagulant activity is one of its most widely studied properties.[1] This activity is strongly influenced by the degree of sulfation, the position of sulfate groups, and the molecular weight.[1][3] Fucoidans with a molecular weight between 10 kDa and 300 kDa generally exhibit the strongest anticoagulant activity.[3] Specifically, sulfation at the C-2 and C-3 positions of the fucose residues is important for this bioactivity.[1]
Table 3: Anticoagulant Activity of this compound from Different Sources
| Source Species | Anticoagulant Assay | Activity | Key Structural Determinants | Reference |
| Ecklonia kurome | APTT, TT | High | High sulfate content | [1] |
| Laminaria saccharina | APTT | High | Not specified | [11] |
| Fucus distichus | APTT | High | Not specified | [11] |
| Pelvetia canaliculata | Anti-factor IIa | Potent (low molecular weight fraction) | Low molecular weight (approx. 20 kDa) | [12] |
Anti-inflammatory Activity
This compound exerts its anti-inflammatory effects by downregulating key signaling pathways such as NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines (TNF-α, IL-1β, IL-6).[13][14] Both high and low molecular weight fucoidans have demonstrated anti-inflammatory properties.[2]
Table 4: Anti-inflammatory Activity of this compound from Different Sources
| Source Species | Cell Line/Model | Effect | Key Structural Determinants | Reference |
| Saccharina japonica | RAW 264.7 macrophages | Decreased NO, iNOS, COX-2, TNF-α, IL-1β, IL-6 | Not specified | [13] |
| Fucus vesiculosus | RAW 264.7 macrophages | Decreased PGE2, TNF-α, IL-1β | Not specified | [13] |
| Sargassum hemiphyllum | Caco-2 cells | Decreased TNF-α, IL-1β; Increased IL-10, IFN-γ | Low molecular weight | [13] |
| Chnoospora minima | RAW 264.7 macrophages | Dose-dependent inhibition of NO production | Not specified | [15] |
Antiviral Activity
The antiviral activity of this compound is largely dependent on its sulfate content and molecular weight.[3][16] Higher molecular weight and higher sulfate content generally correlate with stronger antiviral effects.[3][17] this compound can inhibit viral entry and replication.[16]
Table 5: Antiviral Activity of this compound from Different Sources
| Source Species | Virus | Mechanism of Action | Key Structural Determinants | Reference |
| Undaria pinnatifida | Herpes Simplex Virus-1 (HSV-1) | Inhibits viral replication, stimulates immune defense | Sulfation at C-4 of (1→3)-linked fucopyranosyl units | [3][16] |
| Kjellmaniella crassifolia | Influenza A Virus (IAV) | Prevents viral replication | Not specified | [16] |
| Fucus evanescens | Herpes Simplex Virus (HSV) | Inhibits viral replication | Higher molecular weight and sulfation | [17] |
Immunomodulatory Activity
This compound can modulate the immune system by activating various immune cells, including T cells, dendritic cells, macrophages, and natural killer (NK) cells.[18] The immunomodulatory effects are influenced by the this compound's structure, with different structures potentially stimulating different immune responses.[15] For instance, this compound from Ascophyllum nodosum, which is highly branched, has been shown to increase the production of several cytokines by neutrophils.[15]
Table 6: Immunomodulatory Activity of this compound from Different Sources
| Source Species | Immune Cells | Effect | Key Structural Determinants | Reference |
| Ecklonia cava | T cells | Activation | Not specified | [18] |
| Ascophyllum nodosum | T cells, Neutrophils | T cell activation, Increased IL-6, IL-8, TNF-α from neutrophils | Highly branched structure | [15][18] |
| Undaria pinnatifida | T cells, NK cells | T cell activation, Increased NK cell levels | Contains fucose and galactose | [15][18] |
| Laminaria japonica | T cells | T cell activation | Not specified | [18] |
| Fucus vesiculosus | T cells, Dendritic cells, Macrophages | T cell activation, DC maturation, Macrophage activation | Simple structure with α-(1→3) and α-(1→4) linkages | [18] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound's biological activities.
Anticancer Activity: MTT Assay for Cytotoxicity
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF7, A549) in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[10][19]
-
Treatment: Prepare various concentrations of this compound (e.g., 25, 50, 100, 200, 400 µg/mL) in the culture medium.[10] Remove the existing medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[19]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can then be determined.
Anticoagulant Activity: Activated Partial Thromboplastin Time (APTT) Assay
This assay measures the time it takes for plasma to clot and is used to assess the intrinsic and common coagulation pathways.
-
Plasma Preparation: Collect blood samples in tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood to separate the plasma.
-
Incubation: In a test tube, mix a small volume of patient plasma with a solution of phospholipids (B1166683) and a contact activator (e.g., silica).
-
This compound Addition: Add a specific concentration of the this compound solution to the plasma mixture. A control with saline or a known anticoagulant like heparin should be run in parallel.
-
Clotting Initiation: After a short incubation period, add calcium chloride to the mixture to initiate the clotting cascade.
-
Time Measurement: Measure the time it takes for a fibrin (B1330869) clot to form. This is the APTT. An extended APTT indicates anticoagulant activity.[11]
Anti-inflammatory Activity: Measurement of Nitric Oxide (NO) Production in Macrophages
This protocol measures the inhibitory effect of this compound on the production of the pro-inflammatory mediator NO in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Seeding and Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for a specific period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include untreated and LPS-only controls.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.
-
Data Analysis: The absorbance is measured at 540 nm. A standard curve using known concentrations of sodium nitrite is used to calculate the nitrite concentration in the samples. A reduction in nitrite concentration in the this compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity.[15]
Visualizing the Mechanisms
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.
Signaling Pathways in Anti-inflammatory and Anticancer Effects
This compound often exerts its anti-inflammatory and anticancer effects by modulating the NF-κB and MAPK signaling pathways.
Caption: this compound's anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for extracting, purifying, and analyzing the biological activity of this compound.
Caption: General experimental workflow for this compound research.
This guide provides a foundational understanding of the structure-function relationship of fucoidans from various sources. The presented data and protocols are intended to aid researchers in designing and interpreting their studies, ultimately contributing to the development of novel this compound-based therapeutics.
References
- 1. This compound: Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antithrombotic and anticoagulant activities of a low molecular weight this compound by the subcutaneous route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound Structure and Activity in Relation to Anti-Cancer Mechanisms | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. This compound Structure and Activity in Relation to Anti-Cancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound from brown seaweed Tubinaria decurrens: Structure and structure - anticancer activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. [Anticoagulant activity of fucoidans from brown algae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticoagulant properties of a fucoïdan fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Immunomodulatory and Anti-Inflammatory Effects of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A state-of-the-art review on this compound as an antiviral agent to combat viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Immunopotentiating Activity of Fucoidans and Relevance to Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
